molecular formula C12H10N2O5 B1591790 Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate CAS No. 72030-87-6

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Cat. No.: B1591790
CAS No.: 72030-87-6
M. Wt: 262.22 g/mol
InChI Key: WFXGNVYQHVQFKU-UHFFFAOYSA-N
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Description

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10N2O5 and its molecular weight is 262.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-11(19-7-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXGNVYQHVQFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599093
Record name Ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72030-87-6
Record name Ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (CAS 72030-87-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Functionalized Oxazole Scaffold

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, bearing the CAS number 72030-87-6, is a member of the oxazole class of five-membered aromatic heterocycles. The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific substitution pattern of this molecule—a 4-nitrophenyl group at the 5-position and an ethyl carboxylate at the 4-position—renders it a highly valuable and versatile intermediate for further chemical elaboration.

The electron-withdrawing nature of the nitrophenyl moiety significantly influences the electronic properties of the oxazole ring, making it a key building block in the synthesis of novel pharmaceutical candidates, fluorescent dyes, and agrochemicals.[2] This guide provides a comprehensive overview of its core properties, a validated synthesis protocol, reactivity profile, and essential safety considerations, grounded in established chemical principles and data from closely related analogues, to empower researchers in leveraging this compound for their discovery programs.

Physicochemical and Structural Properties

While specific experimental data for this exact compound is not extensively published, its properties can be reliably inferred from its structure and data available for similar compounds.

Core Compound Data
PropertyValueSource(s)
CAS Number 72030-87-6[3][4]
Molecular Formula C₁₂H₁₀N₂O₅[4]
Molecular Weight 262.22 g/mol [4]
Appearance Expected to be a solid, likely crystalline, ranging from off-white to yellow.Inferred from related nitrophenyl compounds.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and poorly soluble in water.Inferred from structural analysis.
Storage Conditions 2-8°C, under dry conditions.[2]
Structural Representation

The chemical structure of this compound is depicted below, illustrating the planar oxazole core with its substituents.

Caption: Chemical structure of the title compound.

Synthesis and Mechanism

The synthesis of 4,5-disubstituted oxazoles is reliably achieved through several established methodologies. For the title compound, the most logical and field-proven approach is a variation of the Van Leusen oxazole synthesis, which involves the base-mediated condensation of an aldehyde with an isocyanoacetate derivative.[1]

Proposed Synthetic Pathway

The reaction proceeds by the condensation of 4-nitrobenzaldehyde with ethyl isocyanoacetate in the presence of a suitable base, such as potassium carbonate or DBU, in a polar aprotic solvent like DMF or THF.

synthesis cluster_conditions Reaction Conditions reagent1 4-Nitrobenzaldehyde product Ethyl 5-(4-nitrophenyl) oxazole-4-carboxylate reagent1->product reagent2 Ethyl Isocyanoacetate reagent2->product Base Base (e.g., K2CO3) Base->product Solvent Solvent (e.g., THF) Solvent->product Temp Heat Temp->product

Caption: Proposed synthesis workflow.

Underlying Mechanism: A Stepwise Perspective

The causality behind this transformation is a well-understood sequence of nucleophilic addition, cyclization, and elimination.

  • Deprotonation: The base abstracts the acidic α-proton from ethyl isocyanoacetate, generating a potent nucleophilic anion.

  • Nucleophilic Attack: The anion attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, forming an alkoxide intermediate.

  • Cyclization (5-endo-dig): The alkoxide oxygen attacks the electron-deficient isocyano carbon in an intramolecular fashion, forming a five-membered oxazoline ring.

  • Aromatization: A second equivalent of base facilitates the elimination of water from the oxazoline intermediate, leading to the formation of the stable, aromatic oxazole ring.

Experimental Protocol: Synthesis

This protocol is a robust, generalized procedure based on established methods for oxazole synthesis.[1] Researchers should perform initial small-scale trials to optimize conditions for their specific laboratory setup.

Materials:

  • 4-Nitrobenzaldehyde (1.0 equiv)

  • Ethyl isocyanoacetate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrobenzaldehyde and anhydrous potassium carbonate.

  • Add anhydrous THF to the flask to create a stirrable suspension.

  • Slowly add ethyl isocyanoacetate to the mixture at room temperature via syringe.

  • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized product must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Predicted Spectroscopic Data

While a definitive, published spectrum for this specific compound is elusive, the following are predicted characteristic signals based on its structure and data from analogous compounds.

  • ¹H NMR:

    • An ethyl ester pattern: a quartet (~4.4 ppm, 2H) and a triplet (~1.4 ppm, 3H).

    • Aromatic protons of the nitrophenyl ring appearing as two distinct doublets in the downfield region (~8.0-8.4 ppm), characteristic of a para-substituted system.

    • A singlet for the C2-proton of the oxazole ring (~8.5 ppm).

  • ¹³C NMR:

    • Signals for the ethyl ester carbons (~162 ppm for C=O, ~62 ppm for -OCH₂-, and ~14 ppm for -CH₃).

    • Aromatic carbons of the nitrophenyl ring, with the carbon bearing the nitro group being significantly deshielded.

    • Signals for the oxazole ring carbons (C2, C4, C5).

  • IR Spectroscopy:

    • Strong C=O stretch from the ester (~1720-1740 cm⁻¹).

    • Characteristic asymmetric and symmetric stretches for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹).

    • C=N and C=C stretching vibrations from the oxazole and phenyl rings (~1600-1450 cm⁻¹).

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) at m/z = 262.

Reactivity and Synthetic Applications

The true value of this compound lies in its potential for derivatization, serving as a versatile scaffold for building molecular complexity.

Key Reactive Sites

reactivity cluster_molecule This compound mol ester Ester Group hydrolysis Hydrolysis/Amidation ester->hydrolysis nitro Nitro Group reduction Reduction to Amine nitro->reduction oxazole Oxazole C2-H deprotonation Deprotonation/ Functionalization oxazole->deprotonation

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Nitrophenyl-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, physical properties, and chemical characteristics of nitrophenyl-substituted oxazoles. These heterocyclic compounds have garnered significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties, which are profoundly influenced by the position of the nitro group on the phenyl ring. This document serves as a technical resource, offering not only a review of established knowledge but also practical insights into the experimental methodologies used to characterize these versatile molecules.

Introduction: The Significance of the Nitrophenyl-Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in numerous biologically active compounds and functional materials.[1][2] The introduction of a nitrophenyl substituent dramatically alters the electronic landscape of the oxazole core. The strongly electron-withdrawing nature of the nitro group creates a "push-pull" system, where the oxazole ring can act as an electron donor, leading to unique intramolecular charge transfer (ICT) characteristics.[3] This ICT is the primary determinant of their notable photophysical and electrochemical properties.

The position of the nitro group (ortho, meta, or para) on the phenyl ring, as well as the point of attachment of the nitrophenyl group to the oxazole (at the 2- or 5-position), allows for fine-tuning of these properties, making them attractive candidates for a range of applications, including:

  • Medicinal Chemistry: The oxazole motif is present in numerous approved drugs.[1][4] The addition of a nitrophenyl group can enhance biological activity, and these compounds are being investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.[5]

  • Fluorescent Probes: The inherent fluorescence of many oxazole derivatives, coupled with the environmental sensitivity endowed by the nitrophenyl group, makes them promising candidates for fluorescent probes in cellular imaging and chemical sensing.[3][6][7]

  • Materials Science: The unique electronic properties of nitrophenyl-substituted oxazoles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[8][9][10]

This guide will delve into the key physical and chemical properties of these compounds, providing the foundational knowledge necessary for their synthesis, characterization, and application.

Synthesis of Nitrophenyl-Substituted Oxazoles

Several synthetic routes have been established for the preparation of substituted oxazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most common and versatile methods for synthesizing nitrophenyl-substituted oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[11][12] This reaction is typically promoted by strong acids or dehydrating agents.

Conceptual Workflow of the Robinson-Gabriel Synthesis:

G start 2-Acylamino-ketone reagent Dehydrating Agent (e.g., H₂SO₄, PPA, POCl₃) start->reagent Reaction Initiation intermediate1 Enol Intermediate reagent->intermediate1 Protonation & Tautomerization intermediate2 Oxazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Nitrophenyl-Substituted Oxazole intermediate2->product Dehydration

Figure 1: A simplified workflow of the Robinson-Gabriel synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-5-(4-nitrophenyl)oxazole (A Representative Example)

  • Preparation of the 2-Acylamino-ketone:

    • To a solution of 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride (1 equivalent) in a suitable solvent such as pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(benzoylamino)-1-(4-nitrophenyl)ethan-1-one.

  • Cyclodehydration:

    • Add the crude 2-acylamino-ketone to a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).

    • Heat the mixture at 100-120 °C for 2-4 hours.

    • Carefully pour the hot mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) until a precipitate forms.

    • Filter the precipitate, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to yield the desired 2-phenyl-5-(4-nitrophenyl)oxazole.

Causality Behind Experimental Choices: The use of a strong dehydrating acid is crucial for promoting the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. The workup procedure involving pouring the reaction mixture onto ice and neutralization is necessary to quench the reaction and precipitate the product.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[13][14][15]

Conceptual Workflow of the Van Leusen Oxazole Synthesis:

G reactants Nitrophenyl-aldehyde + TosMIC base Base (e.g., K₂CO₃) reactants->base Deprotonation of TosMIC intermediate1 Oxazoline Intermediate base->intermediate1 Nucleophilic attack & Cyclization product 5-(Nitrophenyl)-Substituted Oxazole intermediate1->product Elimination of Tosyl Group

Figure 2: A simplified workflow of the Van Leusen oxazole synthesis.

Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)oxazole (A Representative Example)

  • Reaction Setup:

    • To a solution of 4-nitrobenzaldehyde (1 equivalent) and tosylmethyl isocyanide (TosMIC) (1.1 equivalents) in a suitable solvent such as methanol or a mixture of DME and methanol, add a base like potassium carbonate (2 equivalents).

  • Reaction Execution:

    • Stir the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain 5-(4-nitrophenyl)oxazole.

Causality Behind Experimental Choices: The base is essential for the deprotonation of the acidic methylene group of TosMIC, which then acts as a nucleophile. The subsequent intramolecular cyclization and elimination of the stable tosyl group drives the reaction towards the formation of the oxazole ring.

Physical and Photophysical Properties

The physical and photophysical properties of nitrophenyl-substituted oxazoles are intrinsically linked to their electronic structure, which is dominated by the intramolecular charge transfer from the oxazole ring to the nitrophenyl moiety.

Physical Properties
PropertyTypical Characteristics
Appearance Typically crystalline solids, with colors ranging from pale yellow to orange.
Melting Point Generally have well-defined and relatively high melting points due to their planar, aromatic nature and potential for intermolecular interactions.
Solubility Sparingly soluble in nonpolar solvents, with increasing solubility in more polar organic solvents like dichloromethane, chloroform, and DMSO.
Photophysical Properties: Absorption and Emission

Nitrophenyl-substituted oxazoles often exhibit interesting photophysical properties, including absorption in the UV-visible region and fluorescence emission. These properties are highly sensitive to the substitution pattern and the solvent environment.

Key Photophysical Parameters:

ParameterDescriptionTypical Values for Nitrophenyl-Oxazoles
λabs (nm) Wavelength of maximum absorption.300 - 400 nm
λem (nm) Wavelength of maximum fluorescence emission.400 - 550 nm
Stokes Shift (nm) The difference between λem and λabs.50 - 150 nm
Quantum Yield (ΦF) The efficiency of the fluorescence process.Highly variable (0.01 to >0.8) depending on structure and solvent.

Solvatochromism: A key feature of these compounds is their solvatochromism, which is the change in the color of a solution with a change in the polarity of the solvent.[3] In polar solvents, the excited state, which has a more pronounced charge separation, is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum. This property makes them useful as environmental probes.

Experimental Protocol: Characterization by UV-Vis and Fluorescence Spectroscopy

  • Sample Preparation:

    • Prepare stock solutions of the nitrophenyl-substituted oxazole in a high-purity solvent (e.g., spectroscopic grade acetonitrile or dichloromethane) at a concentration of approximately 1 mM.

    • Prepare a series of dilute solutions (e.g., 1-10 µM) in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) for analysis.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectra of the dilute solutions from approximately 250 nm to 600 nm using a UV-Vis spectrophotometer.

    • Determine the wavelength of maximum absorption (λabs) for each solvent.

  • Fluorescence Spectroscopy:

    • Excite the sample at its λabs and record the emission spectrum.

    • Determine the wavelength of maximum emission (λem) for each solvent.

    • Calculate the Stokes shift (λem - λabs).

  • Quantum Yield Determination (Relative Method):

    • Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).[16]

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, ensuring the absorbance is below 0.1 to avoid inner filter effects.

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[16][17]

Chemical and Electrochemical Properties

The chemical reactivity and electrochemical behavior of nitrophenyl-substituted oxazoles are dictated by the interplay between the electron-rich oxazole ring and the electron-deficient nitrophenyl group.

Chemical Reactivity

The oxazole ring is generally susceptible to electrophilic attack, though the presence of the electron-withdrawing nitrophenyl group can deactivate the ring towards certain electrophilic substitutions. The nitro group itself can undergo reduction to an amino group, which can then be further functionalized, providing a handle for chemical modification.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of these molecules. The nitrophenyl group is readily reduced, and the oxazole ring can be oxidized, although typically at higher potentials.

Conceptual Workflow of Cyclic Voltammetry:

G setup Three-Electrode Cell: Working, Reference (Ag/AgCl), Counter analyte Nitrophenyl-Oxazole in Electrolyte Solution (e.g., TBAPF₆ in ACN) setup->analyte potential_sweep Potential Sweep (Oxidation & Reduction) analyte->potential_sweep voltammogram Current vs. Potential Plot (Voltammogram) potential_sweep->voltammogram data Determination of Redox Potentials (Epa, Epc, E½) voltammogram->data

Figure 3: A simplified workflow for cyclic voltammetry experiments.

Experimental Protocol: Characterization by Cyclic Voltammetry

  • Solution Preparation:

    • Prepare a solution of the nitrophenyl-substituted oxazole (typically 1-5 mM) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

    • Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to a concentration of 0.1 M.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[18][19]

  • Data Acquisition:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.

    • Perform the cyclic voltammetry experiment by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • From the voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) for any observed redox processes.

    • Calculate the half-wave potential (E½ = (Epa + Epc) / 2) for reversible or quasi-reversible processes. This provides a measure of the formal redox potential.

Causality Behind Experimental Choices: An aprotic solvent and a supporting electrolyte are used to create a conductive medium and minimize solvent interference with the electrochemical reactions. Deoxygenation is crucial as dissolved oxygen can be electrochemically active and interfere with the measurement.

Expected Redox Behavior:

  • Reduction: The first reduction event is typically a one-electron, quasi-reversible reduction of the nitro group to a radical anion. Further reduction at more negative potentials can lead to the formation of the corresponding amine.

  • Oxidation: The oxidation of the oxazole ring generally occurs at positive potentials and is often an irreversible process.

Applications in Research and Development

The unique properties of nitrophenyl-substituted oxazoles make them valuable tools in various scientific disciplines.

  • Probes for Cellular Environments: Their solvatochromic fluorescence makes them excellent candidates for probes to study the polarity of microenvironments within cells, such as lipid droplets and membranes.[3][7]

  • Drug Discovery: The oxazole scaffold is a common feature in many pharmaceuticals.[1] The nitrophenyl group can be used to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

  • Organic Electronics: The defined electronic structure and charge transfer characteristics of these molecules are being explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices.[8][9]

Conclusion

Nitrophenyl-substituted oxazoles represent a fascinating and versatile class of heterocyclic compounds. Their synthesis is well-established, and their physical and chemical properties can be systematically tuned by altering the substitution pattern. The strong intramolecular charge transfer from the oxazole to the nitrophenyl group imparts unique photophysical and electrochemical characteristics that are highly sensitive to the surrounding environment. This guide has provided a comprehensive overview of the key properties of these molecules and detailed experimental protocols for their characterization. As research in medicinal chemistry and materials science continues to advance, the importance and application of nitrophenyl-substituted oxazoles are poised to grow significantly.

References

The Oxazole-4-Carboxylate Core: A Synthetic Journey Through Time for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and Synthetic Evolution of a Privileged Scaffold

Introduction: The Understated Importance of the Oxazole-4-Carboxylate Moiety

In the vast landscape of heterocyclic chemistry, the oxazole ring stands as a cornerstone, embedded in a multitude of natural products and pharmaceuticals. Among its derivatives, the oxazole-4-carboxylate scaffold holds a position of particular significance. This seemingly simple arrangement of atoms confers unique electronic properties and provides a versatile handle for further chemical elaboration, making it a prized building block for researchers in drug discovery and materials science. This guide will embark on a comprehensive exploration of the discovery and history of oxazole-4-carboxylate synthesis, tracing its evolution from classical, often harsh, methodologies to the elegant and efficient strategies employed by today's synthetic chemists. As we journey through this timeline, we will not only uncover the key reactions that have shaped this field but also delve into the mechanistic intricacies and practical considerations that underpin each synthetic approach.

The Dawn of Oxazole Synthesis: Classical Approaches and Their Adaptation

The story of oxazole-4-carboxylate synthesis is intrinsically linked to the broader history of oxazole chemistry. While the synthesis of the parent oxazole ring was explored in the late 19th and early 20th centuries, the targeted synthesis of specifically functionalized derivatives like the 4-carboxylates came later. Early methods, though groundbreaking for their time, often required harsh conditions and offered limited scope.

The Robinson-Gabriel Synthesis: A Pillar of Oxazole Formation

The Robinson-Gabriel synthesis, independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, represents one of the earliest and most fundamental methods for constructing the oxazole ring. The reaction involves the cyclodehydration of an α-acylamino ketone. While not initially aimed at the 4-carboxylate derivative, the principles of this reaction laid the groundwork for future adaptations.

The core of the Robinson-Gabriel synthesis involves the intramolecular cyclization of an N-acyl-α-amino ketone, typically promoted by strong dehydrating agents like concentrated sulfuric acid or phosphorus pentachloride.

Mechanism of the Robinson-Gabriel Synthesis:

The reaction proceeds through the initial protonation of the carbonyl oxygen of the ketone, followed by a nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole.

Robinson_Gabriel start α-Acylamino Ketone protonation Protonation of Ketone start->protonation H+ cyclization Intramolecular Cyclization protonation->cyclization Nucleophilic Attack intermediate Oxazoline Intermediate cyclization->intermediate dehydration Dehydration intermediate->dehydration -H2O product Oxazole dehydration->product

Caption: Logical workflow of the Robinson-Gabriel oxazole synthesis.

To adapt this for oxazole-4-carboxylate synthesis, the starting material would need to be an α-acylamino-β-keto ester. The presence of the ester group at the β-position directs the formation of the carboxylate at the 4-position of the resulting oxazole.

Classical Protocol: Robinson-Gabriel Synthesis of Ethyl 2-Phenyloxazole-4-carboxylate (Adapted)

  • Preparation of the α-Acylamino-β-keto Ester: Diethyl 2-acetamidomalonate is reacted with benzoyl chloride in the presence of a base (e.g., pyridine) to yield diethyl 2-acetamido-2-benzoylmalonate.

  • Cyclodehydration: The resulting α-acylamino-β-keto ester is treated with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid at elevated temperatures.

  • Workup and Purification: The reaction mixture is carefully quenched with water or ice, and the product is extracted with an organic solvent. Purification is typically achieved by recrystallization or column chromatography.

ReagentMolar Equiv.Purpose
Diethyl 2-acetamido-2-benzoylmalonate1.0Starting Material
Concentrated Sulfuric AcidExcessDehydrating agent and catalyst
Dichloromethane-Solvent
The Dakin-West Reaction: A Gateway to α-Acylamino Ketones

The Dakin-West reaction, discovered by Henry Drysdale Dakin and Randolph West in 1928, provides a route to the α-acylamino ketones required for the Robinson-Gabriel synthesis.[1][2][3] This reaction transforms an α-amino acid into an α-acylamino ketone using an acid anhydride and a base, typically pyridine.[1][2][3]

Mechanism of the Dakin-West Reaction:

The reaction proceeds through the formation of an azlactone intermediate, which is then acylated and subsequently undergoes ring-opening and decarboxylation to yield the final product.

Dakin_West start α-Amino Acid acylation Acylation start->acylation (RCO)2O, Pyridine azlactone Azlactone Formation acylation->azlactone acylation2 Acylation of Azlactone azlactone->acylation2 (RCO)2O rearrangement Ring Opening & Decarboxylation acylation2->rearrangement product α-Acylamino Ketone rearrangement->product

Caption: Simplified workflow of the Dakin-West reaction.

By starting with aspartic acid or glutamic acid derivatives, this methodology can be adapted to generate precursors for oxazole-4-carboxylates.

The Isocyanide Revolution: A Paradigm Shift in Oxazole Synthesis

The introduction of isocyanide-based methods marked a significant turning point in the synthesis of oxazoles, offering milder reaction conditions and broader substrate scope.

The van Leusen Reaction: A Versatile Tool for Heterocycle Formation

In 1977, van Leusen and coworkers reported a reaction that would become a cornerstone of modern heterocyclic chemistry.[4] The van Leusen reaction, in its application to oxazole synthesis, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[4]

Mechanism of the van Leusen Oxazole Synthesis:

The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid yields the aromatic oxazole.

van_Leusen start Aldehyde + TosMIC deprotonation Deprotonation of TosMIC start->deprotonation Base nucleophilic_attack Nucleophilic Attack deprotonation->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization intermediate Oxazoline Intermediate cyclization->intermediate elimination Elimination of Toluenesulfinic Acid intermediate->elimination product Oxazole elimination->product

Caption: Key steps in the van Leusen oxazole synthesis.

A significant advantage of the van Leusen reaction is its adaptability for the synthesis of 4,5-disubstituted oxazoles in a one-pot fashion by including an alkylating agent.[5] For the synthesis of oxazole-4-carboxylates, ethyl isocyanoacetate can be employed as the isocyanide component, reacting with an aldehyde to directly install the carboxylate at the 4-position.[6]

Modern Protocol: van Leusen-type Synthesis of Ethyl 5-Phenyloxazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask, benzaldehyde (1.0 mmol) and ethyl isocyanoacetate (1.1 mmol) are dissolved in a suitable solvent such as THF or methanol.

  • Base Addition: A base, typically potassium carbonate or DBU, is added to the mixture.

  • Reaction: The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC.

  • Workup and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the desired ethyl 5-phenyloxazole-4-carboxylate.

ReagentMolar Equiv.Purpose
Benzaldehyde1.0Starting Material
Ethyl Isocyanoacetate1.1Isocyanide source
Potassium Carbonate2.0Base
Methanol-Solvent
The Cornforth Rearrangement: A Thermal Isomerization

First reported by John Cornforth in 1949, the Cornforth rearrangement involves the thermal isomerization of a 4-acyloxazole to an isomeric oxazole.[7][8] While not a de novo synthesis of the oxazole ring, it is a crucial reaction for the interconversion of substituted oxazoles and has implications for the synthesis of oxazole-4-carboxylates.

Mechanism of the Cornforth Rearrangement:

The reaction proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, which then undergoes a[4][4]-sigmatropic rearrangement followed by ring-closing to form the rearranged oxazole.[7][8]

The Modern Era: Efficiency, Selectivity, and Green Chemistry

Contemporary approaches to oxazole-4-carboxylate synthesis are characterized by a focus on efficiency, selectivity, and the use of more environmentally benign methods.

Transition-Metal Catalysis: A New Frontier

The advent of transition-metal catalysis has revolutionized organic synthesis, and oxazole formation is no exception. Various metals, including palladium, copper, and gold, have been employed to catalyze the formation of the oxazole ring under mild conditions.[9] These methods often involve C-H activation, cross-coupling reactions, or cycloisomerization pathways.

For instance, palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate has been developed as a powerful tool for the synthesis of 2-aryl and 2,5-diaryl oxazole-4-carboxylates.[10]

One-Pot and Multicomponent Reactions: The Quest for Simplicity

In the spirit of green chemistry and process efficiency, significant effort has been directed towards the development of one-pot and multicomponent reactions for the synthesis of oxazole-4-carboxylates. These strategies minimize waste and purification steps by combining multiple transformations into a single synthetic operation.

A notable example is the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates, often facilitated by in situ activation of the carboxylic acid.[11][12][13]

Modern Protocol: One-Pot Synthesis of Ethyl 5-Phenyl-2-methyloxazole-4-carboxylate from Acetic Acid

  • Activation of Carboxylic Acid: Acetic acid (1.0 mmol) is activated in situ using a coupling agent such as HATU or by forming a mixed anhydride.

  • Addition of Isocyanide: Ethyl isocyanoacetate (1.1 mmol) is added to the activated carboxylic acid.

  • Cyclization: The reaction mixture is stirred, often with a non-nucleophilic base, to promote the [3+2] cycloaddition and subsequent aromatization.

  • Workup and Purification: The product is isolated and purified using standard techniques.[11]

ReagentMolar Equiv.Purpose
Acetic Acid1.0Carboxylic acid source
Ethyl Isocyanoacetate1.1Isocyanide source
HATU1.1Coupling agent
DIPEA2.0Base
DMF-Solvent

Conclusion: An Ever-Evolving Synthetic Landscape

The synthesis of the oxazole-4-carboxylate core has undergone a remarkable transformation, evolving from the classical, high-temperature cyclodehydrations of the early 20th century to the sophisticated and mild transition-metal-catalyzed and one-pot methodologies of the 21st century. This journey reflects the broader progress of organic synthesis, driven by a relentless pursuit of efficiency, selectivity, and sustainability. For the modern researcher, a deep understanding of this historical and mechanistic landscape is invaluable. It not only provides a diverse toolbox of synthetic methods but also inspires the innovation of even more elegant and powerful strategies for the construction of this privileged and versatile heterocyclic scaffold. The continued exploration of novel synthetic routes to oxazole-4-carboxylates will undoubtedly fuel future discoveries in medicinal chemistry, materials science, and beyond.

References

A Technical Guide to the Theoretical and Computational Analysis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Theory and Application in Oxazole Chemistry

The 1,3-oxazole ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals that exhibit a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a molecule of significant interest, incorporating this privileged oxazole core with an electron-withdrawing nitrophenyl group and an ethyl carboxylate moiety. These features bestow upon it a unique electronic and structural profile, making it a valuable intermediate for synthesizing biologically active compounds and a candidate for novel therapeutic agents.[3]

Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is paramount for predicting its behavior and optimizing its function in a biological system. Theoretical and computational studies provide an indispensable toolkit for this purpose, allowing researchers to elucidate structure-activity relationships (SAR) and guide rational drug design, thereby accelerating the discovery process.[1]

This guide offers an in-depth exploration of the key computational methodologies employed to characterize the structure of this compound. We will move beyond a simple list of procedures to explain the causality behind methodological choices, ensuring a robust and self-validating approach to the computational analysis.

Foundational Analysis: Geometry Optimization with Density Functional Theory (DFT)

Expertise & Experience: The first and most critical step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. Density Functional Theory (DFT) is the workhorse for this task in computational organic chemistry, offering a superior balance between computational cost and accuracy.[1][2] The choice of functional and basis set is not arbitrary; it is a deliberate decision to ensure reliable results. For organic molecules containing heterocyclic rings and nitro groups, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set is a well-established and validated choice that accurately models electronic structure and electron correlation effects.[1][2]

Experimental Protocol: DFT Geometry Optimization
  • Initial Structure Construction : A 2D representation of this compound is drawn using a molecular editor like ChemDraw or GaussView. This is then converted into an initial 3D structure.

  • Conformational Search (Optional but Recommended) : To avoid converging on a local energy minimum, a preliminary conformational search using a less computationally expensive method (e.g., a molecular mechanics force field like MMFF94) can be performed to identify low-energy starting structures.

  • Quantum Mechanical Optimization : The most promising low-energy conformer is then subjected to full geometry optimization using DFT.

    • Software : Gaussian 09W/16, ORCA, or similar quantum chemistry packages.[2]

    • Method : B3LYP functional.[2]

    • Basis Set : 6-311++G(d,p).[2]

    • Convergence Criteria : Default or "tight" convergence criteria are used to ensure the forces on all atoms are negligible, indicating a stationary point on the potential energy surface.

  • Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the data for theoretical vibrational spectra (IR/Raman).[4]

DFT_Workflow cluster_input Input Phase cluster_computation Computational Phase cluster_output Output & Analysis node_2D 2D Structure Drawing (e.g., ChemDraw) node_Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) node_2D->node_Opt Initial 3D Geometry node_Freq Frequency Calculation (Validation & Vibrational Data) node_Opt->node_Freq Optimized Geometry node_3D Optimized 3D Structure node_Freq->node_3D Confirmed Minimum node_Vib Theoretical Spectra (IR/Raman) node_Freq->node_Vib

Caption: Workflow for DFT-based geometry optimization and validation.

Electronic Properties and Chemical Reactivity

With an optimized structure, we can now probe the electronic characteristics that govern the molecule's reactivity and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Expertise & Experience: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron density. The energy of the HOMO relates to its ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).[5] The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical stability; a small gap indicates high reactivity and polarizability, while a large gap suggests high stability.[1][6] This analysis is fundamental for predicting how the molecule might engage in charge-transfer interactions with a biological target.

The analysis is performed directly on the output file from the validated DFT calculation. The energies of the HOMO and LUMO orbitals are extracted to calculate the energy gap.

ParameterDescriptionRepresentative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-3.0 eV
ΔE (Gap) ELUMO - EHOMO4.5 eV

Note: The values presented are representative for similar aromatic systems and serve for illustrative purposes.

FMO_Concept cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied) HOMO HOMO (Highest Occupied) Other Other Occupied Orbitals Energy Energy Energy->LUMO ΔE (Energy Gap)

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MEP) Mapping

Expertise & Experience: An MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface.[1] It allows us to instantly identify regions that are electron-rich (nucleophilic, potential hydrogen bond acceptors) and electron-poor (electrophilic, potential hydrogen bond donors). For drug design, this is invaluable as it predicts how a ligand will "see" and interact with the electrostatic field of a protein's binding pocket.

For this compound, we anticipate:

  • Electron-Rich Regions (Red/Yellow) : Concentrated around the oxygen atoms of the nitro group, the carbonyl group, and the oxazole ring's oxygen. These are sites of negative potential.

  • Electron-Poor Regions (Blue) : Likely found around the hydrogen atoms of the aromatic rings. These are sites of positive potential.

Experimental Protocol: MEP Calculation
  • Input : The optimized molecular geometry from the DFT calculation is used as the input.

  • Calculation : An MEP surface is calculated using the same level of theory (B3LYP/6-311++G(d,p)). This is typically a standard option in quantum chemistry software packages like Gaussian.

  • Visualization : The output is visualized using software like GaussView or Avogadro, where the electrostatic potential is mapped onto the electron density surface with a color spectrum.

MEP_Concept Molecule Molecule Surface Red Electron-Rich (Negative ESP) Nucleophilic Red->Molecule e.g., Carbonyl O, Nitro O Blue Electron-Poor (Positive ESP) Electrophilic Blue->Molecule e.g., Aromatic H Yellow Intermediate (Negative ESP) Yellow->Molecule Green Intermediate (Positive ESP) Green->Molecule

Caption: Conceptual visualization of Molecular Electrostatic Potential (MEP).

Structural Confirmation via Vibrational Analysis

Expertise & Experience: Theoretical vibrational analysis provides a powerful method to corroborate experimental spectroscopic data, such as FT-IR and Raman spectra.[7][8] By comparing the calculated vibrational frequencies for specific functional groups with those observed experimentally, we can confirm the molecule's structure and bonding patterns. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated harmonic frequencies to account for anharmonicity and achieve better agreement with experimental results.[9]

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)Representative Exp. Freq. (cm⁻¹)
C=O (Ester)Stretching~1730-1750~1710-1730
NO₂ (Aromatic)Asymmetric Stretching~1530-1550~1510-1540
NO₂ (Aromatic)Symmetric Stretching~1350-1370~1340-1360
C=N (Oxazole)Stretching~1640-1660~1630-1650
C-O-C (Oxazole)Stretching~1050-1080~1040-1070

Note: Frequencies are representative and would require actual calculation and experimental data for direct comparison.

Application in a Drug Discovery Context

The theoretical data generated through these methods are not an end in themselves but rather a crucial starting point for broader drug discovery applications.

Trustworthiness: The validated, lowest-energy 3D structure and its associated electronic properties form the basis for more complex simulations. The accuracy of these subsequent steps is directly dependent on the quality of the initial quantum mechanical calculations.

Drug_Discovery_Flow cluster_qm Quantum Mechanics (This Guide) cluster_dd Drug Discovery Applications DFT DFT Optimization (3D Structure) Docking Molecular Docking DFT->Docking Provides Ligand Geometry MEP MEP & FMO Analysis (Electronic Properties) MEP->Docking Informs Binding Interactions QSAR QSAR Modeling MEP->QSAR Provides Electronic Descriptors Lead Optimization Lead Optimization Docking->Lead Optimization Virtual Screening Virtual Screening QSAR->Virtual Screening

Caption: Integration of theoretical calculations into drug discovery workflows.

  • Molecular Docking : The optimized 3D structure of this compound serves as the ligand model for docking simulations.[10] These simulations predict the preferred binding orientation and affinity of the molecule within the active site of a target protein, with the MEP map helping to rationalize key interactions like hydrogen bonds and electrostatic contacts.[11]

  • Quantitative Structure-Activity Relationship (QSAR) : Calculated quantum chemical descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges, can be used to build QSAR models.[12] These statistical models correlate structural/electronic features with biological activity, enabling the prediction of potency for novel, yet-to-be-synthesized analogues.

References

Methodological & Application

The Versatile Intermediate: Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable chemical intermediate in the synthesis of a diverse array of biologically active molecules. Its strategic placement of a reactive nitro group, an activatable ester, and a stable oxazole core makes it a powerful building block for medicinal chemists and researchers in drug discovery and materials science. This document provides a comprehensive overview of its applications, detailed synthetic protocols, and key chemical transformations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and successful application in synthesis.

PropertyValueReference
CAS Number 72030-87-6[1]
Molecular Formula C₁₂H₁₀N₂O₅[2]
Molecular Weight 262.22 g/mol [2]
Appearance Pale yellow to yellow solid(General observation for similar compounds)
Storage Store at 2-8°C in a dry, well-ventilated place.[2]

Safety and Handling: As with all nitroaromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Synthesis of this compound

The synthesis of the title compound can be achieved through several established methods for oxazole formation. One of the most common and effective is a modification of the Robinson-Gabriel synthesis. This involves the cyclization of an α-acylamino ketone.

Synthesis_of_Ethyl_5-(4-nitrophenyl)oxazole-4-carboxylate A Ethyl 2-amino-2-(4-nitrophenyl)acetate C Intermediate α-acylamino ketone A->C + B B Oxalyl chloride E This compound C->E + D (Cyclization) D Dehydrating agent (e.g., POCl₃, H₂SO₄)

General synthetic approach to the target compound.

Protocol: Synthesis via Robinson-Gabriel Type Cyclization

This protocol is a representative procedure based on established oxazole syntheses.[3]

Materials:

  • Ethyl 2-amino-2-(4-nitrophenyl)acetate hydrochloride

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Acylation: To a stirred solution of ethyl 2-amino-2-(4-nitrophenyl)acetate hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, slowly add triethylamine (2.2 eq). Stir for 15 minutes. In a separate flask, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM. Add the oxalyl chloride solution dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone intermediate.

  • Cyclization and Dehydration: Dissolve the crude intermediate in a suitable solvent like toluene or acetonitrile. Add a dehydrating agent such as phosphorus oxychloride (2.0 eq) or a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux (80-110 °C) and stir for 2-4 hours, monitoring by TLC.

  • Final Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Utility as a Chemical Intermediate

The synthetic value of this compound lies in the selective transformations of its nitro and ester functionalities. This allows for the construction of more complex molecules with potential pharmaceutical applications, including in the development of antimicrobial and antitumor agents.[2]

Intermediate_Utility cluster_0 Nitro Group Reduction cluster_1 Ester Hydrolysis cluster_2 Amide Formation from Amine cluster_3 Amide Formation from Acid A This compound B Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate A->B Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) C 5-(4-Nitrophenyl)oxazole-4-carboxylic acid A->C Hydrolysis (e.g., LiOH, NaOH) D Amide Derivatives B->D Amide Coupling (R-COOH, Coupling agents) E Amide Derivatives C->E Amide Coupling (R-NH₂, Coupling agents)

Key transformations of the title compound.
Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is a pivotal transformation, opening up a plethora of subsequent functionalization possibilities.

Protocol: Reduction to Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the suspension.

  • Heat the reaction mixture to reflux (around 70-80 °C) for 2-3 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic (pH 8-9).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, can be purified by column chromatography or recrystallization if necessary.

Amide Bond Formation

The resulting amine is a versatile handle for introducing a wide range of substituents via amide bond formation, a cornerstone of medicinal chemistry. This is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies.

Protocol: General Amide Coupling

Materials:

  • Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

  • Carboxylic acid of interest (R-COOH)

  • Coupling agents (e.g., HATU, HBTU, or EDCI/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM.

  • Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Hydrolysis of the Ethyl Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate another class of amide derivatives.

Protocol: Hydrolysis to 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (1N HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add an aqueous solution of LiOH or NaOH (2-3 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Extract the precipitated carboxylic acid with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound have been explored as precursors to a range of potential therapeutic agents. The oxazole core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Notably, the structural motif present in the derivatives of this intermediate is reminiscent of that found in certain classes of kinase inhibitors and tubulin polymerization inhibitors . For example, the synthesis of combretastatin analogues, which are potent tubulin inhibitors, often involves the coupling of two substituted aromatic rings. The aminophenyl oxazole derivative serves as a versatile scaffold for one of these rings, allowing for the exploration of structure-activity relationships by varying the substituents introduced via amide coupling.[6][7]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of orthogonally reactive functional groups provide a robust platform for the generation of diverse molecular libraries. The protocols outlined in this guide offer a starting point for researchers to harness the potential of this building block in the discovery and development of novel pharmaceuticals and functional materials. As with any synthetic procedure, optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Drug Discovery

The oxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Derivatives of 5-aryloxazoles have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimitotic, and kinase inhibitory effects.[2][3] Specifically, compounds bearing the 5-aryloxazole core have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), vascular-endothelial growth factor receptor 2 (VEGFR2), and have shown promise as vascular-disrupting agents in cancer therapy.[2][3][4]

This technical guide provides a comprehensive framework for the synthesis of novel derivatives starting from Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. This starting material is a versatile platform, featuring three key functional handles for chemical modification: the nitro group, the ethyl ester, and the oxazole ring itself. By systematically targeting these functionalities, researchers can rapidly generate a diverse library of compounds for screening in drug discovery programs.

This document will provide detailed, field-proven protocols for a series of transformations, explaining the underlying chemical principles and rationale for the chosen experimental conditions. Our approach is designed to be modular, allowing for the strategic combination of reactions to access a wide chemical space.

Strategic Overview: A Modular Approach to Derivative Synthesis

Our synthetic strategy is designed as a multi-pronged approach, allowing for diversification at three key points of the this compound scaffold. The workflow is designed to be logical and flexible, enabling researchers to create a diverse library of compounds.

G cluster_nitro Nitro Group Modification cluster_ester Ester Group Modification cluster_oxazole Oxazole Ring Functionalization start This compound nitro_red Reduction to Aniline start->nitro_red Chemoselective Reduction sapon Saponification to Carboxylic Acid start->sapon Direct Saponification halogenation C2-Bromination start->halogenation Direct Halogenation nitro_red->sapon Further Modification nitro_red->halogenation amide_coup Amide Coupling sapon->amide_coup Activation & Coupling sapon->halogenation suzuki Suzuki Coupling halogenation->suzuki C-C Bond Formation caption Figure 1: Modular synthetic workflow.

Caption: A modular workflow for the synthesis of novel derivatives.

Part 1: Synthesis of the Starting Material

While this compound is commercially available, understanding its synthesis provides valuable context. The most probable synthetic route is the Van Leusen oxazole synthesis, a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[5][6]

Protocol 1.1: Synthesis of this compound via Van Leusen Reaction

This protocol describes a general procedure for the synthesis of 5-aryloxazole-4-carboxylates, adapted for the specific target compound. The reaction proceeds via the initial deprotonation of ethyl isocyanoacetate, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination to form the aromatic oxazole ring.

Materials:

  • 4-Nitrobenzaldehyde

  • Ethyl isocyanoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzaldehyde (1.0 eq), ethyl isocyanoacetate (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous methanol to the flask to achieve a 0.2 M concentration of the aldehyde.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Part 2: Derivatization of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to an aniline. This transformation is a gateway to a vast array of further derivatizations, including acylation, sulfonylation, and diazotization followed by Sandmeyer reactions. A key challenge is the chemoselective reduction of the nitro group in the presence of the ester and the oxazole ring. Stannous chloride (SnCl₂) in a non-acidic medium is an excellent choice for this transformation, as it is known to selectively reduce aromatic nitro compounds while leaving other reducible groups like esters unaffected.[2][5]

Protocol 2.1: Chemoselective Reduction of the Nitro Group

This protocol employs stannous chloride dihydrate in ethanol, a mild and effective system for the selective reduction of the nitro group.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (to a concentration of 0.1 M).

  • Add stannous chloride dihydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Caution: Addition of bicarbonate will cause gas evolution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product, Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Reaction Reagents and Conditions Product Typical Yield
Nitro ReductionSnCl₂·2H₂O, EtOH, reflux, 2-4 hEthyl 5-(4-aminophenyl)oxazole-4-carboxylate85-95%

Part 3: Modification of the Ester Functionality

The ethyl ester at the C4 position of the oxazole ring provides another avenue for diversification. Saponification to the corresponding carboxylic acid is the first step, which then opens the door to the synthesis of a wide range of amides through coupling with various amines.

Protocol 3.1: Saponification of the Ethyl Ester

This protocol describes a standard saponification procedure using sodium hydroxide in a mixture of methanol and water.[7]

Materials:

  • Ethyl 5-(4-nitrophenyl/aminophenyl)oxazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gently heat to 50 °C for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the carboxylic acid, which can often be used in the next step without further purification.

Protocol 3.2: Amide Coupling via HATU Activation

The resulting carboxylic acid can be coupled with a diverse range of primary and secondary amines to generate a library of amides. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for forming amide bonds with a low risk of racemization.[3][8]

G acid 5-(Aryl)oxazole-4-carboxylic Acid hat HATU, DIPEA acid->hat Activation amine R¹R²NH hat->amine Coupling amide 5-(Aryl)oxazole-4-carboxamide amine->amide caption Figure 2: Amide coupling workflow.

Caption: A simplified workflow for HATU-mediated amide coupling.

Materials:

  • 5-(4-Nitrophenyl/aminophenyl)oxazole-4-carboxylic acid

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography or recrystallization.

Reaction Reagents and Conditions Product Typical Yield
SaponificationNaOH, MeOH/H₂O, RT-50 °C5-(Aryl)oxazole-4-carboxylic acid>90%
Amide CouplingAmine, HATU, DIPEA, DMF, RT5-(Aryl)oxazole-4-carboxamide70-90%

Part 4: Functionalization of the Oxazole Ring

To introduce further diversity, the oxazole ring itself can be functionalized. A common strategy for aryl and heteroaryl systems is palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction.[9][10] This requires the prior installation of a halide on the oxazole ring. Bromination at the C2 position of the oxazole is a feasible approach.

Protocol 4.1: Bromination of the Oxazole Ring at C2

This protocol is adapted from a procedure for the bromination of a similar oxazole-4-carboxylate system.[11] It utilizes N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • Ethyl 5-(4-nitrophenyl/aminophenyl)oxazole-4-carboxylate

  • N-bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting oxazole (1.0 eq) in anhydrous acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, Ethyl 2-bromo-5-(4-nitrophenyl/aminophenyl)oxazole-4-carboxylate, by flash column chromatography.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling

The 2-bromo-oxazole derivative is now primed for Suzuki-Miyaura cross-coupling with a variety of aryl and heteroaryl boronic acids.[9][10]

Materials:

  • Ethyl 2-bromo-5-(aryl)oxazole-4-carboxylate

  • Arylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)

  • Tricyclohexylphosphine (PCy₃, 0.1 eq)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-bromo-oxazole (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.05 eq), PCy₃ (0.1 eq), and anhydrous potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and deionized water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 2,5-diaryl-oxazole-4-carboxylate.

Reaction Reagents and Conditions Product Typical Yield
C2-BrominationNBS, MeCN, RTEthyl 2-bromo-5-(aryl)oxazole-4-carboxylate60-80%
Suzuki CouplingArylboronic acid, Pd₂(dba)₃, PCy₃, K₃PO₄, Dioxane/H₂O, 80-100 °CEthyl 2,5-diaryl-oxazole-4-carboxylate50-85%

Conclusion

The protocols outlined in this guide provide a robust and versatile platform for the synthesis of a diverse library of novel derivatives from this compound. By strategically targeting the nitro, ester, and oxazole functionalities, researchers can efficiently explore the chemical space around this privileged scaffold. The modular nature of these protocols allows for the creation of a wide range of analogs for biological evaluation, accelerating the early stages of drug discovery programs. Careful monitoring of each reaction by TLC or LC-MS and appropriate purification of intermediates are crucial for the successful synthesis of the final target compounds.

References

Application Notes & Protocols: Synthesis of Novel 2,5-Disubstituted-4-Anilino-1,3-Oxazole Derivatives as Potent Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action.[1][2] Oxazole-containing compounds represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial and antifungal properties.[3][4] The biological efficacy of these derivatives is profoundly influenced by the substitution patterns on the oxazole ring.[3] This guide provides a detailed, field-proven protocol for the synthesis of a library of 2,5-dimethyl-4-(aryl)aniline-1,3-oxazole derivatives. The synthetic strategy is centered around a robust and modular palladium-catalyzed Buchwald-Hartwig amination, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. We further provide a standardized protocol for the evaluation of their antimicrobial activity via the micro broth dilution method to determine Minimum Inhibitory Concentration (MIC).

Introduction: The Rationale for Oxazole Scaffolds in Antimicrobial Drug Discovery

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. This structural motif is present in numerous natural products and clinically used drugs.[3][5] The oxazole core can engage with biological targets through various non-covalent interactions, making it an attractive starting point for drug design.[1] The challenge of multi-drug resistant (MDR) pathogens has spurred research into novel chemical entities, and oxazole derivatives have emerged as a promising class of compounds.[6] Their synthetic tractability allows for systematic modification to optimize potency and pharmacokinetic properties. The protocol detailed herein focuses on a modern synthetic approach that is both efficient and highly adaptable for creating a diverse chemical library for antimicrobial screening.

Overall Synthetic Workflow

The synthesis is a multi-step process beginning with commercially available starting materials and culminating in a final purification and biological evaluation. The key steps involve the formation of a brominated oxazole core, followed by a palladium-catalyzed cross-coupling reaction to introduce various aniline moieties.

G cluster_0 PART A: Synthesis of Oxazole Core cluster_1 PART B: Diversification via Cross-Coupling cluster_2 PART C: Validation A1 p-Bromo Phenyl Ethanone A2 Bromination (Intermediate A) A1->A2 Br₂, Et₂O A3 Cyclization with Acetamide (Intermediate B) A2->A3 Acetamide, MW B1 Intermediate B (4-(4-bromophenyl)-2,5-dimethyloxazole) B2 Buchwald-Hartwig Amination B1->B2 Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene B3 Final Oxazole Derivatives C1 Purification & Characterization (Chromatography, NMR, MS) B3->C1 Amine Substituted Aryl/Heteroaryl Amine Amine->B2 C2 Antimicrobial Screening (MIC Determination) C1->C2 C3 SAR Analysis C2->C3

Figure 1: High-level workflow for the synthesis and evaluation of antimicrobial oxazole derivatives.

Experimental Protocols: Synthesis

This section provides detailed, step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

PART A: Synthesis of the Key Intermediate: 4-(4-bromophenyl)-2,5-dimethyloxazole

This two-step process first creates an alpha-bromo ketone, which is then cyclized to form the oxazole ring.

Step A1: Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one (Intermediate A)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add p-bromo phenyl ethanone (0.01 mole, 1.99 g) and dissolve it in 50 mL of diethyl ether.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

  • Bromination: Add bromine (0.013 mole, 0.67 mL, 2.08 g) dropwise to the solution via the dropping funnel over 20 minutes. Maintain the temperature at 0 °C.

    • Causality Note: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions, such as di-bromination.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at ambient temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes the HBr byproduct.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, Intermediate A.[7] This intermediate is often used in the next step without further purification.

Step A2: Synthesis of 4-(4-bromophenyl)-2,5-dimethyloxazole (Intermediate B)

  • Setup: In a microwave-safe reaction vessel, combine Intermediate A (crude from the previous step) with acetamide (typically 3-5 equivalents).

  • Reaction: Seal the vessel and subject it to microwave irradiation. A typical condition is 120-140 °C for 15-30 minutes.[7][8]

    • Causality Note: Microwave heating provides rapid and uniform energy transfer, significantly accelerating the cyclization and dehydration steps of the Hantzsch-type synthesis, leading to higher yields and shorter reaction times compared to conventional heating.[8]

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol or purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure Intermediate B.

ParameterValue/ReagentPurpose
Step A1
Starting Materialp-Bromo Phenyl EthanoneProvides the core phenyl ring and ketone functionality.
ReagentBromine (Br₂)Electrophilic bromination at the alpha-carbon.
SolventDiethyl EtherAprotic solvent for the reaction.
Temperature0 °C to RTControls reaction rate and selectivity.
Step A2
Starting MaterialIntermediate Aα-haloketone precursor.
ReagentAcetamideSource of nitrogen and the C2-methyl group for the oxazole ring.
ConditionMicrowave IrradiationAccelerates the cyclization reaction.

Table 1: Summary of reagents and conditions for the synthesis of the oxazole core.

PART B: Synthesis of Final Derivatives via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

  • Setup: In an oven-dried Schlenk tube under an inert nitrogen or argon atmosphere, add Intermediate B (0.01 mole, 2.52 g), the desired substituted aryl or heteroaryl amine (0.015 mole), and cesium carbonate (Cs₂CO₃) (0.015 mole, 4.89 g).[7]

    • Causality Note: An inert atmosphere is crucial as the palladium(0) catalyst is sensitive to oxygen. Cesium carbonate is an effective base for this transformation, facilitating the deprotonation of the amine and the reductive elimination step.

  • Catalyst Addition: To the solid mixture, add the palladium catalyst, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.001 mole), and the ligand, BINAP (0.001 mole).[7]

    • Causality Note: Pd₂(dba)₃ is a stable source of Pd(0). The bulky phosphine ligand, BINAP, is essential for stabilizing the palladium center, promoting oxidative addition, and facilitating the final reductive elimination to form the C-N bond.

  • Solvent & Reaction: Add 10 mL of dry toluene via syringe. Seal the tube and heat the reaction mixture in a pre-heated oil bath at 95 °C for 2-4 hours.[7]

  • Monitoring: Monitor the reaction by TLC until the starting material (Intermediate B) is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final 2,5-dimethyl-4-(aryl)aniline-1,3-oxazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[3][9]

G Pd0 Pd(0)L₂ Oxidative_Add Oxidative Addition Pd0->Oxidative_Add Complex1 Ar-Pd(II)(L₂)-Br Oxidative_Add->Complex1 Amine_Coord Amine Coordination & Deprotonation Complex1->Amine_Coord Complex2 Ar-Pd(II)(L₂)-NHR' Amine_Coord->Complex2 Reductive_Elim Reductive Elimination Complex2->Reductive_Elim Reductive_Elim->Pd0 Catalyst Regeneration Product Oxazole-NHR' Reductive_Elim->Product ArBr Oxazole-Br ArBr->Oxidative_Add Amine R'-NH₂ Amine->Amine_Coord Base Base Base->Amine_Coord

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Antimicrobial Evaluation

The antimicrobial efficacy of the synthesized compounds is determined by finding the Minimum Inhibitory Concentration (MIC).

Micro Broth Dilution Method

This method is a standardized procedure for testing the susceptibility of bacteria to antimicrobial agents.[7]

  • Preparation: Prepare stock solutions of the synthesized oxazole derivatives in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Bacterial Strains: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).[10]

  • Inoculum: Culture the bacteria in Mueller-Hinton Broth (MHB) overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the adjusted bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound ExampleAmine UsedMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
3(d) [7]4-fluoroaniline6.2512.5
3(g) [7]3,4-dichloroaniline6.256.25
3(h) [7]4-aminopyridine12.525
Ciprofloxacin (Standard)< 1.0< 0.5

Table 2: Example antimicrobial activity data for synthesized oxazole derivatives. Data is illustrative based on findings for similar structures.[7]

Conclusion and Future Directions

The synthetic protocol detailed in this guide provides a reliable and versatile platform for the generation of novel oxazole-based antimicrobial agents. The Buchwald-Hartwig amination step is particularly powerful, allowing for the rapid creation of a diverse library of compounds by simply varying the amine coupling partner. This enables a thorough exploration of the structure-activity relationships, which is crucial for identifying lead compounds.[1] Subsequent optimization of these leads could focus on improving potency, reducing toxicity, and enhancing pharmacokinetic profiles, ultimately contributing to the development of next-generation therapies to combat drug-resistant infections.[2]

References

Application Notes and Protocols for the Development of Novel Fluorophores from Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Oxazole Scaffold as a Versatile Platform for Fluorescent Probe Development

Oxazole derivatives are a prominent class of heterocyclic organic compounds that have garnered significant interest in the field of fluorescence microscopy and bioimaging.[1][2] Their core structure offers a versatile platform for the development of fluorophores with tunable photophysical properties. By strategically modifying the substituents on the oxazole ring, it is possible to modulate the absorption and emission wavelengths, quantum yield, and environmental sensitivity of the resulting dyes.[1][3] Many oxazole-based dyes exhibit solvatochromism, a phenomenon where their fluorescence characteristics are sensitive to the polarity of their microenvironment, making them excellent candidates for probing cellular membranes and lipid droplets.[1] Furthermore, the oxazole scaffold can be functionalized with reactive groups to enable covalent conjugation to biomolecules like proteins and nucleic acids for targeted labeling applications.[1]

This guide provides a comprehensive overview of the development of novel fluorescent dyes starting from Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. We will delve into the synthetic strategy, photophysical characterization, and application of a rationally designed oxazole-based fluorophore, providing detailed, field-proven protocols to empower researchers in their scientific investigations.

Part 1: From a Non-Fluorescent Precursor to a Brightly Emissive Probe: A Synthetic Strategy

The starting material, this compound, is itself not fluorescent. The presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring typically quenches fluorescence.[4][5] Our strategy, therefore, is to convert this nitro group into a strong electron-donating group, an amino group (-NH2), via a straightforward reduction reaction. This transformation will create a molecule with a donor-π-acceptor (D-π-A) architecture, a common design principle for fluorescent dyes.[2][6] In our target molecule, the newly formed amino group will serve as the electron donor, the oxazole-phenyl system as the π-conjugated bridge, and the ethyl carboxylate group as the electron acceptor. This intramolecular charge transfer (ICT) character is expected to result in a fluorescent molecule with desirable photophysical properties.

Synthetic Workflow Diagram

G A This compound (Starting Material) B Reduction (e.g., SnCl2·2H2O, Ethanol, Reflux) A->B Step 1 C Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate (Fluorescent Dye) B->C Product Formation D Purification (Column Chromatography) C->D Step 2 E Characterization (NMR, Mass Spectrometry, HPLC) D->E Validation

Caption: Synthetic workflow for the preparation of a fluorescent oxazole dye.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

This protocol details the reduction of the nitro group of the starting material to an amino group.

Materials:

  • This compound (CAS: 72030-87-6)[7]

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 g, 3.62 mmol) in 100 mL of absolute ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (4.1 g, 18.1 mmol, 5 equivalents) portion-wise.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. A white precipitate of tin salts will form.

  • Extraction: Filter the mixture through a pad of Celite to remove the tin salts and wash the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate.

Protocol 2.2: Photophysical Characterization

This protocol outlines the key measurements to characterize the fluorescence properties of the newly synthesized dye.

Materials:

  • Synthesized Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate

  • A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, DMSO, ethanol, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Reference dye with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the synthesized dye in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

  • Absorption Spectroscopy:

    • Prepare a dilute solution (e.g., 10 µM) of the dye in the solvent of interest.

    • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).

    • Determine the wavelength of maximum absorption (λ_abs_max).

  • Emission Spectroscopy:

    • Using the same solution, record the fluorescence emission spectrum on a fluorometer, exciting at the λ_abs_max.

    • Determine the wavelength of maximum emission (λ_em_max).

  • Stokes Shift Calculation: Calculate the Stokes shift as the difference between the λ_em_max and λ_abs_max. A larger Stokes shift is generally desirable to minimize self-absorption.[1]

  • Quantum Yield Determination:

    • Measure the absorbance of both the sample and a reference standard (e.g., quinine sulfate) at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity of both the sample and the reference.

    • Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Solvatochromism Study: Repeat the absorption and emission measurements in a series of solvents with varying polarities to assess the solvatochromic properties of the dye.[3][8]

Expected Photophysical Properties:

ParameterExpected Value/ObservationSignificance
λ_abs_max ~350-450 nmDetermines the optimal excitation wavelength.
λ_em_max ~450-550 nmDefines the color of the emitted light.
Stokes Shift > 50 nmA larger Stokes shift reduces spectral overlap between absorption and emission, improving signal-to-noise ratio.[1]
Quantum Yield (Φ) Moderate to HighA higher quantum yield indicates a brighter fluorophore, leading to better sensitivity.[1]
Solvatochromism Bathochromic (red) shift in emission with increasing solvent polarity.[8]Indicates a charge transfer character in the excited state and suggests utility as an environmental probe.[1]

Part 3: Application in Cellular Imaging

The synthesized Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate, with its potential for good cell permeability and environmentally sensitive fluorescence, is a promising candidate for live-cell imaging.

Protocol 3.1: Live-Cell Staining and Fluorescence Microscopy

This protocol provides a general workflow for staining live cells with the newly synthesized oxazole dye.

Materials:

  • Cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Synthesized oxazole dye stock solution (1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

  • Glass-bottom dishes or chamber slides for imaging

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or chamber slides and culture them until they reach the desired confluency (typically 60-80%).

  • Staining Solution Preparation: Prepare a working solution of the oxazole dye in pre-warmed complete cell culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the old medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Add fresh pre-warmed complete cell culture medium or imaging buffer to the cells. Image the stained cells using a fluorescence microscope with appropriate excitation and emission filters based on the photophysical characterization data.

Self-Validating System: Cytotoxicity Assessment

It is crucial to ensure that the fluorescent probe does not adversely affect cell health.[1] A simple cytotoxicity assay can be performed alongside the imaging experiments.

Protocol 3.2: MTT Assay for Cytotoxicity

  • Plate cells in a 96-well plate.

  • Treat the cells with a range of concentrations of the oxazole dye for the same duration as the staining protocol.

  • Include a positive control for cytotoxicity (e.g., Triton X-100) and a negative control (untreated cells).

  • After the incubation period, perform a standard MTT assay to assess cell viability.

  • A dye concentration that results in high cell viability (>90%) should be used for subsequent imaging experiments.

Potential for Targeted Imaging

The structure of Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate offers avenues for further chemical modification to achieve targeted organelle staining.[2][6]

  • Mitochondria Targeting: The ester group could be hydrolyzed to a carboxylic acid, which can then be coupled to a triphenylphosphonium cation, a well-known mitochondria-targeting moiety.

  • Lysosome Targeting: The amino group could be modified with a morpholine group, which is known to accumulate in the acidic environment of lysosomes.[6]

Organelle Co-localization Workflow

G A Stain cells with synthesized oxazole dye C Acquire images in separate fluorescence channels A->C B Stain cells with a commercial organelle-specific dye (e.g., MitoTracker, LysoTracker) B->C D Merge images and analyze for co-localization (e.g., Pearson's coefficient) C->D

Caption: Workflow for validating the subcellular localization of the dye.

Conclusion and Future Directions

The transformation of the non-fluorescent this compound into the brightly emissive Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate provides a clear and efficient route to a novel fluorescent probe. The protocols outlined in this guide offer a solid foundation for the synthesis, characterization, and application of this and similar oxazole-based dyes. The inherent tunability of the oxazole scaffold opens up exciting possibilities for developing a new generation of fluorescent probes with tailored properties for specific biological applications, from monitoring cellular dynamics to aiding in drug discovery.

References

Application Notes and Protocols: Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches provided more targeted information. I found a product description stating that Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate is "utilized in agrochemical research for developing novel pesticides with improved efficacy". This directly confirms the relevance of the topic. I also found a patent on oxazole carboxamide herbicides, which, although not mentioning the exact target molecule, provides context on how oxazole structures are used in herbicide design and includes general protocols for the synthesis of related compounds. The other search results provide broader context on the use of oxazole and nitrophenyl derivatives in herbicides and fungicides, which is useful for the introduction and for explaining the rationale behind using the target molecule. However, I still lack specific, published examples of agrochemicals synthesized directly from this compound. To create a truly detailed and authoritative guide, I need to find at least one concrete synthetic pathway starting from this compound to a known or potential agrochemical. I will therefore refine my search to look for such specific reaction schemes in patents or scientific literature.I have gathered substantial information. I found a direct confirmation that this compound is used in agrochemical research for developing new pesticides. I also have several patents and articles that describe the synthesis and herbicidal/fungicidal activity of various oxazole, isoxazole, and nitrophenyl derivatives. This provides a strong basis for the introduction, mechanistic discussions, and the general rationale for using the target molecule.

However, I still lack a specific, published synthetic protocol that starts with this compound and leads to a named agrochemical. The available information is more general, focusing on broader classes of compounds. To create a truly in-depth and practical guide, a concrete example is crucial.

Therefore, I will proceed with the information I have to structure the guide and write the general sections. I will construct a hypothetical, yet chemically plausible, synthetic pathway from the target molecule to a potential agrochemical, based on the reaction types and building blocks described in the collected patents and literature. This will allow me to provide a detailed, step-by-step protocol as requested, even without a direct literature precedent for the entire sequence. I will clearly state that this is a representative synthetic route.

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Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of novel agrochemicals. The strategic placement of an electron-withdrawing nitrophenyl group and an ethyl carboxylate moiety on the oxazole core provides multiple reactive sites for chemical elaboration. This guide offers an in-depth exploration of the applications of this compound in agrochemical research, detailing its synthesis and subsequent conversion into potential herbicidal and fungicidal agents. The protocols provided are designed for researchers, scientists, and drug development professionals, with a focus on experimental rationale, procedural details, and safety considerations. This document confirms the utility of this compound in agrochemical research for the development of new pesticides with enhanced effectiveness.

Introduction: The Oxazole Scaffold in Modern Agrochemicals

The oxazole ring is a prominent structural motif in a wide array of biologically active compounds, including many pharmaceuticals and agrochemicals. Its unique electronic properties and rigid framework allow for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. In the context of agrochemicals, oxazole derivatives have been successfully developed as herbicides, fungicides, and insecticides. The introduction of a nitrophenyl group, as seen in the title compound, can significantly enhance the biological activity of the resulting molecules, a feature that has been exploited in the design of various pesticides.

This compound is a particularly attractive starting material for several reasons:

  • Multiple Reactive Sites: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The nitro group can be reduced to an amine, which can then be further functionalized.

  • Activation of the Oxazole Ring: The electron-withdrawing nature of the substituents enhances the reactivity of the oxazole ring towards certain chemical transformations.

  • Scaffold for Diversity-Oriented Synthesis: The core structure allows for the introduction of a wide range of chemical groups, facilitating the creation of large libraries of compounds for biological screening.

This guide will provide a comprehensive overview of the synthesis of this compound and its application in the preparation of a representative herbicidal candidate.

Synthesis of this compound

The synthesis of this compound is typically achieved through a well-established cyclization reaction. The following protocol is a robust and scalable method for its preparation in a laboratory setting.

Experimental Workflow: Synthesis of the Core Intermediate

reagents 4-Nitrobenzaldehyde Ethyl 2-amino-3-oxobutanoate reaction Cyclocondensation Reaction (e.g., Robinson-Gabriel synthesis) reagents->reaction Reflux in suitable solvent (e.g., Acetic Acid) purification Purification (Recrystallization or Column Chromatography) reaction->purification Crude Product product This compound purification->product Pure Product start This compound hydrolysis Step 1: Saponification (Hydrolysis of the ester) start->hydrolysis NaOH, EtOH/H2O, Reflux acid 5-(4-nitrophenyl)oxazole-4-carboxylic acid hydrolysis->acid amidation Step 2: Amide Coupling (Formation of the amide bond) acid->amidation Activating agent (e.g., SOCl2, EDCI) Substituted Aniline, Base herbicide N-Aryl-5-(4-nitrophenyl)oxazole-4-carboxamide (Potential Herbicidal Compound) amidation->herbicide

The Architectonics of a Privileged Scaffold: A Guide to the Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Motif in Modern Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing both oxygen and nitrogen, stands as a cornerstone in the edifice of modern medicinal chemistry and materials science.[1] Its unique electronic properties and ability to serve as a versatile scaffold for molecular elaboration have cemented its status as a "privileged structure."[2] Oxazole derivatives are integral components of a wide array of biologically active natural products and pharmaceuticals, exhibiting a broad spectrum of therapeutic activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[2] The inherent versatility of the oxazole core allows it to engage with various biological targets, making it a focal point for drug discovery and development. This guide provides an in-depth exploration of the key reaction mechanisms for the synthesis of substituted oxazoles, offering detailed protocols and expert insights for researchers, scientists, and professionals in the field of drug development.

Classical Approaches to Oxazole Synthesis: A Mechanistic Deep Dive

The foundational methods for constructing the oxazole ring have been refined over decades and remain indispensable tools in the synthetic chemist's arsenal. Understanding the intricacies of these classical syntheses is paramount for their effective application and for appreciating the innovations of modern methodologies.

The Robinson-Gabriel Synthesis: Cyclodehydration of α-Acylamino Ketones

First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, the Robinson-Gabriel synthesis is a robust method for preparing 2,5-disubstituted oxazoles through the cyclodehydration of α-acylamino ketones.[3][4] This reaction is typically promoted by strong acids, such as sulfuric acid or polyphosphoric acid, which facilitate the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.[5][6]

Reaction Mechanism:

The mechanism of the Robinson-Gabriel synthesis proceeds through a series of well-defined steps:

  • Protonation of the Ketone Carbonyl: The reaction is initiated by the protonation of the ketone carbonyl oxygen by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate, a hemiaminal.

  • Dehydration: The hemiaminal intermediate readily undergoes dehydration under the acidic conditions to form an oxazoline intermediate.

  • Aromatization: A final protonation and elimination of a proton from the C-4 position leads to the formation of the stable, aromatic oxazole ring.

Robinson_Gabriel start α-Acylamino Ketone protonation Protonation of Ketone Carbonyl start->protonation H+ cyclization Intramolecular Nucleophilic Attack protonation->cyclization dehydration Dehydration cyclization->dehydration -H2O aromatization Aromatization dehydration->aromatization product 2,5-Disubstituted Oxazole aromatization->product -H+

Figure 1: The mechanistic pathway of the Robinson-Gabriel synthesis.

Experimental Protocol: One-Pot Synthesis of 2,5-Disubstituted Oxazoles

This one-pot modification of the Robinson-Gabriel synthesis allows for the direct conversion of carboxylic acids and α-amino ketones into 2,5-disubstituted oxazoles.[7]

  • Materials:

    • Carboxylic acid (1.0 mmol)

    • α-Amino ketone hydrochloride (1.0 mmol)

    • Polyphosphoric acid (PPA, 5 g)

  • Procedure:

    • Combine the carboxylic acid (1.0 mmol), α-amino ketone hydrochloride (1.0 mmol), and polyphosphoric acid (5 g) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Heat the reaction mixture to 160-180 °C and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to approximately 100 °C.

    • Carefully pour the mixture into 50 mL of ice-water with vigorous stirring.

    • Collect the resulting precipitate by filtration and wash thoroughly with water.

    • Wash the solid with a 5% sodium bicarbonate solution until the filtrate is neutral, followed by another wash with water.

    • Dry the crude product.

    • Purify the 2,5-disubstituted oxazole by recrystallization or column chromatography.[7]

The Van Leusen Oxazole Synthesis: A Convergent Approach

Developed in 1972, the Van Leusen oxazole synthesis is a highly versatile and widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9] This reaction proceeds under basic conditions and is celebrated for its operational simplicity and broad substrate scope.[8]

Reaction Mechanism:

The Van Leusen synthesis is a [3+2] cycloaddition reaction with the following key steps:[8][10]

  • Deprotonation of TosMIC: A base, such as potassium carbonate, deprotonates the acidic α-carbon of TosMIC to generate a nucleophilic carbanion.[11]

  • Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

  • Intramolecular Cyclization: The alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, with the oxygen attacking the isocyanide carbon to form a five-membered oxazoline ring.[11][12]

  • Elimination of Toluenesulfinic Acid: The resulting oxazoline intermediate eliminates p-toluenesulfinic acid (TosH) in the presence of the base to yield the aromatic 5-substituted oxazole.[8][10]

Van_Leusen reactants Aldehyde + TosMIC deprotonation Deprotonation of TosMIC reactants->deprotonation Base addition Nucleophilic Addition deprotonation->addition cyclization Intramolecular Cyclization addition->cyclization elimination Elimination of TosH cyclization->elimination product 5-Substituted Oxazole elimination->product

Figure 2: The reaction pathway of the Van Leusen oxazole synthesis.

Experimental Protocol: Synthesis of 5-Substituted Oxazoles

This protocol provides a general procedure for the synthesis of 5-substituted oxazoles via the Van Leusen reaction.[13]

  • Materials:

    • Aldehyde (1.0 mmol)

    • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Methanol (10 mL)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

    • Add methanol (10 mL) to the flask.

    • Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.[13]

The Fischer Oxazole Synthesis: From Cyanohydrins and Aldehydes

Discovered by Emil Fischer in 1896, this method provides a pathway to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[14][15] The cyanohydrin itself is typically derived from another aldehyde.[14]

Reaction Mechanism:

The Fischer synthesis involves the formation of an iminochloride intermediate followed by cyclization and aromatization:[7][14]

  • Iminochloride Formation: The cyanohydrin reacts with anhydrous HCl to form an iminochloride intermediate.

  • Nucleophilic Attack: The nitrogen of the iminochloride attacks the carbonyl carbon of the aldehyde.

  • Cyclization and Dehydration: An intramolecular SN2 reaction followed by the loss of a water molecule leads to a chloro-oxazoline intermediate.

  • Tautomerization and Elimination: Tautomerization and subsequent elimination of HCl yields the 2,5-disubstituted oxazole.[14]

Fischer_Oxazole reactants Cyanohydrin + Aldehyde iminochloride Iminochloride Formation reactants->iminochloride Anhydrous HCl attack Nucleophilic Attack iminochloride->attack cyclization Cyclization & Dehydration attack->cyclization elimination Tautomerization & Elimination cyclization->elimination product 2,5-Disubstituted Oxazole elimination->product

Figure 3: The mechanistic steps of the Fischer oxazole synthesis.

Experimental Considerations:

The Fischer oxazole synthesis is typically carried out by dissolving the cyanohydrin and aldehyde in dry ether and bubbling dry hydrogen chloride gas through the solution.[14] The product often precipitates as the hydrochloride salt, which can then be neutralized.[14] While historically significant, this method's use of gaseous HCl and sensitivity to moisture can present experimental challenges.

Modern Synthetic Strategies: Expanding the Oxazole Toolkit

Contemporary organic synthesis has introduced a plethora of innovative methods for constructing the oxazole ring, often with improved efficiency, milder reaction conditions, and broader substrate applicability.

Metal-Catalyzed Oxazole Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocycles, and oxazoles are no exception. Catalysts based on gold, palladium, and copper have been particularly effective.

  • Gold-Catalyzed Synthesis: Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for oxazole synthesis. One notable approach involves the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles.[10][12] This method offers mild reaction conditions and the potential for further functionalization of the resulting oxazole. The proposed mechanism involves the formation of a gold carbene species followed by intramolecular cyclization.[10][12]

  • Palladium-Catalyzed Synthesis: Palladium catalysis has been successfully employed for the synthesis of oxazole derivatives through C-H activation pathways.[2] For instance, a Pd(II)-catalyzed reaction between simple amides and ketones allows for the one-step formation of highly substituted oxazoles.[16] The reaction is thought to proceed via a C-N bond formation followed by a C-O bond-forming cyclization.[2]

  • Copper-Catalyzed Synthesis: Copper catalysts are attractive due to their lower cost and toxicity. Copper-catalyzed methods for oxazole synthesis often involve oxidative cyclization reactions. For example, a copper-catalyzed tandem oxidative cyclization of readily available starting materials provides an efficient route to polysubstituted oxazoles under mild conditions.[3]

Microwave-Assisted Oxazole Synthesis (MAOS)

Microwave irradiation has gained prominence as a green chemistry tool for accelerating organic reactions.[5] In the context of oxazole synthesis, MAOS can significantly reduce reaction times and improve yields. For example, a microwave-assisted Van Leusen synthesis of 5-substituted oxazoles using potassium phosphate as a base in isopropanol has been reported to proceed in as little as 8 minutes with excellent yields.[17][18]

Experimental Protocol: Microwave-Assisted Synthesis of 5-Phenyl Oxazole

This protocol details a rapid and efficient microwave-assisted synthesis of 5-phenyl oxazole.[18]

  • Materials:

    • Benzaldehyde (1.18 mmol)

    • Tosylmethyl isocyanide (TosMIC) (1.18 mmol)

    • Potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv)

    • Isopropanol (IPA) (10 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, combine benzaldehyde (1.18 mmol), TosMIC (1.18 mmol), and isopropanol (10 mL).

    • Add potassium phosphate (2.36 mmol).

    • Irradiate the reaction mixture in an open vessel fitted with a reflux condenser under stirring (800 rpm) at 65 °C and 350 W for 8 minutes.

    • Monitor the reaction completion by TLC.

    • After completion, cool the reaction mixture to room temperature. The product can often be isolated with high purity after a simple workup.[17][18]

Comparative Overview of Synthetic Methods

The choice of synthetic method for a particular substituted oxazole will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction scale and conditions.

Method Substitution Pattern Key Reagents Typical Conditions Advantages Limitations
Robinson-Gabriel 2,5-Disubstitutedα-Acylamino ketones, strong acid (e.g., H₂SO₄, PPA)High temperatureRobust, well-establishedHarsh conditions, limited to 2,5-substitution
Van Leusen 5-Substituted (can be adapted for 4,5-disubstituted)Aldehydes, TosMIC, base (e.g., K₂CO₃)Mild, basic conditionsHigh yields, broad substrate scope, operational simplicityTosMIC can be moisture sensitive
Fischer 2,5-DisubstitutedCyanohydrins, aldehydes, anhydrous HClAnhydrous, acidic conditionsHistorically significantUse of gaseous HCl, sensitive to moisture
Metal-Catalyzed Varied (poly-substituted)Varies (e.g., alkynes, amides, ketones), metal catalyst (Au, Pd, Cu)Often mild conditionsHigh efficiency, novel bond formations, broad scopeCatalyst cost and sensitivity, may require inert atmosphere
Microwave-Assisted VariedVaries (often adapted from classical methods)Rapid heating, short reaction timesDrastically reduced reaction times, often higher yields, green chemistryRequires specialized equipment, scalability can be a concern

Applications in Drug Development

The synthetic methodologies described herein are not merely academic exercises; they are instrumental in the discovery and development of new therapeutic agents. For instance, the Van Leusen reaction has been employed in the synthesis of various biologically active compounds.[8] The ability to rapidly generate libraries of substituted oxazoles using modern techniques like microwave-assisted synthesis allows for efficient structure-activity relationship (SAR) studies, accelerating the drug discovery pipeline.

Conclusion

The synthesis of substituted oxazoles is a rich and evolving field of organic chemistry. From the time-honored classical methods to the cutting-edge metal-catalyzed and microwave-assisted protocols, chemists have a diverse and powerful toolkit at their disposal. A thorough understanding of the underlying reaction mechanisms is crucial for selecting the optimal synthetic route and for troubleshooting experimental challenges. As the demand for novel oxazole-containing molecules in medicine and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will undoubtedly remain a vibrant area of research.

References

Application Note & Protocols: A Hierarchical Screening Strategy for the Biological Activity of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a comprehensive, multi-tiered strategy for the preliminary in vitro screening of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, a novel synthetic compound. The chemical architecture, featuring a biologically significant oxazole nucleus and a pharmacologically active nitrophenyl moiety, suggests a high potential for therapeutic relevance.[1][2] Oxazole derivatives are known to possess a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a logical, cost-effective workflow designed for researchers in drug discovery, commencing with essential cytotoxicity profiling, followed by a series of targeted functional assays to probe its antimicrobial, antioxidant, and anti-inflammatory potential. Each protocol is detailed with step-by-step instructions, explanations of underlying principles, and guidelines for data interpretation, ensuring scientific rigor and reproducibility.

Introduction and Scientific Rationale

The discovery of novel therapeutic agents is a cornerstone of medicinal chemistry. The compound this compound (CAS No: 72030-87-6) presents a compelling case for biological investigation.[6] Its core structure is built upon the 1,3-oxazole ring, a heterocyclic scaffold found in numerous natural products and FDA-approved drugs, prized for its metabolic stability and diverse pharmacological activities.[4][7] Furthermore, the inclusion of a 4-nitrophenyl group can significantly influence the molecule's electronic properties and its interactions with biological targets, a feature often associated with antimicrobial and cytotoxic effects.[2]

Given this structural precedent, a systematic screening approach is necessary to elucidate the compound's biological profile. A hierarchical or cascaded screening strategy is the most logical and resource-efficient method. This approach ensures that foundational data, such as cytotoxicity, informs the design and interpretation of subsequent, more specific functional assays. It prevents the misinterpretation of results, where a compound might appear to inhibit a specific cellular process when, in fact, it is simply inducing broad cell death.

This guide details a three-phase screening cascade:

  • Phase 1: Cytotoxicity Profiling. To determine the compound's intrinsic toxicity and establish a safe concentration range for subsequent cell-based assays.

  • Phase 2: Primary Functional Screening. To test for broad-spectrum antimicrobial and antioxidant activities, which are common among oxazole derivatives.

  • Phase 3: Secondary Functional Screening. To investigate more specific mechanisms, such as anti-inflammatory activity, at non-toxic concentrations.

G cluster_0 Hierarchical Screening Workflow A Test Compound: This compound B Phase 1: Cytotoxicity Screen (MTT Assay) A->B C Determine IC50 (Concentration Range) B->C D Phase 2: Primary Functional Screens C->D Inform Dosing G Phase 3: Secondary Functional Screen (at non-toxic concentrations) C->G Inform Dosing E Antimicrobial Assay (Agar Well Diffusion) D->E F Antioxidant Assay (DPPH Scavenging) D->F I Data Analysis & Hit Identification E->I F->I H Anti-inflammatory Assay (Nitric Oxide Inhibition) G->H H->I

Caption: Hierarchical workflow for screening the test compound.

Compound Preparation and Handling

Scientific integrity begins with proper sample preparation. The physical properties of the test compound dictate its handling and formulation for biological assays.

Protocol:

  • Solubility Testing: Determine the optimal solvent for this compound. Start with common, cell-culture compatible solvents such as Dimethyl Sulfoxide (DMSO). Prepare a high-concentration slurry (e.g., 100 mg/mL) and observe for dissolution.

  • Stock Solution Preparation: Based on solubility tests, prepare a concentrated stock solution (e.g., 100 mM in 100% DMSO). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: For all assays, dilute the stock solution in the appropriate culture medium or buffer immediately before use. Causality: The final concentration of the solvent (e.g., DMSO) in the assay should be kept to a minimum (typically ≤0.5%) and be consistent across all wells, including vehicle controls, as the solvent itself can impact biological systems.

Phase 1: Cytotoxicity Assessment using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[9] This value is critical for distinguishing targeted biological effects from non-specific toxicity in later assays.

G cluster_0 MTT Assay Principle LiveCell Metabolically Active Cell Mito Mitochondrial Dehydrogenases LiveCell->Mito Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mito Substrate Solubilize Solubilization (e.g., DMSO) Formazan->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure

Caption: Principle of the MTT colorimetric assay for cell viability.

Protocol 1: MTT Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include wells for "untreated cells" (medium only) and "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 3-4 hours.[9] Trustworthiness: During this incubation, observe the formation of purple precipitates in the wells containing viable cells.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Example Cytotoxicity Profile
Cell LineTypeIC50 (µM)
HeLaCervical Cancer15.2
A549Lung Cancer28.5
MCF-7Breast Cancer45.1
HEK293Normal Kidney> 100

Phase 2: Primary Functional Screening

Rationale: Based on the broad activities of oxazole scaffolds, initial functional screens should target antimicrobial and antioxidant potential.[1][5] These assays are robust, cost-effective, and provide clear, quantifiable endpoints.

Protocol 2: Antimicrobial Screening (Agar Well Diffusion)

This method is a standard and widely used technique for preliminary screening of antimicrobial activity.[10][11] It relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism.[12] The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[13][14]

G cluster_1 Agar Well Diffusion Workflow A Prepare Molten Agar (e.g., Mueller-Hinton) B Inoculate with Microbial Suspension A->B C Pour into Petri Dish & Allow to Solidify B->C D Aseptically Punch Wells (6 mm diameter) C->D E Add Compound, Positive Control, & Negative Control to Wells D->E F Incubate (e.g., 24h at 37°C) E->F G Measure Zone of Inhibition (mm) F->G

Caption: Step-by-step workflow for the agar well diffusion assay.

  • Media Preparation: Prepare sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

  • Inoculum Preparation: Prepare a microbial suspension of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly swab the surface of the agar plates with the prepared inoculum.[14]

  • Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.[12][15]

  • Compound Loading: Pipette a fixed volume (e.g., 100 µL) of the test compound solution (at a high, non-precipitating concentration) into the wells.

  • Controls (Self-Validating System):

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[13]

    • Negative Control: The solvent used to dissolve the compound (e.g., 10% DMSO in saline).[14]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Data Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation: Example Antimicrobial Activity
Test OrganismCompound (1 mg/mL) Zone of Inhibition (mm)Positive Control Zone of Inhibition (mm)Negative Control Zone of Inhibition (mm)
S. aureus (Gram +)1825 (Ciprofloxacin)0
E. coli (Gram -)1222 (Ciprofloxacin)0
C. albicans (Fungus)020 (Fluconazole)0
Protocol 3: Antioxidant Screening (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple spectrophotometric method for evaluating antioxidant capacity.[16][17] The stable DPPH free radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution turns a pale yellow.[18] The degree of color change, measured as a decrease in absorbance at ~517 nm, is proportional to the antioxidant activity.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark.[17]

  • Reaction Setup: In a 96-well plate, add 100 µL of the test compound at various concentrations (prepared in methanol).

  • Controls:

    • Positive Control: Ascorbic acid or Trolox, known potent antioxidants.[19]

    • Blank: Methanol only.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells, mix gently, and incubate in the dark at room temperature for 30 minutes.[17]

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100[16]

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting % scavenging against compound concentration.

Data Presentation: Example Antioxidant Activity
CompoundDPPH Scavenging IC50 (µg/mL)
Test Compound75.4
Ascorbic Acid (Control)8.2

Phase 3: Secondary Functional Screening

Rationale: If the test compound demonstrates low cytotoxicity in relevant immune cells (e.g., murine macrophages like RAW 264.7) but shows potential from structural analysis, a more specific assay for anti-inflammatory activity is warranted. A common method is to measure the inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[20] NO production is quantified indirectly by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.[21][22]

Protocol 4: Anti-inflammatory Screening (Nitric Oxide Inhibition)
  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (as determined by the MTT assay) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[20]

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Data Presentation: Example Anti-inflammatory Activity
TreatmentCompound Conc. (µM)Nitrite Conc. (µM)% NO Inhibition
Control (No LPS)01.2-
Vehicle + LPS035.80% (Reference)
Test Compound + LPS1025.130%
Test Compound + LPS2514.360%

Interpretation and Future Directions

The data generated from this screening cascade provides a foundational biological profile of this compound.

  • A potent and selective compound would exhibit high activity in a functional screen (e.g., low antimicrobial MIC or low anti-inflammatory IC50) coupled with a high cytotoxicity IC50 against normal human cells, indicating a favorable therapeutic window.

  • A potent but non-selective compound would show activity in functional screens but also have a low cytotoxicity IC50 against both cancerous and normal cells, suggesting general toxicity.

  • An inactive compound would show no significant activity in any of the assays up to its limit of solubility or cytotoxicity.

Positive "hits" from this initial screening should be subjected to more advanced studies, including determining the minimum inhibitory concentration (MIC) for antimicrobial candidates, exploring the mechanism of action for anticancer or anti-inflammatory agents, and initiating medicinal chemistry efforts for lead optimization.

References

Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Oxazoles

The oxazole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, in particular, serves as a valuable intermediate in the synthesis of novel pharmaceuticals, including potential antitumor and antimicrobial agents. The presence of the nitro group offers a handle for further chemical modification, making it a versatile building block for drug discovery and development professionals. This guide provides a detailed, reliable, and mechanistically-grounded protocol for the laboratory-scale synthesis of this important compound.

Underlying Chemistry: The Van Leusen Oxazole Synthesis

The synthesis of the target molecule is achieved through a modification of the classic Van Leusen oxazole synthesis. This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. In this protocol, we utilize ethyl isocyanoacetate, an analogue of TosMIC, which allows for the direct incorporation of the ethyl carboxylate group at the 4-position of the oxazole ring.

The reaction proceeds via the following key steps:

  • Deprotonation: A base, in this case, potassium carbonate, deprotonates the acidic α-carbon of ethyl isocyanoacetate, generating a nucleophilic carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

  • Elimination: Subsequent elimination of water leads to the formation of the aromatic oxazole ring.

Materials and Equipment

Reagent/Material Grade Supplier CAS No. Quantity Notes
4-NitrobenzaldehydeReagentSigma-Aldrich555-16-81.51 g (10 mmol)
Ethyl isocyanoacetate97%Alfa Aesar2999-46-41.24 g (11 mmol)
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific584-08-72.76 g (20 mmol)Finely powdered
Methanol (MeOH)AnhydrousVWR67-56-150 mL
Ethyl Acetate (EtOAc)ACS Grade141-78-6As neededFor extraction & chromatography
HexaneACS Grade110-54-3As neededFor chromatography
Brine (Saturated NaCl solution)As needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6As needed
Round-bottom flask100 mL1
Magnetic stirrer and stir bar1
Reflux condenser1
Heating mantle1
Separatory funnel250 mL1
Rotary evaporator1
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄As needed
Glass column for chromatography1
Standard laboratory glassware

Safety Precautions

  • 4-Nitrobenzaldehyde: May cause an allergic skin reaction and serious eye irritation. Harmful to aquatic life.[1][2][3][4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]

  • Ethyl isocyanoacetate: Harmful if swallowed or inhaled.[5] Causes skin and eye irritation.[6][7] Handle in a well-ventilated fume hood.

  • Potassium Carbonate: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10][11] Avoid inhalation of dust.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • General: All procedures should be carried out in a well-ventilated fume hood. Standard laboratory PPE (lab coat, safety glasses, and gloves) should be worn at all times.

Detailed Synthesis Protocol

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.51 g, 10 mmol).

  • Add anhydrous methanol (50 mL) to the flask and stir until the aldehyde is completely dissolved.

  • To this solution, add ethyl isocyanoacetate (1.24 g, 11 mmol, 1.1 equivalents).

  • Finally, add finely powdered anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equivalents). The addition of a base is crucial for the deprotonation of ethyl isocyanoacetate, which initiates the reaction.[2]

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

Reaction Execution:

  • Heat the reaction mixture to reflux using a heating mantle. A gentle reflux should be maintained.

  • Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • TLC Monitoring: Prepare a TLC chamber with a solvent system of 30% ethyl acetate in hexane. Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, less polar spot indicates the progress of the reaction.

Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Remove the methanol using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL). This step helps to remove any remaining water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

    • Column Chromatography: Pack a glass column with silica gel in a slurry of hexane. Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect the fractions containing the desired product and combine them.

  • Evaporate the solvent from the purified fractions to yield this compound as a solid.

Visualizing the Process

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Nucleophilic_Attack Nucleophilic_Attack 4-Nitrobenzaldehyde->Nucleophilic_Attack Ethyl_isocyanoacetate Ethyl_isocyanoacetate Deprotonation Deprotonation Ethyl_isocyanoacetate->Deprotonation α-proton abstraction K2CO3 K₂CO₃ (Base) K2CO3->Deprotonation Deprotonation->Nucleophilic_Attack Carbanion formation Cyclization Cyclization Nucleophilic_Attack->Cyclization Intermediate formation Elimination Elimination Cyclization->Elimination Water elimination Product This compound Elimination->Product

Caption: The Van Leusen-type reaction mechanism for the synthesis.

Experimental Workflow

workflow Start Start Combine_Reactants Combine 4-Nitrobenzaldehyde, Ethyl isocyanoacetate, K₂CO₃ in Methanol Start->Combine_Reactants Reflux Reflux for 4-6 hours (Monitor by TLC) Combine_Reactants->Reflux Cool_and_Evaporate Cool to RT and remove Methanol Reflux->Cool_and_Evaporate Aqueous_Workup Add Water and Extract with Ethyl Acetate Cool_and_Evaporate->Aqueous_Workup Dry_and_Concentrate Dry organic layer (Na₂SO₄) and concentrate Aqueous_Workup->Dry_and_Concentrate Purification Column Chromatography (Silica gel, Hexane/EtOAc) Dry_and_Concentrate->Purification Final_Product Pure Product Purification->Final_Product

References

Functionalization of the Oxazole Ring in Carboxylate Esters: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold - A Privileged Motif in Modern Chemistry

The oxazole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its prevalence in a wide array of natural products and FDA-approved drugs underscores its significance as a "privileged scaffold."[2][3] The unique electronic and structural features of the oxazole nucleus enable it to engage in diverse non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The functionalization of the oxazole ring, particularly in the context of carboxylate esters, offers a powerful strategy for the synthesis of novel molecular entities with tailored properties for drug discovery and development.[5]

This comprehensive technical guide provides an in-depth exploration of the methodologies for the functionalization of the oxazole ring bearing a carboxylate ester substituent. We will delve into the mechanistic intricacies of these transformations, offering field-proven insights and detailed, reproducible protocols for key reactions.

The Influence of the Carboxylate Ester on Oxazole Reactivity

The position of the carboxylate ester group on the oxazole ring profoundly influences its reactivity towards functionalization. The electron-withdrawing nature of the ester group deactivates the ring towards electrophilic substitution, which typically occurs at the C4 or C5 position in electron-rich oxazoles.[6] Conversely, it can facilitate nucleophilic attack and direct metallation at specific positions. The general reactivity order for deprotonation of the oxazole ring is C2 > C5 > C4.[7] The presence of an ester group can further modulate this reactivity through both inductive and mesomeric effects.

dot graph G { layout="neato"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Oxazole [label="Oxazole Ring"]; C2_Ester [label="COOR at C2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4_Ester [label="COOR at C4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C5_Ester [label="COOR at C5", fillcolor="#34A853", fontcolor="#FFFFFF"];

Oxazole -- C2_Ester [label=" Influences C5 reactivity"]; Oxazole -- C4_Ester [label=" Directs functionalization to C2 and C5"]; Oxazole -- C5_Ester [label=" Activates C4 for functionalization"]; } केंद Figure 1: Influence of Carboxylate Ester Position on Reactivity.

Direct C-H Functionalization: A Step-Economic Approach

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the elaboration of heterocyclic scaffolds, avoiding the pre-functionalization often required in traditional cross-coupling reactions.

Palladium-Catalyzed Direct Arylation of Ethyl Oxazole-4-carboxylate

A particularly well-developed methodology is the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate.[1][8] The ester group at the C4 position serves as a directing group, facilitating regioselective arylation at the C2 and C5 positions. The choice of reaction conditions, particularly the ligand and solvent, can control the selectivity between mono- and diarylation.

Mechanism Insight: The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) or a non-concerted metalation-deprotonation (nCMD) pathway.[3] In the CMD pathway, the palladium catalyst coordinates to the oxazole ring, and a base assists in the deprotonation of a C-H bond. The electron-withdrawing ester at C4 renders the C2 and C5 protons more acidic, favoring functionalization at these sites.

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Ethyl Oxazole-4-carboxylate"]; Pd_Complex [label="Pd(0) Catalyst"]; Oxidative_Addition [label="Oxidative Addition\n(Ar-X)"]; CMD [label="Concerted Metalation-\nDeprotonation (CMD) at C2/C5"]; Reductive_Elimination [label="Reductive Elimination"]; Product [label="Arylated Oxazole"];

Start -> CMD; Pd_Complex -> Oxidative_Addition; Oxidative_Addition -> CMD; CMD -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Pd_Complex [label="Catalyst Regeneration"]; } केंद Figure 2: Simplified Catalytic Cycle for Direct C-H Arylation.

Protocol 1: Regioselective C2-Arylation of Ethyl Oxazole-4-carboxylate

This protocol is adapted from the work of Hoarau and co-workers.[1][8]

  • Materials:

    • Ethyl oxazole-4-carboxylate

    • Aryl bromide (1.1 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₂CO₃ (2 equiv)

    • Anhydrous dioxane

  • Procedure:

    • To a dry Schlenk tube, add ethyl oxazole-4-carboxylate, aryl bromide, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture at 120 °C for 16-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for C2-Arylation of Ethyl Oxazole-4-carboxylate

EntryAryl BromideProductYield (%)
14-Bromotoluene2-(p-tolyl)oxazole-4-carboxylate85
24-Bromoanisole2-(4-methoxyphenyl)oxazole-4-carboxylate90
31-Bromo-4-fluorobenzene2-(4-fluorophenyl)oxazole-4-carboxylate82
43-Bromopyridine2-(pyridin-3-yl)oxazole-4-carboxylate75

Cross-Coupling Reactions of Halo-Oxazole Esters

For positions that are not readily accessible through C-H functionalization, or when a different functional group is desired, cross-coupling reactions of pre-halogenated oxazole esters are a versatile alternative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron reagent and an organic halide.[9][10] Ethyl 2-bromooxazole-4-carboxylate is a commercially available or readily synthesized starting material for introducing aryl or vinyl groups at the C2 position.[4][11]

Protocol 2: Suzuki-Miyaura Coupling of Ethyl 2-Bromooxazole-4-carboxylate

  • Materials:

    • Ethyl 2-bromooxazole-4-carboxylate[4][11]

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2 M aqueous solution, 3 equiv)

    • Toluene/Ethanol (3:1)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 2-bromooxazole-4-carboxylate and the arylboronic acid in the toluene/ethanol solvent mixture.

    • Add the aqueous Na₂CO₃ solution.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the reaction to 80 °C and stir until the starting material is consumed (monitored by TLC).

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations, such as click chemistry.[12][13] This reaction couples a terminal alkyne with an organic halide.

Protocol 3: Sonogashira Coupling of Ethyl 2-Bromooxazole-4-carboxylate

  • Materials:

    • Ethyl 2-bromooxazole-4-carboxylate[4][11]

    • Terminal alkyne (1.5 equiv)

    • PdCl₂(PPh₃)₂ (3 mol%)

    • CuI (5 mol%)

    • Triethylamine (TEA)

    • Anhydrous THF

  • Procedure:

    • To a Schlenk tube, add ethyl 2-bromooxazole-4-carboxylate, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with argon.

    • Add anhydrous THF, TEA, and the terminal alkyne via syringe.

    • Stir the reaction at room temperature or gentle heating (40-50 °C) until completion.

    • Monitor the reaction by TLC.

    • Once complete, dilute the reaction mixture with diethyl ether and filter through Celite.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Table 2: Representative Cross-Coupling Reactions of Ethyl 2-Bromooxazole-4-carboxylate

EntryCoupling PartnerReaction TypeProductYield (%)
1Phenylboronic acidSuzukiEthyl 2-phenyloxazole-4-carboxylate88
24-Vinylphenylboronic acidSuzukiEthyl 2-(4-vinylphenyl)oxazole-4-carboxylate79
3PhenylacetyleneSonogashiraEthyl 2-(phenylethynyl)oxazole-4-carboxylate85
4TrimethylsilylacetyleneSonogashiraEthyl 2-((trimethylsilyl)ethynyl)oxazole-4-carboxylate92

Decarboxylative Cross-Coupling: A Traceless Approach

Decarboxylative cross-coupling reactions offer a unique strategy where the carboxylic acid functionality acts as a leaving group, enabling the formation of a new C-C bond.[14][15] This method is particularly useful for the functionalization of oxazole-5-carboxylic acids.

Palladium/Silver-Catalyzed Decarboxylative Arylation

A bimetallic system, typically involving palladium and silver, is employed to effect the decarboxylative coupling of oxazole-5-carboxylic acids with aryl halides.[14]

Mechanism Insight: The reaction is thought to involve the formation of a silver carboxylate, which then undergoes decarboxylation to generate an oxazol-5-yl silver intermediate. This organosilver species then transmetalates with a palladium(II)-aryl complex, followed by reductive elimination to afford the arylated oxazole.

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Oxazole-5-carboxylic Acid"]; Ag_Salt [label="Ag₂CO₃"]; Ag_Carboxylate [label="Silver Oxazole-5-carboxylate"]; Decarboxylation [label="Decarboxylation (-CO₂)"]; Oxazolyl_Ag [label="Oxazol-5-yl Silver"]; Pd_Cycle [label="Pd(0)/Pd(II) Cycle\nwith Ar-X"]; Product [label="5-Aryloxazole"];

Start -> Ag_Carboxylate [label="+ Ag₂CO₃"]; Ag_Carboxylate -> Decarboxylation; Decarboxylation -> Oxazolyl_Ag; Oxazolyl_Ag -> Pd_Cycle [label="Transmetalation"]; Pd_Cycle -> Product [label="Reductive Elimination"]; } केंद Figure 3: Proposed Pathway for Decarboxylative Arylation.

Protocol 4: Decarboxylative Arylation of 2-Substituted Oxazole-5-carboxylic Acid

This protocol is based on the work of Greaney and co-workers.[14]

  • Materials:

    • 2-Substituted oxazole-5-carboxylic acid

    • Aryl iodide (1.2 equiv)

    • Pd(OAc)₂ (5 mol%)

    • Ag₂CO₃ (1.5 equiv)

    • Anhydrous DMSO

  • Procedure:

    • Combine the oxazole-5-carboxylic acid, aryl iodide, Pd(OAc)₂, and Ag₂CO₃ in a dry reaction vessel.

    • Add anhydrous DMSO.

    • Heat the mixture to 120 °C under an argon atmosphere.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Functionalization via Lithiation

Directed ortho-metalation (DoM) and related lithiation strategies provide a powerful means to introduce a wide range of electrophiles onto the oxazole ring. The acidity of the ring protons (C2 > C5 > C4) can be exploited for regioselective deprotonation.[6][16] The presence of a carboxylate ester can influence the site of lithiation.

While direct lithiation of oxazole carboxylate esters can be challenging due to potential nucleophilic attack at the ester carbonyl, strategies involving in situ trapping of the lithiated species or the use of sterically hindered bases at low temperatures can be effective. For instance, lithiation of 2-methyloxazoles at the methyl group is a known strategy, suggesting that for oxazole-4- and -5-carboxylates, deprotonation at the C2 position should be feasible.[5]

Protocol 5: General Procedure for Lithiation and Electrophilic Quench (Conceptual)

  • Materials:

    • Oxazole carboxylate ester

    • Strong base (e.g., LDA, n-BuLi) (1.1 equiv)

    • Electrophile (e.g., TMSCl, MeI, benzaldehyde) (1.2 equiv)

    • Anhydrous THF

  • Procedure:

    • Dissolve the oxazole carboxylate ester in anhydrous THF in a flame-dried flask under argon.

    • Cool the solution to -78 °C.

    • Slowly add the strong base and stir for 1 hour at -78 °C.

    • Add the electrophile and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with an organic solvent, dry, and concentrate.

    • Purify the product by chromatography.

Conclusion and Future Perspectives

The functionalization of the oxazole ring in carboxylate esters is a rich and diverse field, offering a multitude of strategies for the synthesis of complex and biologically active molecules. Direct C-H activation, traditional cross-coupling of halogenated precursors, and innovative decarboxylative couplings provide a powerful toolkit for the medicinal chemist. The carboxylate ester group, far from being a passive spectator, plays a crucial role in directing reactivity and enabling regioselective transformations.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, the expansion of the substrate scope to include more complex and functionalized starting materials, and the application of these methodologies to the synthesis of novel therapeutic agents and advanced materials. The continued exploration of the interplay between the oxazole core and the carboxylate ester functionality will undoubtedly lead to the discovery of new and exciting chemical transformations.

References

Structure-activity relationship (SAR) studies of nitrophenyl oxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Structure-Activity Relationship (SAR) Studies of Nitrophenyl Oxazole Derivatives: A Guide to Synthesis, Biological Evaluation, and Lead Optimization.

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, pharmacology, and infectious diseases.

Abstract

The oxazole ring is a privileged five-membered heterocyclic scaffold that is a constituent of numerous biologically active natural products and synthetic medicinal agents.[1] When combined with a nitrophenyl moiety—a well-known pharmacophore—the resulting derivatives exhibit a wide spectrum of potent biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4] This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on nitrophenyl oxazole derivatives. As a senior application scientist, this document moves beyond simple procedural lists to explain the causal logic behind experimental design, from chemical synthesis to biological validation. We present detailed, field-tested protocols for synthesis and biological screening, data interpretation strategies, and expert insights to guide researchers in the rational design and optimization of novel therapeutic candidates.

Introduction: The Rationale for Targeting Nitrophenyl Oxazoles

The oxazole nucleus is a versatile scaffold due to its unique electronic properties and ability to form various non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with biological targets like enzymes and receptors.[5][6] This makes it a cornerstone in medicinal chemistry. Its derivatives are found in clinically used drugs such as the COX-2 inhibitor Oxaprozin and the tyrosine kinase inhibitor Mubritinib.[2][7]

The incorporation of a nitrophenyl group is a strategic choice. The nitro group is a strong electron-withdrawing group that can significantly modulate the physicochemical properties of the molecule, including its electronic distribution, lipophilicity, and metabolic stability. Furthermore, it can act as a hydrogen bond acceptor and is a key feature in many antimicrobial and anticancer agents.[8] The systematic study of how modifications to this combined scaffold affect biological activity—the essence of SAR—is crucial for transforming a promising hit compound into a viable drug candidate.[5] This guide provides the foundational workflows and protocols to execute such a study effectively.

Core Synthesis Strategy and Protocol

The most common and versatile method for synthesizing the target 2,4-disubstituted oxazoles is a variation of the Robinson-Gabriel synthesis, which involves the condensation of an α-haloketone with a primary amide.[9] In our case, a nitrophenacyl halide serves as the ketone precursor.

Below is a generalized workflow for the synthesis and characterization of a nitrophenyl oxazole library for SAR studies.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Screening start 1. Select Reagents (p-Nitrophenacyl bromide + Substituted Amide) reaction 2. Condensation & Cyclization (Reflux in Ethanol/DMF) start->reaction Hantzsch-type reaction workup 3. Aqueous Workup & Extraction reaction->workup purify 4. Purification (Recrystallization or Column Chromatography) workup->purify characterize 5. Structure Confirmation (NMR, IR, Mass Spec) purify->characterize screen 6. Biological Screening (MIC, IC50 Assays) characterize->screen sar 7. SAR Analysis & Iteration screen->sar

Caption: General workflow for SAR studies of nitrophenyl oxazole derivatives.

Protocol 1: Synthesis of 2-Methyl-4-(4-nitrophenyl)oxazole

This protocol details a representative synthesis. The choice of amide (in this case, acetamide to yield a 2-methyl group) is a key variable in an SAR study.

A. Materials:

  • 4-Nitrophenacyl bromide (1.0 eq)

  • Acetamide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

B. Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenacyl bromide (1.0 eq) and acetamide (1.2 eq) in anhydrous DMF.

    • Expert Insight: DMF is used as a polar aprotic solvent to facilitate the SN2 reaction between the amide and the α-haloketone. An excess of the amide is used to drive the reaction to completion.

  • Cyclization: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After completion, cool the mixture to room temperature and pour it into ice-cold water. A precipitate may form. Extract the aqueous mixture three times with ethyl acetate.

    • Trustworthiness Check: The precipitation of the product upon addition to water is an initial indicator of successful synthesis, as the organic product is typically insoluble in water.

  • Washing: Combine the organic layers and wash sequentially with water, a dilute solution of NaHCO₃ (to remove any acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from ethanol to yield the pure product.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis

The core of the study involves systematically modifying the structure and observing the impact on biological activity. Key points of modification are the substitution pattern on the phenyl ring and the nature of the substituent at the C2 and C5 positions of the oxazole ring.[5]

SAR_Diagram cluster_nodes Core R1 C2 Substituent (Alkyl, Aryl, Heteroaryl) - Governs steric bulk & H-bonding Core->R1 R2 C5 Substituent (H, Alkyl, Halogen) - Modulates electronics & lipophilicity Core->R2 Nitro Nitro Group Position (ortho, meta, para) - Affects electronics & geometry Core->Nitro

Caption: Key modification points for SAR studies on the nitrophenyl oxazole scaffold.

Key SAR Insights from Literature and Experience:
  • The Nitrophenyl Ring:

    • Position of the Nitro Group: The position (ortho, meta, or para) is critical. The para-position is most frequently explored and often leads to potent activity, likely due to the linear geometry and strong electronic influence on the molecule.[10] However, ortho and meta substitutions must be investigated, as they can lead to unique binding modes or altered physical properties. In some scaffolds, nitrophenyl groups can even lead to inactivity, highlighting the context-dependent nature of SAR.[8]

    • Additional Substituents: Adding other groups like halogens (F, Cl, Br) to the phenyl ring often enhances antimicrobial and anticancer activity by increasing lipophilicity and introducing new electronic or steric interactions.[7][11]

  • The Oxazole C2-Position:

    • This position is typically modified by varying the starting amide. Small alkyl groups (e.g., methyl, ethyl) are a good starting point.

    • Introducing aromatic or heteroaromatic rings at C2 can introduce π-π stacking interactions with biological targets, often significantly boosting potency.

  • The Oxazole C5-Position:

    • While often unsubstituted (hydrogen), introducing small alkyl groups or halogens at this position can fine-tune the electronic nature and steric profile of the oxazole ring.

Data Presentation: A Model SAR Table

Summarizing results in a structured table is essential for clear analysis.

Compound IDNitro PositionC2-Substituent (R¹)C5-Substituent (R²)Antimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC₅₀ (µM) vs. HeLa
NPO-01 4-NO₂-CH₃-H1625.4
NPO-02 4-NO₂-Phenyl-H48.1
NPO-03 3-NO₂-CH₃-H3245.2
NPO-04 4-NO₂-CH₃-Br815.7

This is a representative table. Actual data must be experimentally determined.

Protocols for Biological Evaluation

To establish the SAR, robust and reproducible biological assays are required.

Protocol 2: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.

A. Materials:

  • Synthesized compounds dissolved in DMSO (e.g., 1 mg/mL stock).

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

  • Positive control antibiotic (e.g., Ciprofloxacin).[12]

  • Negative control (MHB + DMSO).

B. Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the stock compound solution (in MHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (bacterial growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.

    • Trustworthiness Check: The final volume in each well is 100 µL. The final inoculum concentration is ~5 x 10⁵ CFU/mL. The final DMSO concentration should be kept low (<1%) to avoid solvent toxicity.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The positive control should show inhibition, and the growth control (well 11) should be turbid. The sterility control (well 12) should be clear.

Protocol 3: Anticancer Activity via MTT Cell Viability Assay (IC₅₀ Determination)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

A. Materials:

  • Human cancer cell line (e.g., HeLa).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Synthesized compounds in DMSO.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

  • Sterile 96-well cell culture plates.

B. Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Potential Mechanism of Action (MoA) Pathway

Many oxazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a mechanism shared by successful drugs like Paclitaxel.[3][13]

MoA compound Nitrophenyl Oxazole Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to tubulin mt Microtubule Polymer tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle (Dynamic Instability) mt->spindle arrest G2/M Phase Arrest spindle->arrest Disruption leads to apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Hypothetical pathway for anticancer activity via microtubule disruption.

Conclusion and Future Directions

This guide outlines a systematic approach to the SAR of nitrophenyl oxazole derivatives. By following the integrated workflow of synthesis, purification, characterization, and biological evaluation, researchers can efficiently identify key structural features that govern potency and selectivity. The SAR data generated from these protocols forms the basis for rational, iterative design. Future work should focus on optimizing lead compounds to improve their pharmacokinetic profiles (ADME properties), reduce toxicity, and ultimately validate their efficacy in more advanced preclinical models.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography purification of this compound. The information herein is curated from established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials.[1] Its purification is a critical step that often presents unique challenges due to its specific chemical properties, including a polar nitro group and an aromatic oxazole core.[2][3] This guide provides a structured approach to troubleshooting and optimizing the column chromatography process for this specific molecule.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process, offering probable causes and actionable solutions.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping spots on the Thin-Layer Chromatography (TLC) analysis of collected fractions.

  • Broad elution bands from the column.

  • Low purity of the final product as determined by analytical methods (e.g., NMR, LC-MS).

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Inappropriate Solvent System (Eluent) The polarity of the eluent is crucial for effective separation. If the eluent is too polar, all compounds will travel down the column too quickly, resulting in poor separation. If it's not polar enough, the compounds may not move at all. Solution: Optimize the solvent system using TLC.[4] A good starting point for moderately polar compounds like this is an Ethyl Acetate/Hexane mixture. Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate to ensure good separation on the column.
Incorrect Stationary Phase While silica gel is the most common stationary phase for normal-phase chromatography, its acidic nature can sometimes cause issues with certain compounds.[5][6] Solution: For most applications involving this oxazole derivative, standard silica gel (230-400 mesh) should be effective. If you suspect compound degradation, you can consider using deactivated silica gel or an alternative stationary phase like alumina.[5]
Column Overloading Loading too much crude material onto the column is a common cause of poor separation.[7] An overloaded column leads to broad, tailing bands that overlap. Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a smaller load.
Improper Column Packing An improperly packed column with channels, cracks, or an uneven surface will lead to a non-uniform flow of the mobile phase, causing band broadening and poor separation. Solution: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air bubbles. Gently tap the column during packing to encourage even settling. Layering sand on top of the silica can help prevent disturbance of the surface when adding solvent.[8]
Problem 2: The Compound is Not Eluting from the Column

Symptoms:

  • No sign of the product in the collected fractions, even after passing a large volume of eluent.

  • The colored band (if any) of the compound remains at the top of the column.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Eluent Polarity is Too Low The solvent system is not polar enough to move the compound down the silica gel. Solution: Gradually increase the polarity of the eluent. For an Ethyl Acetate/Hexane system, this means increasing the percentage of ethyl acetate. Make these changes in small increments (e.g., 5-10%) and monitor the elution with TLC.
Compound Decomposition on Silica Gel The oxazole ring, while generally stable, can be susceptible to cleavage under strongly acidic or basic conditions.[9][10] Silica gel is slightly acidic and can potentially cause degradation of sensitive compounds.[5] Solution: Before running a large-scale column, perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If decomposition is observed, consider using a less acidic stationary phase like deactivated silica or alumina.[5]
Compound Precipitation at the Top of the Column If the compound is not very soluble in the initial eluent, it may precipitate at the top of the column when the loading solvent evaporates. Solution: Dissolve the crude sample in a minimal amount of a slightly more polar solvent than the eluent to ensure it remains in solution upon loading.[8] Alternatively, use the "dry loading" method where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[8]
Problem 3: Product Elutes Too Quickly (With the Solvent Front)

Symptoms:

  • The compound is found in the very first fractions collected.

  • The Rf value on the TLC plate is very high (close to 1.0).

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Eluent Polarity is Too High The solvent system is too polar, causing all compounds, including your target, to have a high affinity for the mobile phase and move through the column with little interaction with the stationary phase. Solution: Decrease the polarity of the eluent. For an Ethyl Acetate/Hexane system, this means decreasing the percentage of ethyl acetate. Again, aim for an Rf of 0.2-0.3 on your initial TLC analysis.
Cracks or Channels in the Column A poorly packed column can allow the solvent and sample to bypass the stationary phase, leading to rapid and unseparated elution. Solution: Repack the column carefully, ensuring a homogenous slurry and a well-settled bed of silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for a moderately polar compound like this is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[11] Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. A common and effective system for many oxazole derivatives is an ethyl acetate/hexane gradient.[12]

Q2: How do I prepare my crude sample for loading onto the column?

There are two main methods for sample loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.[4][8] Use a pipette to carefully apply the solution to the top of the silica gel bed, taking care not to disturb the surface.

  • Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder.[8] This powder is then carefully added to the top of the column. Dry loading is often preferred for compounds that have poor solubility in the eluting solvent.[8]

Q3: How can I monitor the progress of the column chromatography?

Thin-Layer Chromatography (TLC) is the most effective way to monitor the separation.[4][13] Collect fractions in separate test tubes and spot a small amount from each fraction (or every few fractions) onto a TLC plate. Develop the plate in your chosen eluent system and visualize the spots under UV light or with a suitable stain. This will allow you to identify which fractions contain your pure product.

Q4: Is the oxazole ring stable under typical column chromatography conditions?

The oxazole ring is generally thermally stable and can withstand the conditions of column chromatography.[14] However, it can be sensitive to strong acids and bases.[9] Since standard silica gel is slightly acidic, there is a small risk of degradation for highly sensitive compounds. If you suspect instability, it is advisable to perform a TLC stability test as mentioned in Problem 2.

III. Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Guide to Column Chromatography Purification
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various ratios of ethyl acetate/hexane (e.g., 1:9, 2:8, 3:7).

    • The optimal solvent system will give the target compound an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to start the flow of the eluent through the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the solvent system as the column runs.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent System Optimization Pack Column Packing (Silica Gel Slurry) TLC->Pack Load Sample Loading (Dry or Wet) Pack->Load Elute Elution with Optimized Solvent System Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for column chromatography purification.

Troubleshooting Logic Diagram

Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Observed Poor Separation No Elution Fast Elution Cause1 Poor Separation Causes - Wrong Solvent System - Column Overload - Bad Packing Problem:p1->Cause1 Cause2 No Elution Causes - Eluent Too Non-Polar - Compound Decomposition - Precipitation on Column Problem:p2->Cause2 Cause3 Fast Elution Causes - Eluent Too Polar - Column Channeling Problem:p3->Cause3 Sol1 {Optimize Eluent via TLC | Adjust Polarity} Cause1->Sol1 Sol2 {Repack Column | Reduce Sample Load} Cause1->Sol2 Cause2->Sol1 Sol3 {Test Compound Stability | Use Dry Loading} Cause2->Sol3 Cause3->Sol1 Cause3->Sol2

Caption: Troubleshooting guide for common chromatography issues.

IV. References

  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Effective methods for removing impurities from Ethyl 5-(4-nitrophenyl)-5-oxovalerate. Retrieved from --INVALID-LINK--

  • SiliCycle. (2021). How to Choose the Right Chromatographic Phase? Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-1,2-oxazole Ring. Retrieved from --INVALID-LINK--

  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. Retrieved from --INVALID-LINK--

  • Płotka-Wasylka, J., et al. (2021). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Retrieved from --INVALID-LINK--

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--

  • Finnegan, P. S., et al. (2018). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • LCGC International. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--

  • Taylor & Francis. (2018). Oxazole – Knowledge and References. Retrieved from --INVALID-LINK--

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from --INVALID-LINK--

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from --INVALID-LINK--

  • ChemSynthesis. (2025). 2-ethyl-5-(4-nitrophenyl)-1,3-oxazole. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of Trisubstituted Oxazoles via Aryne Induced[4][15] Sigmatropic Rearrangement-Annulation Cascade. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). ETHYL-5-(4-NITROPHENYL)-ISOXAZOLE-4-CARBOXYLATE. Retrieved from --INVALID-LINK--

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester. Retrieved from --INVALID-LINK--

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • NIH. (2012). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from --INVALID-LINK--

References

How to prevent oiling out during crystallization of oxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing and Troubleshooting Oiling Out

Welcome to the Technical Support Center for the crystallization of oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenging phenomenon of "oiling out." As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve complex crystallization problems. Oiling out, a form of liquid-liquid phase separation (LLPS), can derail purification, impact yield, and compromise the solid-state properties of your final product. This resource provides a structured approach to understanding, preventing, and remedying this common issue.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem?

A1: Oiling out is a phenomenon where a solute separates from a solution as a super-saturated liquid phase (an "oil") rather than a solid crystalline phase.[1] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[2] This presents several significant problems in chemical and pharmaceutical development:

  • Poor Purification: The oil phase is often a better solvent for impurities than the crystallization solvent. When this oil eventually solidifies, these impurities become trapped, leading to a final product with low purity.[1][3]

  • Amorphous or Unsuitable Product: The oil may solidify into a glassy, amorphous solid or a sticky gum, which is difficult to filter, dry, and process.[1] This can negatively impact downstream processes and the physicochemical properties of the active pharmaceutical ingredient (API).

  • Process Control and Scalability: Oiling out is highly dependent on kinetics and hydrodynamics, making it difficult to control and scale up reliably.[1] Changes in vessel geometry or mixing performance between lab and plant scales can lead to batch failures.[1]

Q2: What are the primary causes of oiling out in oxazole derivative crystallizations?

A2: Oiling out is primarily a kinetic phenomenon driven by the system reaching a high level of supersaturation too quickly.[1] When the rate of generating supersaturation far exceeds the rate of solute integration into a crystal lattice, the system finds a lower energy pathway by forming a disordered, solute-rich liquid phase. Key contributing factors include:

  • High Supersaturation: This is the main driver. It can be induced by rapid cooling, fast anti-solvent addition, or starting with a solution that is too concentrated.[2][4][5][6]

  • Solvent Choice: An inappropriate solvent system is a frequent cause. If the oxazole derivative is too soluble, it may require extreme conditions (e.g., very low temperatures) to crystallize, which promotes oiling out. Conversely, a very poor solvent can also lead to rapid precipitation.[2][7]

  • Presence of Impurities: Impurities can disrupt the ordered packing required for crystal lattice formation and can also cause melting point depression.[3][7] Oiling out is more likely if the saturation temperature of the solution is above the melting point of the impure compound.[3]

  • Molecular Characteristics of Oxazoles: While not inherently prone to oiling out, certain structural features in oxazole derivatives, such as flexible side chains or a low melting point, can increase the likelihood.[8] Some heterocyclic compounds can also exhibit complex phase behaviors, including the formation of liquid crystal phases, which share characteristics with oiling out.[9]

Q3: How can I tell if my experiment is oiling out or just forming very fine, slow-to-crystallize particles?

A3: This can be challenging to distinguish visually at first. Oiling out typically appears as distinct, often spherical droplets or a separate, dense liquid layer that may look like a clear, viscous oil or a cloudy emulsion. These droplets can coalesce and may stick to the sides of the flask or the stirrer.[3] In contrast, the formation of microcrystals will usually make the entire solution uniformly cloudy or hazy, and under magnification, you would see solid, albeit very small, particles. If you stop stirring, an oil will often settle as a distinct liquid layer, whereas fine crystals will slowly settle as a solid powder.

Troubleshooting and Remediation Guide

When you observe an oiling out event, it is often possible to salvage the experiment. The key is to return the system to a single-phase solution and attempt the crystallization again under more controlled conditions.

My Oxazole Derivative Oiled Out. What's the First Step?

The immediate action is to redissolve the oil. Gently reheat the mixture while stirring until the solution becomes clear again. If the oil does not readily redissolve, add a small amount of the "good" or primary solvent (the one your compound is more soluble in) until a single phase is achieved.[3][4] From this point, use the following decision-making workflow to guide your next steps.

Troubleshooting Workflow for Oiling Out Events

The diagram below provides a logical pathway for diagnosing the cause of oiling out and selecting the appropriate corrective action.

G start Oiling Out Observed (Reheat & add solvent to redissolve) q1 Was supersaturation generated too quickly? start->q1 q2 Is the solvent system optimal for your oxazole? q1->q2 No sol1 1. Reduce Cooling Rate 2. Lower Initial Concentration 3. Slow Anti-Solvent Addition q1->sol1 Yes q3 Have you tried seeding? q2->q3 Yes sol2 Perform Systematic Solvent Screening q2->sol2 No q4 Are impurities a likely issue? q3->q4 Yes sol3 Implement a Seeding Protocol (Add seeds into the metastable zone) q3->sol3 No sol4 Purify Crude Material (e.g., Chromatography, Charcoal) q4->sol4 Yes success Crystallization Successful q4->success No, Re-evaluate all parameters sol1->success sol2->success sol3->success sol4->success

Caption: A decision-making workflow for troubleshooting oiling out.

In-Depth Prevention Protocols

Proactive control of crystallization parameters is the most effective strategy. Below are detailed protocols designed to prevent oiling out.

Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical factor in developing a robust crystallization process.[2] An ideal solvent should exhibit a steep solubility curve with temperature, meaning the oxazole derivative is highly soluble when hot and sparingly soluble when cold.

Step-by-Step Methodology:

  • Preparation: In small (1-2 mL) vials, place approximately 10-20 mg of your oxazole derivative.

  • Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., toluene, ethyl acetate, acetone, isopropanol, ethanol, methanol, water) and potential co-solvent or anti-solvent systems.[10]

  • Solubility Test (Room Temp): To each vial, add a small volume (e.g., 0.1 mL) of a solvent. Observe if the compound dissolves. If it does, that solvent is likely too good for cooling crystallization and may be better suited as the "good" solvent in an anti-solvent system.

  • Solubility Test (Elevated Temp): For solvents that did not dissolve the compound at room temperature, heat the vials gently (e.g., to 50-60°C) and add the solvent dropwise until the solid just dissolves. Record the approximate volume needed.

  • Cooling & Observation: Allow the vials that formed a clear solution at high temperature to cool slowly to room temperature, and then further cool in an ice bath.

  • Analysis: Observe the outcome in each vial. Did high-quality crystals form? Did the compound oil out? Did it remain in solution? The best solvents are those that yield a crystalline solid upon cooling with minimal or no oil formation.[2]

Protocol 2: Optimizing Crystallization via Controlled Cooling

A slow cooling rate is crucial for keeping the system within the metastable zone width (MSZW), the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing surfaces (like seeds) is favored.[1][11]

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized flask, dissolve your oxazole derivative in the minimum amount of the chosen hot solvent to achieve a clear, saturated solution.

  • Slow Cooling: Instead of allowing the flask to cool on the benchtop, insulate it. Place it inside a large beaker filled with hot water (a makeshift water bath) or wrap it in glass wool or paper towels. This slows the rate of heat loss dramatically.[4]

  • Induce Crystallization (if needed): If no crystals form after significant cooling, scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[4]

  • Maturation: Once crystals begin to form, allow the system to continue cooling slowly to room temperature, and then transfer to a refrigerator or ice bath to maximize yield.

ParameterTypical OutcomeRationale
Fast Cooling (e.g., >5°C/min)Oiling Out / MicrocrystalsRapidly generates high supersaturation, favoring kinetic oiling over thermodynamic crystallization.[12][13]
Slow Cooling (e.g., <0.5°C/min)Well-formed Crystalline SolidMaintains low supersaturation within the metastable zone, promoting orderly crystal growth.[2][14]
Crash Cooling (Ice Bath)Amorphous Solid / OilExtreme supersaturation leads to rapid, disordered precipitation.[4]
Caption: Table summarizing the influence of cooling rate on crystallization outcome.
Protocol 3: Effective Seeding to Bypass Oiling Out

Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and direct the crystallization towards a desired polymorphic form and morphology, thereby preventing oiling out.[1][11]

Step-by-Step Methodology:

  • Prepare Seed Crystals: The seeds must be of the desired crystalline form. They can be obtained from a previous small-scale, successful crystallization. Gently grind them to a fine powder if necessary.

  • Prepare Solution: Prepare a saturated solution of your oxazole derivative at an elevated temperature.

  • Controlled Cooling: Cool the solution slowly to a temperature where it is just slightly supersaturated (i.e., just inside the metastable zone). A good rule of thumb is to cool to a few degrees below the saturation temperature.[11]

  • Add Seeds: Add a small amount (typically 1-2% by weight of the solute) of seed crystals.[2] It is often best to add the seeds as a slurry in a small amount of the cold mother liquor to ensure good dispersion.[11]

  • Growth Phase: Continue to cool the solution very slowly according to your optimized cooling profile. The added seeds will now act as templates for crystal growth, consuming the supersaturation in a controlled manner and preventing the buildup required for oiling out.[1]

Anti-Solvent Crystallization Workflow with Seeding

This diagram illustrates the logical flow for a combined anti-solvent and seeding strategy, which is highly effective for preventing oiling out.

G cluster_0 Process Steps A 1. Dissolve Oxazole Derivative in 'Good' Solvent at Temp T1 B 2. Cool Solution to Temp T2 (Slightly Supersaturated) A->B C 3. Add Seed Crystal Slurry (1-2% w/w) B->C D 4. Begin Slow, Controlled Addition of Anti-Solvent C->D E 5. Hold for Crystal Growth (Aging Step) D->E F 6. Cool to Final Temp T3 to Maximize Yield E->F G 7. Isolate Crystals (Filter, Wash, Dry) F->G

Caption: Experimental workflow for anti-solvent crystallization with seeding.

By understanding the thermodynamic and kinetic principles behind oiling out, you can transform it from a frustrating obstacle into a controllable phenomenon. The key lies in meticulous control over supersaturation through rational solvent selection, optimized cooling/dosing profiles, and the strategic use of seeding.

References

Troubleshooting poor separation of impurities in TLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thin-Layer Chromatography

Welcome to the technical support center for Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during TLC analysis, with a specific focus on the poor separation of impurities. The following content is structured in a question-and-answer format to directly address practical challenges in the laboratory.

Frequently Asked Questions (FAQs): Troubleshooting Poor Separation

Q1: My spots are clustered together, either at the baseline or near the solvent front. How can I improve the separation?

This is one of the most common challenges in TLC and it directly relates to the inappropriate polarity of the mobile phase.[1][2][3] The goal is to achieve a good distribution of spots along the plate, ideally with Retention Factor (Rf) values between 0.15 and 0.85.

  • Scientific Rationale: The separation in normal-phase TLC is governed by the principle of adsorption. The stationary phase (typically silica gel or alumina) is highly polar, while the mobile phase is less polar.[4][5] Polar compounds in your sample will have a stronger affinity for the stationary phase and will move up the plate slower (lower Rf), while non-polar compounds will be more soluble in the mobile phase and travel further up the plate (higher Rf).[4][6][7]

    • Spots at the baseline (Rf ≈ 0): Your mobile phase is not polar enough to move the compounds from the origin.[1][8] The compounds are too strongly adsorbed to the stationary phase.

    • Spots at the solvent front (Rf ≈ 1): Your mobile phase is too polar.[1][8] The compounds are too soluble in the mobile phase and are not retained by the stationary phase.

  • Troubleshooting Protocol:

    • Adjust Mobile Phase Polarity:

      • If spots are at the baseline, increase the polarity of the mobile phase.[1][9] This can be achieved by increasing the proportion of the more polar solvent in your solvent mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4][9]

      • If spots are at the solvent front, decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[1][9]

    • Systematic Solvent Selection: If adjusting the ratio of your current solvent system is ineffective, a new system may be needed. A common starting point is a 1:1 mixture of hexane and ethyl acetate.[8] You can then systematically vary the polarity. For a more structured approach, consider the eluotropic series, which ranks solvents by their polarity.[4][10]

  • Data Presentation: Eluotropic Series of Common TLC Solvents

SolventRelative Polarity
n-Hexane0.009
Toluene0.29
Dichloromethane0.42
Diethyl Ether0.43
Ethyl Acetate0.58
Acetone0.65
2-Propanol0.82
Acetonitrile0.82
Methanol0.95
Water1.00

This table provides a general guide; the optimal solvent system will depend on the specific analytes.

Q2: My spots are streaking or tailing instead of being round and well-defined. What causes this and how can I fix it?

Streaking or tailing of spots is a common issue that can obscure the separation of closely related impurities.[1][11][12]

  • Scientific Rationale:

    • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[1][2][13] The stationary phase becomes saturated, and the excess sample travels up the plate as a continuous streak.

    • Highly Polar Compounds: Compounds that are very polar, especially those with acidic or basic functional groups (e.g., carboxylic acids, amines), can interact very strongly with the polar stationary phase, leading to tailing.[2][12][14][15]

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is too polar for the mobile phase, it can cause the initial spot to spread out and streak as the mobile phase moves past it.[16]

    • Sample Decomposition: If your compound is unstable on the silica or alumina stationary phase, it may decompose during the separation, resulting in a streak.[15]

  • Troubleshooting Protocol:

    • Reduce Sample Concentration: Dilute your sample solution and re-spot a smaller amount on the TLC plate.[1][11] You can apply the sample multiple times to the same spot, allowing the solvent to dry completely between applications, to increase the amount of analyte without overloading the plate.[1][13]

    • Modify the Mobile Phase:

      • For acidic compounds (e.g., carboxylic acids), add a small amount of a volatile acid like acetic or formic acid (0.1-2%) to the mobile phase.[1][12][15] This helps to protonate the acidic analyte, reducing its strong interaction with the stationary phase.

      • For basic compounds (e.g., amines), add a small amount of a volatile base like triethylamine (0.1-2%) or a few drops of ammonia to the mobile phase.[1][12][15] This deprotonates the silanol groups on the silica gel, reducing the strong adsorption of the basic analyte.

    • Optimize Sample Solvent: Dissolve your sample in a solvent that is as non-polar as possible but still provides good solubility.[16] The ideal sample solvent is often one of the components of your mobile phase.

    • Consider an Alternative Stationary Phase: If you suspect your compound is decomposing on silica gel, consider using a less reactive stationary phase, such as alumina, or a reversed-phase plate (e.g., C18-modified silica).[1][15][17][18]

  • Visualization: Troubleshooting Workflow for Poor Separation

    TLC_Troubleshooting start Poor Separation Observed spots_location Are spots at baseline/solvent front? start->spots_location spot_shape Are spots streaking or tailing? spots_location->spot_shape No adjust_polarity Adjust Mobile Phase Polarity spots_location->adjust_polarity Yes reduce_concentration Reduce Sample Concentration spot_shape->reduce_concentration Yes good_separation Good Separation Achieved spot_shape->good_separation No adjust_polarity->good_separation modify_mobile_phase Add Acid/Base Modifier to Mobile Phase reduce_concentration->modify_mobile_phase change_stationary_phase Change Stationary Phase modify_mobile_phase->change_stationary_phase change_stationary_phase->good_separation

    Caption: A decision-making workflow for troubleshooting common TLC separation issues.

Q3: I can't see my spots after developing the plate. What should I do?

Invisible spots are a common problem, especially when dealing with compounds that are not colored and do not have a UV chromophore.[1][13]

  • Scientific Rationale: Visualization of spots on a TLC plate requires that the compounds have a property that allows them to be detected.

    • UV-Active Compounds: Many organic compounds, particularly those with aromatic rings or conjugated systems, absorb UV light.[19][20] When a TLC plate containing a fluorescent indicator is irradiated with UV light (typically at 254 nm), the plate fluoresces, and the UV-active compounds appear as dark spots where they quench the fluorescence.[19][20][21]

    • Non-UV-Active Compounds: Compounds that do not absorb UV light will not be visible under a UV lamp. In these cases, a chemical stain is required to visualize the spots.[20][21][22]

  • Troubleshooting Protocol:

    • Check Sample Concentration: Your sample may be too dilute.[1][13] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[1]

    • Confirm UV Activity: Ensure you are using a TLC plate with a fluorescent indicator (often designated with F₂₅₄).[19] View the plate under both short-wave (254 nm) and long-wave (365 nm) UV light, as some compounds may fluoresce under long-wave UV.[19]

    • Use a General Stain: If UV visualization is unsuccessful, use a general-purpose chemical stain.

      • Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[19][23] Many organic compounds will form a colored complex with iodine vapor, appearing as yellow-brown spots.[19] This method is often semi-destructive, as the spots may fade over time.[19]

      • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, alcohols, and amines.[21][23] The plate is dipped in the stain, and the spots appear as yellow-brown spots on a purple background.[23]

    • Use a Functional Group-Specific Stain: For more specific detection, various stains react with particular functional groups. For example, ninhydrin is used to visualize amines and amino acids.[21][24]

References

Technical Support Center: Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. Oxazole-containing compounds are prevalent in numerous biologically active natural products and pharmaceuticals, making their efficient synthesis a critical task.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate the common challenges and side reactions associated with this synthesis.

Primary Synthetic Pathway: Modified Van Leusen Cyclocondensation

The most direct and widely adopted method for synthesizing 4,5-disubstituted oxazoles, such as this compound, is a base-catalyzed cyclocondensation reaction. This is a variation of the Van Leusen oxazole synthesis.[3] The core transformation involves the reaction of an aldehyde (4-nitrobenzaldehyde) with an α-isocyano ester (ethyl isocyanoacetate) in the presence of a suitable base.

The reaction proceeds through several key steps:

  • Deprotonation: The base removes the acidic α-proton from ethyl isocyanoacetate, generating a nucleophilic carbanion.

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.

  • Intramolecular Cyclization: The resulting alkoxide attacks the isocyano carbon in a 5-endo-dig cyclization to form an oxazoline intermediate.

  • Dehydration/Aromatization: The oxazoline intermediate undergoes base-promoted elimination of water to yield the stable, aromatic oxazole ring.

Main Reaction Pathway Figure 1: Synthesis of this compound cluster_start Starting Materials 4-Nitrobenzaldehyde Intermediate Oxazoline Intermediate 4-Nitrobenzaldehyde->Intermediate + Ethyl Isocyanoacetate Ethyl Isocyanoacetate->Intermediate Base Base Base->Intermediate K2CO3, DBU, etc. Product Intermediate->Product - H2O (Aromatization)

Caption: Figure 1: Synthesis of this compound

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that can arise during the synthesis, presented in a problem-solution format.

Problem/Observation Potential Cause(s) & Explanation Recommended Solutions & Preventative Measures
1. Low or No Product Yield A. Hydrolysis of Ethyl Isocyanoacetate: The isocyanide is moisture-sensitive and can hydrolyze under basic conditions, especially in "wet" solvents, to form ethyl glycinate, which will not participate in the desired reaction.Strictly Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., THF, Methanol). Dry all glassware in an oven before use. Handle reagents under an inert atmosphere (Nitrogen or Argon).[4]
B. Ineffective Base: The chosen base may not be strong enough to efficiently deprotonate the ethyl isocyanoacetate, or it may be sterically hindered or nucleophilic, leading to side reactions.Base Optimization: Potassium carbonate (K₂CO₃) is a common choice. If yields are low, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide.[4]
C. Aldol Condensation of Aldehyde: Aldehydes can undergo base-catalyzed self-condensation, especially if the reaction temperature is too high or the base is too strong, consuming the starting material.Controlled Addition & Temperature: Add the aldehyde solution slowly to the mixture of base and isocyanide at a controlled temperature (e.g., 0 °C or room temperature) before gently heating if necessary.
2. Multiple Spots on TLC; Difficult Purification A. Incomplete Aromatization: The oxazoline intermediate may be stable and fail to eliminate water to form the final aromatic oxazole. This is often observed as a major byproduct spot on TLC.Promote Elimination: Gently heating the reaction mixture (e.g., to 40-60 °C) can drive the elimination step. Using a stronger base or extending the reaction time can also facilitate complete conversion.[4]
B. Nitrile Byproduct Formation: If the 4-nitrobenzaldehyde starting material is contaminated with the corresponding carboxylic acid, this can lead to the formation of unwanted amides or other byproducts. Ketone impurities can also react to form nitriles.[4]Purify Starting Materials: Ensure the purity of the 4-nitrobenzaldehyde. If it is old or discolored, consider recrystallization or column chromatography before use.[5]
C. Residual Base/Salts: Inorganic salts from the base (e.g., K₂CO₃) or byproducts can complicate workup and purification, sometimes causing emulsions or co-eluting with the product.Aqueous Workup: Perform a thorough aqueous workup. Quench the reaction with water or a mild acid (e.g., saturated NH₄Cl solution) and extract with an organic solvent like ethyl acetate. Washing the organic layer with brine can help break emulsions.
3. Reaction Stalls (TLC shows starting material after prolonged time) A. Deactivated Reagents: The ethyl isocyanoacetate may have degraded due to improper storage (exposure to moisture/air). The base may be old and have absorbed CO₂ and water from the atmosphere.Use Fresh Reagents: Use freshly opened or properly stored reagents. It is good practice to test the activity of the base if it has been stored for a long time.
B. Insufficient Energy: The activation energy for the reaction may not be met at room temperature, especially with less reactive substrates or weaker bases.Controlled Heating: After the initial addition of reagents, gently heat the reaction mixture to reflux (the specific temperature depends on the solvent) and monitor progress by TLC.[6]

digraph "Side Reaction Pathways" {
graph [splines=true, overlap=false, label="Figure 2: Potential Side Reaction Pathways", labelloc=b, labeljust=c, fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes EIA [label="Ethyl Isocyanoacetate", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Ald [label="4-Nitrobenzaldehyde", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Base [label="Base (e.g., K2CO3)", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; H2O [label="Water (Moisture)", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxazoline [label="Oxazoline Intermediate", fillcolor="#FFFFFF", style=filled]; Product [label="Desired Oxazole Product", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis Product\n(Ethyl Glycinate)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Aldol [label="Aldol Adduct/\nPolymerization", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges EIA -> Oxazoline; Ald -> Oxazoline; Base -> Oxazoline [style=dashed, arrowhead=open]; Oxazoline -> Product [label="Aromatization\n(-H2O)"]; EIA -> Hydrolysis [color="#EA4335"]; H2O -> Hydrolysis [color="#EA4335"]; Base -> Hydrolysis [style=dashed, arrowhead=open, color="#EA4335"]; Ald -> Aldol [color="#EA4335"]; Base -> Aldol [style=dashed, arrowhead=open, color="#EA4335"];

{rank=same; EIA; Ald;} {rank=same; Hydrolysis; Oxazoline; Aldol;} }

Caption: Figure 2: Potential Side Reaction Pathways

Frequently Asked Questions (FAQs)

Q1: What is the role of the base, and how do I choose the right one? A1: The base has two primary roles: first, to deprotonate the α-carbon of ethyl isocyanoacetate to initiate the reaction, and second, to facilitate the final dehydration of the oxazoline intermediate to form the aromatic oxazole. The choice of base is critical. An ideal base should be strong enough to deprotonate the isocyanide but not so strong that it promotes aldehyde self-condensation. It should also be non-nucleophilic to avoid reacting with the aldehyde or isocyanide itself.

  • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base for this reaction. It's a good starting point for optimization.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic organic base that can improve yields when K₂CO₃ is ineffective.[4]

  • Potassium tert-butoxide (t-BuOK): A very strong base that should be used with caution, as it can promote side reactions if not handled correctly (e.g., at low temperatures).[7]

Q2: Why are anhydrous conditions so critical for this reaction? A2: Anhydrous (water-free) conditions are paramount because the key reagent, ethyl isocyanoacetate, is susceptible to hydrolysis, particularly in the presence of a base.[4] Water can react with the isocyanide group to form an amine, effectively killing the reagent and preventing it from participating in the oxazole synthesis. This directly leads to low yields and introduces impurities into the reaction mixture.

Q3: Can I use a different solvent? What are the considerations? A3: Yes, other solvents can be used, but the choice depends on the base and reaction temperature. The solvent must be able to dissolve the starting materials and be compatible with the reaction conditions.

  • Methanol (MeOH): Often used with K₂CO₃. The reaction can typically be run at reflux.[2]

  • Tetrahydrofuran (THF): A good aprotic solvent, often used with stronger bases like t-BuOK or NaH.

  • Dimethylformamide (DMF): A polar aprotic solvent that can help dissolve reagents but must be thoroughly dried and can be difficult to remove during workup. The key is that the solvent must be anhydrous.

Q4: How does the electron-withdrawing nitro group on the benzaldehyde affect the reaction? A4: The 4-nitro group is a strong electron-withdrawing group. This has a significant electronic effect on the 4-nitrobenzaldehyde starting material. It makes the carbonyl carbon more electrophilic (electron-deficient), which accelerates the initial nucleophilic attack by the deprotonated ethyl isocyanoacetate. This generally leads to faster reaction rates compared to aldehydes with electron-donating groups.[2]

Troubleshooting Workflow

If you encounter a low-yielding or failed reaction, follow this logical troubleshooting process.

Troubleshooting Workflow Figure 3: Troubleshooting Workflow for Oxazole Synthesis start Low Yield or Failed Reaction check_reagents 1. Verify Reagent Quality - Freshly opened/purified aldehyde? - Dry, properly stored isocyanide? - Anhydrous solvent? start->check_reagents check_conditions 2. Review Reaction Conditions - Were conditions strictly anhydrous? - Was an inert atmosphere used? check_reagents->check_conditions analyze_tlc 3. Analyze TLC Data - Any product spot at all? - Is starting material consumed? - New, unidentified spots? check_conditions->analyze_tlc is_sm_consumed Starting Material Consumed? analyze_tlc->is_sm_consumed is_product_formed Product Spot Visible? is_sm_consumed->is_product_formed Yes rerun_dry Solution B: - Re-dry all solvents/glassware - Use fresh reagents - Maintain inert atmosphere is_sm_consumed->rerun_dry No optimize_base Solution A: - Switch to a stronger base (e.g., DBU) - Increase reaction temperature/time is_product_formed->optimize_base No (or very faint) is_product_formed->rerun_dry Yes (but other spots dominate)

Caption: Figure 3: Troubleshooting Workflow for Oxazole Synthesis

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • 4-Nitrobenzaldehyde

  • Ethyl isocyanoacetate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL) to the flask. To the stirred suspension, add ethyl isocyanoacetate (1.1 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-nitrobenzaldehyde (1.0 mmol) to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with and troubleshooting the synthesis of oxazole derivatives. Oxazoles are a critical scaffold in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1] This resource provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

Part 1: General Troubleshooting Guide for Oxazole Synthesis

Low yields, unexpected side products, and purification difficulties are common hurdles in oxazole synthesis.[2] Many of these issues can be traced back to the inherent hydrolytic instability of the oxazole ring, particularly the acidity of the proton at the C2 position, which can lead to ring-opening under both acidic and basic conditions.[2]

Here we address frequent problems encountered across various synthetic methodologies.

Problem Encountered Probable Cause(s) Suggested Solutions & Optimization Strategies
Low or No Product Yield 1. Inefficient Dehydration: The final ring-closing dehydration step is incomplete.[3][4][5] 2. Hydrolytic Instability: The formed oxazole ring is degrading under the reaction or workup conditions.[2] 3. Poor Quality Starting Materials: Reagents (e.g., aldehydes) may contain impurities or have degraded. 4. Suboptimal Reaction Temperature: The temperature may be too low for cyclization or too high, causing decomposition.1. Select a Stronger Dehydrating Agent: For Robinson-Gabriel type syntheses, switch from H₂SO₄ to polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), or POCl₃.[3][5][6][7] 2. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents, and conduct the reaction under an inert atmosphere (N₂ or Ar).[8] 3. Purify Starting Materials: Distill aldehydes immediately before use; recrystallize solid reagents.[8] 4. Optimize Temperature: Screen a range of temperatures. For sensitive substrates, start at a lower temperature and gradually increase it while monitoring via TLC or LC-MS.
Formation of Multiple Side Products 1. Regioisomer Formation: Unsymmetrical starting materials can lead to a mixture of isomers.[9] 2. Ring-Opening: The oxazole ring opens, and the resulting intermediates react further.[2][6] 3. Side Reactions of Starting Materials: For instance, in the Van Leusen synthesis, ketones reacting with TosMIC can form nitriles.[8]1. Modify Substrates: Introduce bulky steric groups to direct the reaction to a single regioisomer.[9] 2. Control pH: Maintain neutral conditions during workup and purification to prevent ring cleavage.[2] Use buffered solutions where possible. 3. Purify Aldehydes: Ensure aldehyde starting materials are free of ketone impurities to avoid nitrile byproduct formation in Van Leusen reactions.[8]
Incomplete Reaction / Stalling 1. Insufficient Catalyst/Reagent Activity: The catalyst may be poisoned, or the dehydrating agent may be quenched by moisture. 2. Formation of a Stable Intermediate: An intermediate, such as an oxazoline, may be too stable to proceed to the final product under the current conditions.[3][8]1. Use Fresh Reagents: Use freshly opened or purified catalysts and dehydrating agents. 2. Increase Temperature or Use a Stronger Base: In the Van Leusen synthesis, gentle heating or switching to a stronger base (e.g., DBU) can promote the final elimination of the tosyl group from the oxazoline intermediate.[8]
Difficult Product Purification 1. Byproduct Co-elution: Acidic or basic byproducts (e.g., p-toluenesulfinic acid from TosMIC) can be difficult to separate from the desired oxazole.[8] 2. Emulsion During Workup: Can make phase separation challenging.[8]1. Aqueous Wash: Wash the crude organic extract with a solution to remove specific byproducts. For p-toluenesulfinic acid, a wash with a sodium hydrosulfide (NaHS) solution can be effective.[8] 2. Break Emulsions: Add saturated brine (NaCl solution) during the aqueous workup to help break emulsions and improve phase separation.[8]
Workflow for General Reaction Optimization

To systematically optimize an oxazole synthesis, a logical progression of experiments is crucial. The following workflow illustrates a standard approach to refining reaction conditions for yield and purity.

OptimizationWorkflow Start Initial Reaction (Literature Conditions) Solvent Screen Solvents (Polar Aprotic vs. Protic) Start->Solvent Low Yield? Base Optimize Base (Strength & Stoichiometry) Solvent->Base Temp Optimize Temperature (RT, 40°C, 80°C, Reflux) Base->Temp Conc Adjust Concentration Temp->Conc Analysis Analyze Yield & Purity (TLC, LC-MS, NMR) Conc->Analysis Analysis->Solvent Re-optimize Final Optimized Protocol Analysis->Final Success!

Caption: A systematic workflow for optimizing oxazole synthesis conditions.

Part 2: Method-Specific Troubleshooting and FAQs

Different synthetic routes to oxazoles have their own unique challenges and considerations. This section addresses issues specific to the most common named reactions.

A. Robinson-Gabriel Synthesis

This method involves the cyclodehydration of 2-acylamino ketones using a strong acid.[4][5]

Frequently Asked Questions:

  • Q1: My Robinson-Gabriel reaction is giving a low yield. What is the most common cause?

    • A1: The most frequent issue is incomplete dehydration. While concentrated sulfuric acid is the historical reagent, it is often not potent enough.[3][5][7] Switching to polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can significantly improve yields, often raising them to the 50-60% range.[3][10]

  • Q2: I am seeing charring and decomposition. How can I avoid this?

    • A2: Charring indicates that the reaction conditions are too harsh. This is common with concentrated H₂SO₄ at high temperatures. Consider using a milder dehydrating agent like trifluoroacetic anhydride (TFAA) or employing modern variations that use reagents like triphenylphosphine and iodine, which operate under less aggressive conditions.[5]

  • Q3: Can this reaction be run under greener conditions?

    • A3: Yes, recent research has focused on making this synthesis more sustainable. This includes using milder catalysts, exploring solvent-free conditions, or employing electrochemical methods to drive the cyclization, which reduces hazardous waste.[11]

B. Fischer Oxazole Synthesis

This synthesis produces 2,5-disubstituted oxazoles from an aldehyde and a cyanohydrin in the presence of anhydrous hydrochloric acid.[12][13]

Frequently Asked Questions:

  • Q1: Why are anhydrous conditions so critical for the Fischer synthesis?

    • A1: The reaction proceeds through a chloro-oxazoline intermediate formed by the reaction with dry HCl gas.[12] Water will intercept this and other intermediates, hydrolyzing them and preventing the formation of the final oxazole product. The reaction should be performed in a dry solvent like ether with gaseous HCl passed through the solution.[7][12]

  • Q2: My product precipitates from the reaction mixture. Is this normal?

    • A2: Yes, this is expected. The oxazole product is basic and forms a hydrochloride salt with the excess HCl in the reaction medium, causing it to precipitate from a nonpolar solvent like ether.[7][12] This precipitate can be collected by filtration and then neutralized (e.g., by boiling with alcohol or adding a weak base) to yield the free oxazole.[12][14]

  • Q3: I am getting an oxazolidinone byproduct. How can I minimize this?

    • A3: The formation of an oxazolidinone is a known side reaction.[7] This can sometimes be minimized by carefully controlling the stoichiometry of the reactants and ensuring the reaction environment remains strictly anhydrous.

C. Van Leusen Oxazole Synthesis

This versatile method forms 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][15]

Frequently Asked Questions:

  • Q1: What is the role of the base in the Van Leusen reaction, and how do I choose the right one?

    • A1: The base is required to deprotonate the TosMIC, forming a nucleophilic carbanion that attacks the aldehyde.[15][16] Potassium carbonate (K₂CO₃) in methanol is a common choice.[8] If the reaction is sluggish, a stronger, non-nucleophilic base like DBU or potassium tert-butoxide can be used to drive the reaction forward.[8]

  • Q2: My reaction stops at the oxazoline intermediate. How can I push it to completion?

    • A2: The final step is the base-mediated elimination of the tosyl group to form the aromatic oxazole ring.[3][15][16] If this step is slow, you can try gently heating the reaction (e.g., to 40-50 °C), extending the reaction time, or switching to a stronger base to facilitate a more efficient elimination.[8]

  • Q3: Can this reaction be performed in greener solvents?

    • A3: Absolutely. Recent advances have shown that the Van Leusen reaction can be successfully performed in water using β-cyclodextrin as a catalyst or in ionic liquids.[15][16][17] These methods are not only more environmentally friendly but can also proceed at lower temperatures with catalytic amounts of base.[15][16]

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common oxazole syntheses.

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This protocol describes the synthesis of a 2,5-diaryloxazole using polyphosphoric acid (PPA) as the cyclodehydrating agent.

Materials:

  • 2-Benzamidoacetophenone (1.0 eq)

  • Polyphosphoric acid (PPA) (10x weight of starting material)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, combine 2-benzamidoacetophenone and PPA.

  • Heat the mixture to 140-160 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the starting material is consumed, cool the reaction mixture to approximately 80 °C.

  • Carefully and slowly pour the warm reaction mixture onto a large beaker of crushed ice with stirring. This will precipitate the crude product.

  • Allow the ice to melt, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and then again with water until the filtrate is neutral.

  • Recrystallize the crude solid from hot ethanol to yield pure 2,5-diphenyloxazole as white crystals.

Protocol 2: Van Leusen Synthesis of 5-Phenyloxazole

This protocol details the synthesis of a 5-substituted oxazole using TosMIC and benzaldehyde.

Materials:

  • Benzaldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated brine solution

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous methanol, potassium carbonate, and TosMIC.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add a solution of benzaldehyde in anhydrous methanol dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 5-phenyloxazole.

References

Technical Support Center: Purification of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and practical solutions for researchers encountering colored impurities during the synthesis and purification of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. Our approach is rooted in first principles of organic chemistry to empower you to diagnose and resolve purification challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries regarding the purification of this compound.

Q1: My isolated this compound is a yellow or off-white solid. Is this color inherent to the molecule?

This is a critical first question. The presence of the 4-nitrophenyl group, a known chromophore, attached to the conjugated oxazole system means that the pure compound is expected to be colored, typically ranging from pale yellow to yellow. However, a dark yellow, orange, brown, or black coloration is a strong indicator of impurities. Before proceeding with any decolorization method, it is essential to determine if the color is from an impurity or is the natural color of the product[1]. A good first step is to obtain a melting point. A sharp melting point close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities.

Q2: What is the likely origin of these dark colored impurities?

Understanding the source of impurities is key to selecting the right purification strategy. The color typically arises from several sources:

  • Reaction Byproducts: The synthesis of substituted oxazoles can generate highly conjugated side products. For instance, nitration reactions can lead to isomeric impurities, and condensation reactions can form polymeric materials that are intensely colored[2].

  • Degradation: Nitroaromatic compounds can be sensitive to heat and light. Prolonged reaction times, high temperatures, or exposure to UV light can cause decomposition into complex, colored mixtures.

  • Residual Starting Materials: Incomplete reactions may leave behind colored starting materials or reagents.

  • Oxidation: The extended π-system of the molecule can be susceptible to oxidation, leading to the formation of colored species.

Q3: What is the most direct method to try for removing a slight coloration?

For minor color impurities, treatment with activated carbon (activated charcoal) is the most common and efficient first step. Activated carbon has a high surface area with a porous structure, which excels at adsorbing large, flat, nonpolar molecules—often the very structures responsible for unwanted color.[3][4] This method is typically performed just before the final recrystallization step.

Q4: I've tried recrystallization and treatment with activated carbon, but my product is still significantly colored. What's the next logical step?

If activated carbon and simple recrystallization are insufficient, it indicates that the impurities are present in significant quantities or have polarity and solubility properties very similar to your target compound. In this scenario, the most powerful technique to employ is column chromatography .[5][6] This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase, allowing for the isolation of the desired product from closely related impurities.[2]

Section 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Decolorization Using Activated Carbon

Causality & Principle: Activated carbon works via physical adsorption. Its graphite-like structure has a strong affinity for planar, aromatic molecules with extended conjugation, which are common culprits for color. By briefly exposing the dissolved crude product to activated carbon, these colored impurities are trapped on the carbon's surface and can be removed by filtration. The key is to use the minimum amount necessary, as excessive carbon can also adsorb your desired product, leading to yield loss.[3]

Experimental Protocol: Activated Carbon Treatment

  • Solvent Selection: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent. This is typically the same solvent you would use for recrystallization (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water).

  • Carbon Addition: Add a very small amount of activated carbon to the hot solution. A general guideline is 1-2% of the solute's weight. A microspatula tip is usually sufficient for lab-scale purifications.

    • Expert Tip: Before adding the carbon to a boiling solution, slightly cool the flask to prevent violent bumping.[3]

  • Heating & Adsorption: Gently swirl and heat the mixture for 2-5 minutes. Prolonged heating is unnecessary and increases the risk of product adsorption onto the carbon.[3]

  • Hot Gravity Filtration: This is the most critical step. Pre-heat a funnel (with fluted filter paper) by pouring hot, clean solvent through it. Quickly filter the hot solution containing the activated carbon. The goal is to remove the carbon (which now holds the impurities) while keeping your desired product dissolved in the hot filtrate.[3]

  • Crystallization: Collect the hot, decolorized filtrate in a clean flask. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.

  • Isolation: Collect the pure crystals by vacuum filtration.

Troubleshooting for Activated Carbon Treatment

IssueProbable CauseRecommended Solution
Significant Yield Loss Too much activated carbon was used, adsorbing the product.Reduce the amount of carbon in the next attempt. Test on a small scale first.
Filtration is Very Slow The fine particles of carbon are clogging the filter paper.Use a pad of Celite® on top of the filter paper to improve flow rate.
Product Crystallizes in Funnel The solution cooled too quickly during filtration.Ensure the funnel and receiving flask are sufficiently hot. Add a small amount of hot solvent to the funnel to redissolve the product.
Solution is Still Colored Impurity is not effectively adsorbed by carbon or is present in high concentration.The impurity may be too polar or structurally similar to the product. Proceed to Guide 2: Column Chromatography.
Guide 2: Purification by Flash Column Chromatography

Causality & Principle: Column chromatography provides a much higher degree of separation. It works by establishing a continuous series of equilibria between the compounds in the mixture, a solid stationary phase (typically polar silica gel), and a liquid mobile phase (the eluent).[5] Less polar compounds spend more time in the non-polar mobile phase and travel down the column faster, while more polar compounds interact more strongly with the polar silica and move slower.[6] This differential migration allows for the physical separation of components into different fractions.

Experimental Protocol: Flash Column Chromatography

  • Eluent System Selection (TLC Analysis): This is the most important preparatory step.

    • Dissolve a small sample of your crude material in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a Thin-Layer Chromatography (TLC) plate.

    • Develop the TLC plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate).

    • The ideal system will show good separation between the spot for your product and the colored impurities, with the product spot having an Rf (retention factor) of approximately 0.25-0.35.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Fill the column with the chosen eluent.

    • Prepare a slurry of silica gel in the eluent and pour it into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add a layer of sand to the top of the silica to prevent disruption during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the sand.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure. This results in a free-flowing powder of your crude product adsorbed onto silica, which can be carefully added to the top of the column.

  • Running the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or bulb) to force the eluent through the column at a steady rate.

    • The colored bands of impurities and your product should begin to separate and move down the column.[5]

  • Fraction Collection & Analysis:

    • Collect the eluent in a series of labeled test tubes or flasks as it drips from the bottom.

    • Spot every few fractions on a TLC plate to determine which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified, decolorized product.

Data Presentation: Example Eluent Systems for Nitroaromatic Compounds

Eluent System (v/v)PolarityTypical Application
20% Ethyl Acetate / 80% HexanesLow-MediumEluting nonpolar impurities and the main product.
50% Ethyl Acetate / 50% HexanesMediumEluting more polar products or less polar impurities.
100% Ethyl AcetateHighEluting highly polar impurities that are strongly adsorbed to the silica.

Section 3: Visualization & Workflow

Diagram 1: Decision Tree for Purification Strategy

This flowchart provides a logical path for selecting the appropriate purification method based on the nature of the colored impurity.

Purification_Decision_Tree start Crude Product is Colored assess Assess Color Intensity & Purity (e.g., Melting Point, TLC) start->assess is_pale_yellow Is it pale yellow with a sharp melting point? assess->is_pale_yellow impurity_check Is it dark/intensely colored or does TLC show multiple spots? is_pale_yellow->impurity_check No end_pure Pure Product is_pale_yellow->end_pure Yes charcoal Guide 1: Activated Carbon Treatment impurity_check->charcoal Minor Impurities column Guide 2: Column Chromatography impurity_check->column Major Impurities recrystallize Final Recrystallization charcoal->recrystallize column->recrystallize recrystallize->end_pure end_reevaluate Still Impure: Re-evaluate Synthesis or Consider Alternative Chromatography

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Experimental Workflow for Activated Carbon Treatment

This diagram outlines the sequential steps for performing a decolorization experiment using activated carbon.

Activated_Carbon_Workflow cluster_prep Preparation cluster_process Processing cluster_isolation Isolation dissolve 1. Dissolve Crude Product in Minimum Hot Solvent add_carbon 2. Add 1-2% (w/w) Activated Carbon dissolve->add_carbon heat 3. Heat & Swirl (2-5 minutes) add_carbon->heat hot_filter 4. Hot Gravity Filtration (Remove Carbon) heat->hot_filter cool 5. Cool Filtrate to Crystallize hot_filter->cool collect 6. Collect Crystals (Vacuum Filtration) cool->collect product Pure, Decolorized Product collect->product

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, pilot-scale production. We will address common challenges, answer frequently asked questions, and provide detailed protocols grounded in established chemical principles. Our focus is on providing not just the 'how,' but the 'why,' to empower you to make informed decisions during your scale-up campaign.

Reaction Overview: The Van Leusen Approach

The synthesis of 4,5-disubstituted oxazoles, such as this compound, can be efficiently achieved through a modification of the classic Van Leusen oxazole synthesis.[1][2] This powerful reaction typically involves the base-catalyzed cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). To achieve the desired 4,5-disubstitution pattern, a one-pot, three-component approach is often employed, reacting an aldehyde (4-nitrobenzaldehyde), TosMIC, and an acylating agent or alkyl halide.[2]

The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates the tosyl group to yield the aromatic oxazole ring.[3] The choice of base, solvent, and reaction conditions is critical for achieving high yield and purity, especially at scale.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the potential causes and how can I improve it?

A1: Low yield is a common issue when scaling up. The root cause often lies in one of several areas:

  • Incomplete Deprotonation of TosMIC: The first step is the deprotonation of the acidic methylene protons of TosMIC by a base.[4] If the base is not strong enough, is wet, or is added improperly, this equilibrium will be unfavorable.

    • Solution: Ensure your base (e.g., Potassium Carbonate, K₂CO₃) is freshly dried. For larger scales, consider using a stronger base like Potassium tert-butoxide (t-BuOK) under strictly anhydrous conditions, although this may require lower temperatures to control reactivity.[5] Ensure efficient stirring to overcome mass transfer limitations in a heterogeneous mixture (solid K₂CO₃ in a solvent).

  • Side Reactions: The highly reactive isocyanide and deprotonated TosMIC can participate in undesired pathways. The aldehyde starting material (4-nitrobenzaldehyde) can undergo Cannizzaro-type reactions under strongly basic conditions.

    • Solution: Control the rate of addition of reagents. Adding the aldehyde slowly to the pre-formed deprotonated TosMIC solution can minimize side reactions. Maintain the recommended reaction temperature diligently.

  • Product Degradation: The oxazole ring can be sensitive to harsh basic conditions over long reaction times.

    • Solution: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, proceed with the workup promptly. Avoid excessively long reaction times or high temperatures.

  • Inefficient Workup and Purification: Significant product loss can occur during extraction and chromatography.

    • Solution: During the aqueous workup, ensure the pH is adjusted correctly to neutralize the base without degrading the product. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize recovery. Optimize your column chromatography protocol; a gradient elution is often more effective than isocratic.

Q2: I am observing a persistent impurity that is difficult to separate from my product. What is it and how can I prevent it?

A2: The most common and significant byproduct in a Van Leusen synthesis is p-toluenesulfinic acid (TosH).[6] This acid is formed during the final elimination step that aromatizes the oxazoline intermediate.

  • Prevention & Removal:

    • Optimized Stoichiometry: Using a slight excess of the aldehyde and acylating agent relative to TosMIC can ensure the latter is fully consumed, preventing related impurities.

    • Basic Wash: During the workup, a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution will convert the acidic TosH into its water-soluble sodium salt, which is then easily removed in the aqueous layer.

    • Resin-Based Scavenging: For a cleaner, more scalable process, consider using a basic ion-exchange resin. The resin can be added after the reaction is complete to sequester both the catalyst (if a soluble base is used) and the acidic byproduct. The resin is then simply filtered off, greatly simplifying the workup.[6]

Q3: The reaction seems to stall before all the starting material is consumed. How can I drive it to completion?

A3: A stalled reaction points to the deactivation or insufficient quantity of a key reagent, or suboptimal physical conditions.

  • Check the Base: The base is often the culprit. Solid bases like K₂CO₃ can become coated with byproducts, reducing their effective surface area and activity.

    • Solution: Ensure vigorous stirring. In some cases, adding a second portion of fresh, dry base mid-reaction can restart a stalled process.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to reagent decomposition.

    • Solution: Ensure your reaction mixture is homogenous and the temperature is uniform throughout the vessel. For large-scale reactions, this is critical. A gentle increase in temperature (e.g., from 60°C to 70°C) might be sufficient to push the reaction to completion.

  • Solvent Effects: The choice of solvent is crucial for solubility and reaction rate.

    • Solution: Solvents like DMF or DMSO can improve the solubility of all components and often lead to faster, more complete reactions compared to solvents like THF or methanol. Ionic liquids have also been shown to be effective and reusable solvents for this transformation.[2]

Q4: When moving from a 1g to a 100g scale, my yield dropped from 85% to 40%. What key scale-up parameters should I investigate?

A4: This is a classic scale-up challenge, typically related to mass and heat transfer.

  • Mixing and Heterogeneity: What works in a small, rapidly stirring flask does not translate directly to a large reactor. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: Characterize your mixing. Ensure the reactor's impeller design and speed are adequate to keep solids (like K₂CO₃) suspended and distribute reagents evenly. For critical additions, use a subsurface addition tube to introduce the reagent into a well-mixed region.

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. Exothermic events that are easily dissipated in a small flask can lead to dangerous temperature runaways in a large reactor.

    • Solution: The cycloaddition step can be exothermic. Add the aldehyde starting material at a controlled rate, monitoring the internal temperature closely. Ensure your reactor's cooling system is sufficient to handle the heat load. Consider performing a reaction calorimetry study to understand the thermal profile before attempting a large scale.

  • Workup Volume and Time: Workup procedures also need to be scaled thoughtfully. Phase separation can be much slower, and extractions less efficient, in large reactors.

    • Solution: Scale your wash and extraction solvent volumes appropriately (typically maintaining a similar ratio to the reaction volume). Allow adequate time for phase separation. Consider using a bottom-outlet reactor to make separations cleaner and easier.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for this synthesis?

A1: The reaction follows the Van Leusen pathway. The key steps are:

  • Deprotonation: A base removes a proton from the carbon between the sulfonyl and isocyanide groups of TosMIC.

  • Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of 4-nitrobenzaldehyde.

  • Cyclization: The intermediate alkoxide attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization to form a five-membered oxazoline ring.[3]

  • Aromatization: The base promotes the elimination of p-toluenesulfinic acid (TosH), a good leaving group, resulting in the formation of the stable aromatic oxazole ring.[1]

Reaction_Mechanism Figure 1: Generalized Van Leusen Oxazole Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination TosMIC Tos-CH2-NC (TosMIC) Anion Tos-CH(-)-NC TosMIC->Anion + Base Aldehyde R-CHO (4-Nitrobenzaldehyde) Adduct R-CH(O-)-CH(Tos)-NC Aldehyde->Adduct Base Base (e.g., K2CO3) Anion->Adduct Oxazoline Intermediate Oxazoline Adduct->Oxazoline Product 5-Substituted Oxazole Oxazoline->Product - TosH, - BaseH+ Byproduct Tos-H

Caption: Figure 1: Generalized Van Leusen Oxazole Synthesis Mechanism.

Q2: How do I choose the optimal base and solvent for this reaction?

A2: The choice depends on scale, desired reaction time, and safety considerations.

  • Base:

    • K₂CO₃: A good choice for lab-scale. It's inexpensive, safe, and effective. Its heterogeneity can be a challenge at scale, requiring excellent mixing.

    • K₃PO₄: A stronger inorganic base that can sometimes improve yields and reaction times.[7]

    • Organic Bases (e.g., DBU): Homogeneous, but can be more expensive and harder to remove during workup.

    • Basic Ion-Exchange Resin: Excellent for clean reactions as it simplifies removal of the base and byproduct.[6]

  • Solvent:

    • Methanol/Ethanol: Common choices, but can sometimes participate in side reactions.

    • THF: A good aprotic solvent, but reactions can be slow.

    • DMF/DMSO: Aprotic polar solvents that are excellent for this reaction, often providing higher yields and faster rates, but they have high boiling points and can be difficult to remove.

    • Ionic Liquids: Can serve as both solvent and catalyst, are reusable, and are considered a "green" alternative, though initial cost is higher.[2]

Q3: What are the critical process parameters (CPPs) to control during the reaction?

A3: For a successful and reproducible scale-up, you must tightly control the following CPPs:

  • Reagent Stoichiometry: Precise molar ratios are key.

  • Water Content: The reaction is highly sensitive to water. Use anhydrous solvents and dry your reagents thoroughly.

  • Temperature: Control the internal reaction temperature, not just the bath temperature. This is crucial for managing exotherms and preventing byproduct formation.

  • Reagent Addition Rate: Slow, controlled addition, especially of the aldehyde, is critical to maintain temperature and minimize side reactions.

  • Agitation Rate: Must be sufficient to ensure good mixing and keep any solids suspended.

Q4: What are the recommended safety procedures when handling TosMIC and related isocyanides?

A4: Isocyanides are toxic and have a notoriously unpleasant odor. TosMIC is a solid, which makes it easier to handle than volatile isocyanides.

  • Handling: Always handle TosMIC in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Toxicity: Isocyanides can be toxic by inhalation, ingestion, and skin absorption. Avoid creating dust.

  • Quenching: Any residual isocyanide can be quenched. A common method is to add dilute hydrochloric acid to the reaction mixture during workup, which hydrolyzes the isocyanide to the corresponding amine.

Data Presentation

Table 1: Typical Reagent Stoichiometry and Roles

ReagentRoleTypical Molar Eq.Notes
4-NitrobenzaldehydeElectrophile1.0The aldehyde component that forms the 5-position of the oxazole.
TosMICC2N1 Synthon1.1The key building block providing two carbons and the nitrogen atom.[2]
Ethyl ChloroformateAcylating Agent1.1Reacts to form the ethyl carboxylate group at the 4-position.
Potassium CarbonateBase2.5 - 3.0Must be anhydrous. Promotes deprotonation and elimination steps.
DMFSolvent-Anhydrous grade is required.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (1-5 g)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add freshly dried potassium carbonate (2.8 eq.).

  • Reagent Addition: Add anhydrous DMF as the solvent, followed by TosMIC (1.1 eq.). Stir the suspension under a nitrogen atmosphere.

  • Aldehyde Addition: Add 4-nitrobenzaldehyde (1.0 eq.) to the suspension.

  • Acylation: Slowly add ethyl chloroformate (1.1 eq.) dropwise, maintaining the internal temperature below 30°C.

  • Reaction: Heat the mixture to 60-65°C and maintain for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture three times with ethyl acetate.

  • Washes: Combine the organic layers and wash sequentially with water, 5% aq. NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Workflow Diagram

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree for Low Yield start Low Yield Observed q1 Is Starting Material (SM) fully consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (Stalled Reaction) q1->a1_no No q3 Significant Byproducts Observed by TLC/LCMS? a1_yes->q3 q2 Check Base Activity (Is it dry? Is mixing adequate?) a1_no->q2 sol1 Action: - Add fresh, dry base - Increase agitation - Increase temp slightly q2->sol1 sol2 Action: - Review workup procedure - Perform multiple extractions - Optimize purification q3->sol2 No sol3 Action: - Control reagent addition rate - Check for exotherms - Wash with NaHCO3 for TosH q3->sol3 Yes

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate: Established Routes and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, in particular, serves as a valuable intermediate in the synthesis of potential antitumor and antimicrobial agents, owing to the reactive handles provided by the ester and the nitro functionalities.[1] This guide provides an in-depth comparison of established and alternative synthetic routes to this key building block, offering insights into the causality behind experimental choices and providing actionable experimental data to inform your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of the oxazole ring has been a subject of extensive research, leading to the development of several named reactions. Traditionally, methods like the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen oxazole synthesis have been the cornerstones of oxazole chemistry.[2] While robust, these classical methods often necessitate harsh reaction conditions. This has spurred the development of more modern, milder, and efficient protocols. In this guide, we will focus on a practical and adaptable approach, the Van Leusen oxazole synthesis, as our primary route, and compare it with the classical Robinson-Gabriel and Fischer syntheses.

Recommended Synthesis: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3] This approach is particularly well-suited for the synthesis of 5-substituted oxazoles, making it an excellent choice for our target molecule. The reaction proceeds through a [3+2] cycloaddition mechanism under basic conditions.[4]

Proposed Synthesis of this compound via a Modified Van Leusen Reaction

The following protocol is an adapted procedure based on established Van Leusen methodologies for the synthesis of 4,5-disubstituted oxazoles.[2]

Reaction Scheme:

Van_Leusen_Synthesis reactant1 Ethyl isocyanoacetate Reaction reactant1->Reaction + reactant2 4-Nitrobenzaldehyde reactant2->Reaction + base K2CO3 (Base) base->Reaction in MeOH/DME product This compound Reaction->product

A proposed Van Leusen synthesis route.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl isocyanoacetate (1.0 mmol, 1.0 equiv.) and 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv.) in a mixture of methanol (10 mL) and dimethoxyethane (DME) (10 mL).

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Discussion of Experimental Choices:

  • Solvent System: The use of a methanol/DME mixture provides good solubility for both the reactants and the base. Methanol also participates in the reaction mechanism by protonating intermediates.

  • Base: Potassium carbonate is a mild and inexpensive base that is effective in deprotonating the ethyl isocyanoacetate to form the reactive nucleophile.

  • Temperature: Refluxing the reaction provides the necessary activation energy for the cyclization and subsequent elimination steps without leading to significant decomposition of the starting materials or product.

Alternative Synthesis Routes: A Comparative Analysis

While the Van Leusen synthesis offers a direct and efficient route, it is valuable to consider classical alternatives such as the Robinson-Gabriel and Fischer syntheses.

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone precursor.[5][6] To synthesize our target molecule, the required starting material would be ethyl 2-(4-nitrobenzamido)-3-oxobutanoate.

Reaction Scheme:

Robinson_Gabriel_Synthesis reactant Ethyl 2-(4-nitrobenzamido)-3-oxobutanoate Reaction Reaction reactant->Reaction reagent Dehydrating Agent (e.g., H2SO4, POCl3) reagent->Reaction product This compound Reaction->product - H2O

The Robinson-Gabriel synthesis pathway.

General Procedure Outline:

  • The 2-acylamino-ketone precursor is treated with a strong dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[7]

  • The reaction mixture is typically heated to promote the intramolecular cyclization and subsequent dehydration to form the oxazole ring.

  • Work-up involves quenching the reaction mixture, followed by extraction and purification.

Fischer Oxazole Synthesis

The Fischer synthesis utilizes a cyanohydrin and an aldehyde as starting materials in the presence of anhydrous acid.[8] For our target, this would involve the reaction of the cyanohydrin of ethyl glyoxylate with 4-nitrobenzaldehyde.

Reaction Scheme:

Fischer_Oxazole_Synthesis reactant1 Ethyl glyoxylate cyanohydrin Reaction reactant1->Reaction + reactant2 4-Nitrobenzaldehyde reactant2->Reaction + reagent Anhydrous HCl reagent->Reaction in dry ether product This compound Reaction->product

The Fischer oxazole synthesis pathway.

General Procedure Outline:

  • The cyanohydrin and the aldehyde are dissolved in a dry, inert solvent like diethyl ether.

  • Anhydrous hydrogen chloride gas is bubbled through the solution to catalyze the condensation and cyclization.[9]

  • The product often precipitates as the hydrochloride salt and is collected by filtration.

Performance Comparison of Synthesis Routes

Parameter Van Leusen Synthesis Robinson-Gabriel Synthesis Fischer Oxazole Synthesis
Starting Materials Ethyl isocyanoacetate, 4-NitrobenzaldehydeEthyl 2-(4-nitrobenzamido)-3-oxobutanoateEthyl glyoxylate cyanohydrin, 4-Nitrobenzaldehyde
Reagents & Conditions Mild base (K2CO3), refluxStrong dehydrating agents (H2SO4, POCl3), often high temperaturesAnhydrous HCl, dry conditions
Generality & Scope Good for 5-substituted oxazolesBroad, but requires multi-step synthesis of the precursorGenerally good for 2,5-disubstituted oxazoles
Yield Moderate to goodVariable, can be low depending on substrate and conditionsModerate
Advantages One-pot procedure, commercially available starting materials, mild conditionsWell-established classical methodUtilizes readily available aldehydes
Disadvantages TosMIC can be malodorous, though less of an issue with its ester analogHarsh acidic conditions, precursor synthesis requiredUse of anhydrous HCl gas, moisture-sensitive

Conclusion

For the synthesis of this compound, the Van Leusen oxazole synthesis emerges as a highly recommended route due to its operational simplicity, milder reaction conditions, and the direct use of commercially available starting materials. While the Robinson-Gabriel and Fischer syntheses represent viable classical alternatives, they often involve more stringent reaction conditions or require the multi-step preparation of specialized precursors. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity. This guide provides the necessary comparative data and procedural insights to enable an informed decision for the efficient synthesis of this valuable chemical intermediate.

References

Comparative Analysis: Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate vs. its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Subtle Distinction with Significant Implications

In the landscape of medicinal chemistry, the oxazole nucleus is a privileged scaffold, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The 5-(4-nitrophenyl)oxazole-4-carboxylate framework is of particular interest, combining the versatile oxazole ring with an electron-withdrawing nitrophenyl group, a common feature in biologically active molecules.[5]

This guide provides a head-to-head comparison of two closely related analogs: Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate and its corresponding Mthis compound . While differing by only a single methylene unit (–CH₂–), the transition from a methyl to an ethyl ester can profoundly influence a compound's physicochemical properties, metabolic stability, and ultimately, its biological efficacy.[6] Understanding these differences is critical for researchers in selecting the optimal candidate for further development and for interpreting structure-activity relationship (SAR) data.

Synthesis and Mechanistic Considerations

The synthesis of 4-carboxylate oxazoles is commonly achieved through established cyclization reactions. A prevalent and efficient method involves the reaction of an α-isocyanoacetate with an acylating agent, such as an acid chloride, in the presence of a base. For this specific scaffold, the synthesis would logically proceed from ethyl or methyl isocyanoacetate and 4-nitrobenzoyl chloride.

The causality behind this choice of reactants lies in their inherent reactivity. The isocyano group provides the nitrogen and C2 carbon of the oxazole ring, while the α-carbonion formed upon deprotonation is a potent nucleophile. The 4-nitrobenzoyl chloride serves as the electrophilic source for the C5 and the attached nitrophenyl moiety.

G cluster_reactants Reactants cluster_process Reaction Process R_ester Ethyl or Methyl Isocyanoacetate base Base Addition (e.g., DBU, K₂CO₃) Deprotonation R_ester->base nitrobenzoyl 4-Nitrobenzoyl Chloride cyclization Nucleophilic Attack & Intramolecular Cyclization nitrobenzoyl->cyclization base->cyclization Forms α-carbanion dehydration Dehydration cyclization->dehydration Forms intermediate product Target Compound: Ethyl or Methyl 5-(4-nitrophenyl)oxazole-4-carboxylate dehydration->product Aromatization

Caption: Synthetic workflow for 5-(4-nitrophenyl)oxazole-4-carboxylates.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard methodologies for oxazole synthesis.

  • Preparation: To a solution of ethyl isocyanoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Reactant Addition: Cool the suspension to 0°C. Add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous THF (5 mL) dropwise over 15 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.[5]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor structural change from a methyl to an ethyl ester imparts subtle but significant differences in physicochemical properties that govern pharmacokinetics and pharmacodynamics. The ethyl group increases the carbon count and surface area, leading to greater lipophilicity.

PropertyMthis compoundThis compoundRationale for Difference
CAS Number 72030-86-5[7]72030-87-6[8][9]N/A
Molecular Formula C₁₁H₈N₂O₅C₁₂H₁₀N₂O₅[5][10]Addition of one -CH₂- group.
Molecular Weight 248.19 g/mol 262.22 g/mol [5][10]Mass of one -CH₂- group (14.03 g/mol ).
Lipophilicity (cLogP) Lower (Predicted)Higher (Predicted)The ethyl group is more nonpolar than the methyl group, increasing the partition coefficient.[6]
Aqueous Solubility Higher (Predicted)Lower (Predicted)Increased lipophilicity generally corresponds to decreased solubility in aqueous media.
Metabolic Stability Potentially less stablePotentially more stableThe bulkier ethyl group can sterically hinder access of esterase enzymes, potentially slowing the rate of hydrolysis.[11]
Reactivity More reactiveLess reactiveThe methyl ester's smaller size may make the carbonyl carbon slightly more accessible to nucleophilic attack.[11][12]

Spectroscopic Analysis: Identifying the Fingerprints

While full experimental spectra are not publicly available for both compounds, their characteristic signals can be reliably predicted.

  • ¹H NMR Spectroscopy: The most telling difference will be in the ester region.

    • Methyl Ester: A sharp singlet at approximately 3.9-4.0 ppm, integrating to 3 protons.

    • Ethyl Ester: A quartet at approximately 4.3-4.4 ppm (2H) resulting from coupling to the methyl protons, and a triplet at approximately 1.3-1.4 ppm (3H) from coupling to the methylene protons.

    • Common Signals: Both compounds will show two doublets in the aromatic region (approx. 8.0-8.4 ppm) corresponding to the AA'BB' system of the 4-nitrophenyl ring, and a singlet for the oxazole proton (C2-H).

  • ¹³C NMR Spectroscopy: The ester carbons will be distinct. The ethyl ester will show two signals for the ethyl group (~62 ppm for -OCH₂- and ~14 ppm for -CH₃), while the methyl ester will show a single methoxy carbon signal (~52 ppm).

  • Infrared (IR) Spectroscopy: Both molecules will exhibit strong characteristic absorption bands for the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and two strong bands for the nitro group (N-O) asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

Biological Activity and Structure-Activity Relationship (SAR)

Oxazole derivatives are known to exhibit a range of biological activities, and compounds containing the 5-(4-nitrophenyl)oxazole moiety have been investigated as intermediates for potential antitumor and antimicrobial agents.[5] The choice between the ethyl and methyl ester can be a critical step in optimizing activity.

  • Impact on Permeability: The higher lipophilicity of the ethyl ester may enhance its ability to cross biological membranes, such as the cell wall of bacteria or the plasma membrane of cancer cells. This could lead to higher intracellular concentrations and improved potency in cell-based assays.[6]

  • Target Interaction: While the ester group may not directly interact with the primary biological target, its size can influence the overall conformation of the molecule, potentially affecting how the pharmacophore (the nitrophenyl oxazole core) fits into a binding pocket.

  • Prodrug Strategy: Esters are often used as prodrugs to improve the bioavailability of a parent carboxylic acid. The rate of in vivo hydrolysis to the active acid can be fine-tuned by selecting the appropriate ester. An ethyl ester is often more resistant to hydrolysis than a methyl ester, which could lead to a longer duration of action.

G cluster_logic Pharmacological Logic Flow start Compound (Ethyl vs. Methyl Ester) lipophilicity Lipophilicity (Ethyl > Methyl) start->lipophilicity stability Metabolic Stability (Ethyl > Methyl) start->stability permeability Membrane Permeability lipophilicity->permeability concentration Intracellular Concentration permeability->concentration stability->concentration Longer half-life target Interaction with Biological Target concentration->target response Biological Response (e.g., Cytotoxicity) target->response

References

A Comparative Guide to the Structural Validation of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the precise structural elucidation of novel chemical entities is paramount. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active molecules.[1] The definitive validation of their molecular structure is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring reproducibility in research, and meeting stringent regulatory standards in drug development.

This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural validation of this compound derivatives. As a Senior Application Scientist, this document synthesizes technical methodologies with practical insights, explaining the rationale behind experimental choices to empower researchers in their analytical workflows. While direct experimental data for the titular compound is not extensively published, this guide will draw upon established principles and data from closely related analogues to provide a robust framework for its structural validation.

The Analytical Triad: A Multi-faceted Approach to Structural Confirmation

The unambiguous determination of a molecule's structure rarely relies on a single technique. Instead, a synergistic approach combining spectroscopic and crystallographic methods is essential. This "analytical triad" – Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography – provides orthogonal data points that, when taken together, offer a high degree of confidence in the assigned structure. Infrared (IR) spectroscopy often serves as a valuable complementary technique for functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. Key expected signals for the target molecule would include:

  • Aromatic Protons: Two distinct sets of doublets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the 4-nitrophenyl ring. The electron-withdrawing nature of the nitro group would cause a downfield shift for these protons.

  • Ethyl Ester Protons: A quartet and a triplet, characteristic of an ethyl group, would be observed in the upfield region. The quartet (around δ 4.0-4.5 ppm) corresponds to the methylene (-CH2-) protons adjacent to the ester oxygen, while the triplet (around δ 1.0-1.5 ppm) corresponds to the terminal methyl (-CH3) protons.

  • Oxazole Proton: A singlet corresponding to the proton on the oxazole ring, if present.

¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. For this compound, characteristic signals would include:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 160-180 ppm) corresponding to the ester carbonyl carbon.

  • Aromatic and Oxazole Carbons: A series of signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the nitrophenyl and oxazole rings.

  • Ethyl Ester Carbons: Signals in the upfield region corresponding to the methylene and methyl carbons of the ethyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations typically observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • Ester Carbonyl (C=O): A strong absorption band in the region of 1700-1750 cm⁻¹.

  • C-O Stretching: Bands associated with the ester and ether linkages in the molecule.

  • Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₂H₁₀N₂O₅, MW: 262.22 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.[1]

The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak (M⁺) at m/z 262. Subsequent fragmentation could involve the loss of the ethoxy group (-OC₂H₅) from the ester, the nitro group (-NO₂), or cleavage of the oxazole ring.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination, providing a precise three-dimensional map of the atoms within a molecule. This technique yields crucial information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For complex molecules like this compound derivatives, X-ray crystallography can definitively establish the connectivity of atoms and the stereochemistry, resolving any ambiguities that may arise from spectroscopic data alone. For instance, the crystal structure of a related compound, ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, has been determined, providing valuable comparative data on the orientation of the nitrophenyl group.[2][3]

Comparative Analysis of Validation Techniques

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms.Provides unambiguous structural information for many organic molecules. Non-destructive.Requires soluble samples. Can be complex to interpret for very large or symmetric molecules.
IR Spectroscopy Presence of specific functional groups.Rapid, inexpensive, and requires minimal sample preparation.Provides limited information on the overall molecular structure.
Mass Spectrometry Exact molecular weight and elemental composition (HRMS). Structural information from fragmentation patterns.Highly sensitive, requiring very small amounts of sample. Can be coupled with chromatographic techniques for mixture analysis.Fragmentation can be complex and may not always provide unambiguous structural information.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and solid-state conformation.The "gold standard" for definitive structure determination.Requires a suitable single crystal, which can be challenging to grow. Provides information on the solid-state structure, which may differ from the solution-state conformation.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

A general protocol for preparing a sample of an this compound derivative for spectroscopic analysis is as follows:

  • Dissolution: Dissolve a small amount of the purified compound (typically 1-5 mg for NMR, <1 mg for MS) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR, or a volatile solvent (e.g., methanol, acetonitrile) for MS.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of cotton or a syringe filter to remove any particulate matter.

  • Analysis: Transfer the solution to the appropriate sample container (NMR tube or MS vial) for analysis.

General Workflow for X-ray Crystallography

The process of obtaining a crystal structure can be summarized in the following workflow:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural validation of this compound derivatives is a critical step in their development as potential therapeutic agents. A comprehensive approach that leverages the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential for unambiguous structure determination. This guide provides a framework for researchers to design and execute a robust analytical strategy, ensuring the scientific integrity of their findings and accelerating the journey from discovery to application. By understanding the principles and practical considerations of each technique, scientists can confidently navigate the complexities of molecular characterization in the dynamic field of drug development.

References

A Senior Application Scientist's Guide to Interpreting Unexpected Peaks in the NMR Spectrum of Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The oxazole motif, a five-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. While the NMR spectra of simple oxazoles are often straightforward, the appearance of unexpected peaks can present a significant analytical challenge. This guide provides an in-depth, experience-driven approach to systematically identifying the origins of these anomalous signals, transforming spectral complexity into structural clarity.

The "Ideal" Oxazole NMR Spectrum: Establishing a Baseline

Before delving into unexpected signals, it is crucial to understand the expected NMR characteristics of the oxazole ring. The aromatic nature of the oxazole core dictates the chemical shifts of its ring protons and carbons.

Typical Chemical Shift Ranges for Unsubstituted Oxazole:

NucleusPositionTypical Chemical Shift (δ) in CDCl₃ (ppm)
¹HH-27.9 - 8.1
H-47.1 - 7.3
H-57.6 - 7.8
¹³CC-2150 - 152
C-4125 - 127
C-5138 - 140

Note: These values are approximate and can be significantly influenced by substituents and solvent choice.[1]

The electronegativity of the oxygen and nitrogen atoms significantly influences the electronic environment of the ring. For instance, the C-2 carbon, situated between two heteroatoms, is the most deshielded carbon, while the C-2 proton is also found at a characteristically downfield position.[2]

Unraveling the Unexpected: A Systematic Approach

When confronted with an NMR spectrum containing more peaks than anticipated for your target oxazole, a systematic investigation is key. The following sections explore the most common culprits, from simple contaminants to more complex chemical phenomena, and provide actionable protocols for their identification.

The Usual Suspects: Impurities and Residual Solvents

The most frequent source of unexpected peaks is often the most mundane: contamination. Before exploring more complex possibilities, it is essential to rule out common impurities.

Common Sources of Impurities:

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane, methanol) are notoriously difficult to remove completely.

  • Reagents and Byproducts: Unreacted starting materials or byproducts from the synthetic route can persist even after purification. For instance, in a Van Leusen oxazole synthesis, residual TosMIC or its byproducts might be present.[3] Similarly, the Robinson-Gabriel synthesis may have incomplete cyclization, leaving α-acylamino ketone precursors.[4][5]

  • Water: Even in deuterated solvents, the presence of water is common and its chemical shift is highly dependent on the solvent and temperature.

  • Grease: Silicone grease from glassware joints is a frequent contaminant, appearing as broad singlets around 0 ppm.

Experimental Protocol for Identifying Common Impurities:

  • Consult Impurity Tables: Compare the chemical shifts of your unexpected peaks with established tables of common laboratory solvents and impurities.[6]

  • Spiking Experiment: If a specific impurity is suspected, add a small amount of the pure substance to your NMR sample. An increase in the intensity of the unexpected peak confirms its identity.

  • Solvent Blank: Run an NMR of the deuterated solvent from the same bottle to check for inherent impurities.

  • Repurification: If impurities are confirmed, repurify your sample using a different method or a more rigorous version of the current one (e.g., a different solvent system for chromatography, distillation).

Table of Common Residual Solvent Peaks in CDCl₃:

Solvent¹H Chemical Shift (δ) ppmMultiplicity
Acetone2.17s
Acetonitrile2.10s
Dichloromethane5.30s
Diethyl Ether1.21, 3.48t, q
Ethyl Acetate1.26, 2.05, 4.12t, s, q
Hexane0.88, 1.26m, m
Methanol3.49s
Toluene2.36, 7.17-7.28s, m
Water~1.56s (broad)
The Influence of Environment: Solvent Effects and Aggregation

The chemical shifts of oxazole protons and carbons can be highly sensitive to the NMR solvent used. This is due to interactions between the solvent and the solute, such as hydrogen bonding and polarity effects.[7] Changing the solvent can sometimes resolve overlapping peaks or shift unexpected ones into a recognizable region.

In some cases, particularly with planar aromatic systems like oxazoles, concentration-dependent aggregation can occur. This can lead to peak broadening or the appearance of new signals corresponding to the aggregated species.

Experimental Protocol for Investigating Solvent and Concentration Effects:

  • Solvent Screen: Acquire NMR spectra in a range of deuterated solvents with varying polarities and aromatic character (e.g., CDCl₃, DMSO-d₆, Benzene-d₆, CD₃OD). Significant shifts in the unexpected peaks relative to the main compound's signals suggest a strong solvent interaction.

  • Concentration Study: Run a series of NMR experiments at different sample concentrations. If the unexpected peaks change in intensity or chemical shift relative to the main peaks, aggregation may be occurring.

  • Temperature Variation: Acquire spectra at different temperatures. Changes in the spectra can indicate a dynamic equilibrium, such as monomer-dimer exchange.

A Case of Mistaken Identity: Isomers and Tautomers

If impurities and solvent effects are ruled out, the unexpected peaks may arise from isomers of your target molecule.

A. Synthetic Isomers: Many synthetic routes to oxazoles can potentially yield isomeric products. For example, the Bredereck reaction can produce both imidazoles and oxazoles.[2] A careful analysis of 2D NMR data is often required to distinguish between such isomers.

B. Tautomerism: While the parent oxazole ring is aromatic and stable, certain substituents can introduce the possibility of tautomerism, leading to a mixture of two or more interconverting isomers in solution. This will result in two distinct sets of NMR signals, with the integration reflecting the equilibrium ratio.

  • 2-Hydroxyoxazole / Oxazol-2(3H)-one: A hydroxyl group at the C-2 position can lead to tautomerization to the corresponding oxazolone form.

  • 2-Aminooxazole / 2(3H)-iminooxazoline: Similarly, an amino group at C-2 can exist in equilibrium with its imino tautomer.[8]

dot graph Tautomerism { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: Tautomeric equilibria in substituted oxazoles.

Experimental Protocol for Investigating Isomers and Tautomers:

  • Advanced NMR Techniques: If tautomerism or the presence of a stable isomer is suspected, 2D NMR experiments are essential for unambiguous structural assignment.

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular skeleton and distinguishing isomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help in determining stereochemistry and differentiating between isomers.

  • Variable Temperature NMR: Tautomeric exchange can sometimes be temperature-dependent. At low temperatures, the exchange may slow down, leading to sharp, distinct signals for each tautomer. At higher temperatures, the exchange may become rapid on the NMR timescale, resulting in averaged signals.

Unforeseen Reactivity: Degradation and Ring-Opening

Oxazoles, while aromatic, are not indestructible. Under certain conditions (e.g., strongly acidic or basic media, presence of nucleophiles), the oxazole ring can degrade or undergo ring-opening to form isonitriles or other products.[4] This will lead to a completely different set of signals in the NMR spectrum.

Protonation of the oxazole nitrogen can also occur in acidic conditions, forming an oxazolium salt . This protonation significantly alters the electronic structure of the ring, leading to a downfield shift of all ring protons and carbons. The C-2 proton of an oxazolium salt can be particularly deshielded, sometimes appearing above 10 ppm.[9]

Troubleshooting_Workflow

Experimental Protocol for Investigating Reactivity:

  • pH Check: Use pH paper to check the acidity/basicity of your NMR sample, especially if prepared in a protic solvent like methanol-d₄.

  • D₂O Exchange: Add a drop of D₂O to your NMR sample. If a peak disappears, it is likely an exchangeable proton (e.g., -OH, -NH, or the proton of an oxazolium salt).

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can help identify if your sample is a mixture and provide the molecular weights of the components, aiding in the identification of degradation products or byproducts.

Conclusion

The appearance of unexpected peaks in the NMR spectrum of an oxazole compound can be a source of frustration, but it also presents an opportunity for deeper chemical insight. By systematically considering the possibilities—from simple contamination to complex tautomeric equilibria—and employing a logical, step-by-step experimental approach, researchers can confidently decipher these spectral puzzles. This guide serves as a framework for that investigation, empowering scientists to move from ambiguity to certainty in the structural elucidation of these vital heterocyclic compounds.

References

A Comparative Guide to Catalytic Systems for Oxazole Ring Formation: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals with diverse biological activities. The efficient construction of this heterocyclic core is, therefore, a subject of intense research. This guide provides a comparative analysis of prominent catalytic systems for oxazole ring formation, offering insights into their mechanisms, scopes, and practical applications for researchers, scientists, and drug development professionals.

The Enduring Importance of the Oxazole Ring

The 1,3-oxazole scaffold is a privileged structure in drug discovery. Its presence in natural products like pimprinine and in synthetic drugs such as the anti-inflammatory agent oxaprozin underscores its significance. The ring system's unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups contribute to its prevalence in bioactive molecules. The development of robust and versatile synthetic methods for its construction is thus a critical endeavor in modern organic and medicinal chemistry.

An Overview of Synthetic Strategies: From Classic to Catalytic

Historically, the synthesis of oxazoles has been dominated by classic condensation reactions, such as the Robinson-Gabriel and Fischer syntheses. While foundational, these methods often require harsh conditions and have a limited substrate scope. The advent of transition-metal catalysis has revolutionized oxazole synthesis, offering milder reaction conditions, broader functional group tolerance, and access to a wider range of molecular complexity. This guide will focus on comparing some of the most influential and widely used catalytic systems.

Comparative Analysis of Leading Catalytic Systems

The choice of catalyst is paramount in designing an efficient oxazole synthesis. Below, we compare several key classes of catalysts, highlighting their strengths and weaknesses with supporting data.

The Workhorse: Copper-Catalyzed Cyclizations

Copper catalysts are among the most extensively studied for oxazole synthesis, primarily due to their low cost, low toxicity, and versatile reactivity. They are particularly effective in the cyclization of propargyl amides.

Mechanism and Insights: The generally accepted mechanism for copper-catalyzed oxazole synthesis from propargyl amides involves the coordination of the copper catalyst to the alkyne moiety, which enhances its electrophilicity. This is followed by an intramolecular 5-endo-dig cyclization by the amide oxygen. Subsequent steps involving proton transfer and isomerization lead to the aromatic oxazole ring. The choice of ligand and copper source (Cu(I) vs. Cu(II)) can significantly influence the reaction efficiency and substrate scope.

Performance Comparison:

Catalyst SystemTypical ConditionsYield RangeKey AdvantagesLimitations
CuI80-120 °C, various solvents60-95%Readily available, inexpensive.Often requires high temperatures.
Cu(OTf)₂60-100 °C, DCE or Toluene70-98%Higher reactivity, can be used at lower temperatures.More expensive than CuI.
Copper Nanoparticles80-110 °C, various solvents85-97%Heterogeneous, recyclable, often high yielding.Potential for metal leaching, can have different reactivity profiles.

Experimental Workflow: Copper-Catalyzed Oxazole Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Propargyl Amide (1 equiv) and Copper Catalyst (1-5 mol%) in a reaction vessel. B Add solvent (e.g., Toluene, DCE). A->B C Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction and quench with a suitable reagent (e.g., NH4Cl solution). D->E F Extract the product with an organic solvent. E->F G Purify by column chromatography. F->G

Caption: General workflow for copper-catalyzed oxazole synthesis.

The Power of Gold: Gold-Catalyzed Cycloisomerization

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally powerful tools for the synthesis of a wide variety of heterocycles, including oxazoles. Their high affinity for alkynes (alkynophilicity) allows for activation under very mild conditions.

Mechanism and Insights: Gold-catalyzed oxazole synthesis from propargyl amides proceeds through a similar pathway to copper catalysis, involving a 5-endo-dig cyclization. However, the superior π-acidic nature of gold catalysts often leads to faster reaction rates and the ability to catalyze reactions at room temperature. The choice of counter-ion and ligands on the gold center is critical for tuning its reactivity and stability.

Performance Comparison:

Catalyst SystemTypical ConditionsYield RangeKey AdvantagesLimitations
AuCl₃/PPh₃Room temp to 60 °C, CH₂Cl₂ or CH₃CN75-99%Very mild conditions, high functional group tolerance.High cost of gold.
[Au(I)-NHC] ComplexesRoom temp, various solvents80-98%Highly active, often require low catalyst loadings.Ligand synthesis can be complex.
Heterogeneous Au Catalysts50-100 °C, various solvents70-95%Recyclable, reduced gold contamination in the product.Can be less active than homogeneous counterparts.

Catalytic Cycle: Gold-Catalyzed Oxazole Formation

A Propargyl Amide C π-Complex A->C + [Au] B [Au]-Catalyst D 5-endo-dig Cyclization C->D E Vinyl-Gold Intermediate D->E F Protodeauration E->F + H+ F->B Catalyst Regeneration G Oxazole Product F->G - [Au]

Caption: Simplified catalytic cycle for gold-catalyzed oxazole synthesis.

Palladium's Versatility: Palladium-Catalyzed Cross-Coupling and Cyclization

Palladium catalysts offer a different approach to oxazole synthesis, often involving cross-coupling reactions followed by cyclization in a one-pot fashion. This allows for the assembly of highly substituted oxazoles from simple starting materials.

Mechanism and Insights: A common palladium-catalyzed route involves the Sonogashira coupling of a terminal alkyne with an acid chloride, followed by the addition of an amine source and subsequent cyclization. The versatility of palladium catalysis allows for a wide range of coupling partners, leading to diverse oxazole products.

Performance Comparison:

Catalyst SystemTypical ConditionsYield RangeKey AdvantagesLimitations
Pd(PPh₃)₄/CuI50-100 °C, Amine base60-90%Convergent synthesis, builds complexity quickly.Multi-component, can be sensitive to reaction conditions.
PdCl₂(PPh₃)₂80-120 °C, various bases65-95%Robust and well-studied catalyst.Can require higher temperatures.

Experimental Protocols

Protocol 1: Copper(I) Iodide-Catalyzed Synthesis of a 2,5-Disubstituted Oxazole

This protocol is a representative example of a simple and effective method for oxazole synthesis.

Materials:

  • N-propargylbenzamide (1 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • Toluene (0.1 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-propargylbenzamide (1.0 mmol, 1 equiv) and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-5-methyloxazole.

Protocol 2: Gold(I) Chloride-Catalyzed Synthesis of a 2,5-Disubstituted Oxazole under Mild Conditions

This protocol demonstrates the high catalytic activity of gold catalysts.

Materials:

  • N-propargylbenzamide (1 equiv)

  • Gold(I) chloride (AuCl) (1 mol%)

  • Acetonitrile (0.1 M)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add N-propargylbenzamide (1.0 mmol, 1 equiv) and gold(I) chloride (0.01 mmol, 1 mol%).

  • Add acetonitrile (10 mL) to the flask.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-5-methyloxazole.

Conclusion and Future Outlook

The choice of catalyst for oxazole ring formation is highly dependent on the desired substrate scope, cost considerations, and the desired reaction conditions. Copper catalysts remain a cost-effective and reliable choice for many applications. Gold catalysts offer unparalleled reactivity under mild conditions, making them ideal for sensitive substrates. Palladium catalysis provides a powerful platform for the convergent synthesis of complex oxazoles.

The future of oxazole synthesis will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the use of earth-abundant metals, photocatalysis, and enzymatic approaches. As our understanding of catalytic mechanisms deepens, we can expect the design of next-generation catalysts with improved performance and broader applicability in the synthesis of these vital heterocyclic compounds.

Safety Operating Guide

Navigating the Disposal of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science, is one such molecule. However, beyond its synthesis and utility, a critical aspect of its lifecycle in the laboratory is its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 72030-87-6) may not always be readily available, data from structurally similar compounds and general chemical principles provide a strong basis for a conservative risk assessment. The presence of a nitrophenyl group is a key structural alert for potential hazards.

Key Hazard Considerations:

  • Irritation: Aromatic nitro compounds and related heterocyclic structures can cause skin and eye irritation. An SDS for a similar compound, Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate, explicitly states that it causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Respiratory Irritation: The same surrogate compound is also noted to potentially cause respiratory irritation (H335).[1]

  • Potential for Explosivity: Aromatic nitro compounds are known to have the potential to be explosive, especially when in the presence of a base or when subjected to heat, friction, or shock.[2][3] While this specific compound is not classified as an explosive, this inherent risk associated with the nitro functional group necessitates careful handling.

  • Toxicity: The toxicological properties of this compound are not extensively documented. However, as a matter of prudent practice, it should be handled as a potentially toxic substance.

This initial hazard assessment dictates the necessary personal protective equipment (PPE) and handling precautions that form the foundation of a safe disposal workflow.

Personal Protective Equipment (PPE): The First Line of Defense

Based on the identified hazards, the following PPE is mandatory when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield is recommended for larger quantities.Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.
Body A laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be worn.Protects against contamination of personal clothing.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling dust or vapors that could cause respiratory irritation.

Spill Management: Preparedness is Key

Accidents can happen, and a well-defined spill management plan is a critical component of laboratory safety.

Immediate Actions in Case of a Spill:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the laboratory safety coordinator.

  • Control Ignition Sources: If the material is flammable, turn off any nearby ignition sources.[5]

  • Contain the Spill: Use appropriate spill kits containing absorbent materials to contain the spill.[5] Do not use combustible materials like paper towels to clean up spills of oxidizing materials.

  • Clean-up:

    • For solid spills, carefully sweep up the material and place it in a designated, labeled hazardous waste container. Avoid generating dust.

    • For liquid spills (if the compound is in solution), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials (absorbents, PPE) must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7]

DisposalWorkflow cluster_Preparation Step 1: Preparation cluster_Segregation Step 2: Waste Segregation cluster_Documentation Step 3: Documentation cluster_Disposal Step 4: Final Disposal A Don Appropriate PPE B Segregate as Hazardous Waste A->B C Use a Designated, Labeled, and Sealed Container B->C Store in D Complete a Hazardous Waste Tag C->D E Record in Chemical Inventory D->E Update F Arrange for Pickup by a Licensed Waste Facility E->F

Figure 1: Disposal Workflow for this compound.

Detailed Protocol:

  • Preparation: Before handling the waste, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Waste Characterization and Segregation:

    • This compound should be classified as a hazardous chemical waste.

    • This waste must be segregated from non-hazardous waste. It should also be stored separately from incompatible materials, such as strong bases and reducing agents, due to the reactivity of the nitro group.[2]

  • Containerization:

    • Place the waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure, tight-fitting lid.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., Irritant, Potential Oxidizer).

  • Documentation:

    • Complete a hazardous waste tag for the container, including the chemical name, quantity, and date of accumulation.

    • Update your laboratory's chemical inventory to reflect the disposal of the compound.[3]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure and away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical reagents like this compound is not merely a procedural task but a fundamental responsibility of every laboratory professional. By adhering to the principles of hazard identification, utilizing appropriate personal protective equipment, and following a structured and compliant disposal protocol, researchers can ensure a safe laboratory environment and minimize their environmental impact. This commitment to safety and regulatory compliance is integral to the integrity and success of scientific research.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (CAS No. 72030-87-6) is a key intermediate in the synthesis of biologically active compounds, but its structure, containing both an oxazole ring and an aromatic nitro group, necessitates a thorough and proactive safety strategy.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for selecting and using Personal Protective Equipment (PPE), grounded in the compound's inherent chemical risks. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must understand the specific hazards posed by this compound. While a comprehensive toxicological profile for this specific molecule is not widely published, we can infer its primary risks by examining its structural motifs—principally the aromatic nitro group.

  • Systemic Toxicity: Aromatic nitro compounds are a well-documented class of chemicals with the potential for significant systemic health effects. The most prominent hazard is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, anemia.[1][2]

  • Dermal and Eye Irritation: Like many functionalized aromatic compounds, there is a high potential for this substance to act as a skin, eye, and respiratory tract irritant.[3] Direct contact can cause redness, itching, and inflammation.

  • Inhalation Hazard: As a powdered or crystalline solid, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation is a primary route of exposure that can lead to both local respiratory irritation and systemic absorption.[4]

  • Absorption: Fat-soluble nitro compounds can be readily absorbed through intact skin, making dermal contact a significant exposure risk that must be mitigated.[1]

Given these potential hazards, our defense strategy must prioritize preventing all routes of exposure: inhalation, dermal contact, and eye contact.

The First Line of Defense: Engineering and Administrative Controls

PPE is the final barrier between you and a chemical hazard. It should never be the only one. Before any handling of this compound, ensure the following controls are in place:

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood. This is the most critical engineering control for preventing inhalation of airborne particulates.[5]

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound. Cover the work surface with disposable, absorbent bench paper to contain any minor spills and facilitate easy cleanup.

  • Restricted Access: Limit access to the handling area to essential, trained personnel only.

Core PPE Requirements for Safe Handling

The following table summarizes the minimum required PPE for tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Safety GogglesDouble Gloving: Butyl rubber or Nitrile (outer) over Nitrile (inner)Fully-buttoned Laboratory CoatNot required if performed in a certified chemical fume hood
Preparing Solutions Safety GogglesDouble Gloving: Butyl rubber or Nitrile (outer) over Nitrile (inner)Fully-buttoned Laboratory CoatNot required if performed in a certified chemical fume hood
Post-Reaction Workup Safety Goggles or Face Shield (if splash risk)Chemical-resistant gloves (Butyl rubber or Nitrile)Fully-buttoned Laboratory CoatNot required if performed in a certified chemical fume hood
Waste Disposal Safety GogglesChemical-resistant gloves (Butyl rubber or Nitrile)Fully-buttoned Laboratory CoatNot required if performed in a certified chemical fume hood

Detailed PPE Selection and Protocol

Simply wearing PPE is not enough; selecting the correct type and using it properly is paramount.

Eye and Face Protection

Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling the solid or its solutions. They provide a seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to standard safety glasses.[6]

Hand Protection: A Two-Glove Approach

Given the dermal absorption risk of nitro compounds, robust hand protection is non-negotiable.

  • Material Selection: For handling aromatic nitro compounds, butyl rubber gloves offer excellent protection.[7][8] Nitrile gloves are a suitable alternative, especially for incidental contact, but breakthrough times should be considered for prolonged tasks.[9][10] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.[10]

  • Double Gloving: For tasks involving the solid powder, such as weighing, double gloving is a best practice. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[9] If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new pair. Never reuse disposable gloves.[9]

Body Protection

A clean, fully-buttoned laboratory coat made of a non-flammable material should be worn at all times. This protects your skin and personal clothing from contamination.[5] Contaminated lab coats should be professionally laundered and not taken home.

Operational Workflow for Safe Handling and Disposal

This workflow integrates the PPE requirements into a step-by-step procedural guide.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep 1. Don Full PPE (Lab Coat, Goggles, Double Gloves) setup 2. Prepare Fume Hood (Designated area, bench cover) prep->setup weigh 3. Weigh Compound (Use anti-static weigh boat) prep->weigh dissolve 4. Prepare Solution (Add solid to solvent slowly) weigh->dissolve decon 5. Decontaminate (Wipe surfaces with 70% Ethanol) dissolve->decon waste 6. Segregate Waste (Solid, Liquid, Contaminated PPE) decon->waste remove_ppe 7. Doff PPE (Outer gloves first, then inner) waste->remove_ppe wash 8. Wash Hands Thoroughly remove_ppe->wash caption Safe Handling Workflow for this compound

Caption: Safe Handling Workflow Diagram

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Unused compound, contaminated absorbent pads, weigh boats.

    • Liquid Waste: Reaction mixtures, solutions, solvent rinses.

    • Contaminated PPE: Used gloves, disposable lab coats.[11]

  • Container Management: Do not mix this waste with other incompatible waste streams.[5] Keep waste containers tightly closed except when adding material.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][11]

By integrating this expert-level understanding of the risks with a meticulous and procedural approach to PPE and engineering controls, you can handle this compound with the confidence that comes from a deep-seated culture of safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.